Product packaging for Leucylalanine(Cat. No.:CAS No. 67368-02-9)

Leucylalanine

Cat. No.: B1331210
CAS No.: 67368-02-9
M. Wt: 202.25 g/mol
InChI Key: HSQGMTRYSIHDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-alanine, also known as L-a dipeptide or leu-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-alanine is soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-alanine has been primarily detected in feces.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B1331210 Leucylalanine CAS No. 67368-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQGMTRYSIHDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10986649
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine
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URL https://comptox.epa.gov/dashboard/DTXSID10986649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67368-02-9, 7298-84-2
Record name NSC524457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leucylalanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Amino-1-hydroxy-4-methylpentylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10986649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Leucylalanine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylalanine (Leu-Ala) is a dipeptide composed of the amino acids L-leucine and L-alanine. As a fundamental building block of proteins and a product of protein metabolism, this compound is of significant interest in various fields of biochemical and pharmaceutical research. Its potential role as a signaling molecule, particularly in the context of the mTOR pathway, and its utility in prodrug development, make it a molecule of considerable scientific importance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological activities of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a simple dipeptide formed through a peptide bond between the carboxyl group of leucine and the amino group of alanine.

Table 1: Chemical Identifiers for L-Leucyl-L-alanine

IdentifierValue
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid[1]
SMILES String C--INVALID-LINK--NC(=O)--INVALID-LINK--C)N[1]
InChI Key HSQGMTRYSIHDAC-BQBZGAKWSA-N[2]
CAS Number 7298-84-2[2]
Molecular Formula C9H18N2O3[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

Table 2: Physicochemical Properties of L-Leucyl-L-alanine

PropertyValueReference
Molecular Weight 202.25 g/mol --INVALID-LINK--
Appearance White to off-white solid powder[Various supplier data]
Melting Point 255-256 °C[Various supplier data]
pKa (Strongest Acidic) 3.96HMDB0028922
pKa (Strongest Basic) 8.43HMDB0028922
Isoelectric Point (pI) ~6.20 (Calculated)
LogP -2.13 (Extrapolated)HMDB0028922
Solubility in Water ~100 mg/mL[3]
Solubility in PBS 100 mg/mL (494.44 mM) with sonication[3]
Solubility in DMSO Insoluble[4]

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will exhibit characteristic signals for the protons of the leucine and alanine residues. Key signals include the α-protons of both amino acids, the protons of the leucine side chain (isobutyl group), and the methyl protons of the alanine side chain. The coupling patterns and chemical shifts are influenced by the peptide bond and the surrounding chemical environment.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct signals will be observed for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the respective side chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching (amine and amide): ~3300-3500 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=O stretching (amide I): ~1650 cm⁻¹

  • N-H bending (amide II): ~1550 cm⁻¹

  • C=O stretching (carboxylic acid): ~1700-1725 cm⁻¹

  • O-H stretching (carboxylic acid): Broad band around 2500-3300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound will typically be observed as the protonated molecule [M+H]⁺ at m/z 203.14. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, including the cleavage of the peptide bond to produce b and y ions, as well as the loss of small neutral molecules like water and carbon monoxide.

Experimental Protocols

Synthesis of L-Leucyl-L-alanine (Solution-Phase Method)

This protocol outlines a general five-step solution-phase synthesis of this compound.

Objective: To synthesize L-Leucyl-L-alanine by forming a peptide bond between protected leucine and alanine residues.

Materials:

  • L-Leucine

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or HCl gas

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Protection of the Amino Group of Leucine:

    • Dissolve L-leucine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add Boc₂O and a base such as DIPEA.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the N-Boc-L-leucine.

  • Protection of the Carboxyl Group of Alanine:

    • Suspend L-alanine in methanol.

    • Cool the suspension in an ice bath and slowly add thionyl chloride or bubble in HCl gas.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride.

  • Peptide Coupling:

    • Dissolve N-Boc-L-leucine and L-alanine methyl ester hydrochloride in an anhydrous solvent such as DCM.

    • Add a base (e.g., DIPEA) to neutralize the hydrochloride salt.

    • Add the coupling agent (e.g., DCC) and stir the reaction at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct and wash the organic layer with dilute acid, base, and brine.

    • Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Leu-Ala-OMe.

  • Deprotection of the Amino Group:

    • Dissolve the protected dipeptide in DCM.

    • Add an excess of trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield Leu-Ala-OMe as the TFA salt.

  • Deprotection of the Carboxyl Group (Saponification):

    • Dissolve the product from the previous step in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and monitor the hydrolysis by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid.

    • Purify the crude this compound by recrystallization or chromatography.

Purification by Reversed-Phase HPLC

Objective: To purify crude this compound.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound dissolved in Mobile Phase A

Procedure:

  • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

  • Inject the dissolved crude sample onto the column.

  • Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5-50% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a TFA salt.

Analysis by UPLC-MS/MS

Objective: To quantify this compound in a biological matrix.

Instrumentation and Materials:

  • UPLC system coupled to a tandem mass spectrometer

  • C18 or HILIC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard and internal standard

Procedure:

  • Sample Preparation: Perform protein precipitation or solid-phase extraction of the biological sample.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Separate the analytes using a suitable gradient program.

  • Mass Spectrometric Detection:

    • Optimize the MS parameters for this compound and the internal standard in positive ion mode.

    • Monitor the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using the this compound standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratios relative to the internal standard.

Biological Role and Signaling Pathways

While many of the biological activities of this compound are attributed to its constituent amino acid, L-leucine, the dipeptide itself may have distinct roles. Leucine is a well-established activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The mTOR Signaling Pathway

The mTOR pathway is a complex signaling network that integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. Leucine plays a critical role in activating mTORC1 (mTOR Complex 1), which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets leads to an increase in protein synthesis.

mTOR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine Leucine / this compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Drug_Discovery_Workflow cluster_workflow Dipeptide Prodrug Development Workflow Synthesis Synthesis of This compound-Drug Conjugate Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Studies (Stability, Permeability, Efficacy) Purification->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy, Toxicity) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

References

Leucylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of the Dipeptide Leucylalanine for Applications in Research and Drug Development.

Abstract

This compound (Leu-Ala), a dipeptide composed of L-leucine and L-alanine, is a molecule of significant interest in various scientific disciplines. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores the biological roles of this compound, with a particular focus on its interaction with cellular transport mechanisms and its potential influence on key signaling pathways relevant to drug development.

Chemical Identity and Properties

This compound is a dipeptide formed from the amino acids L-leucine and L-alanine through a peptide bond.[1] Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid.[1]

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following number to L-Leucyl-L-alanine:

  • CAS Number: 7298-84-2[1]

  • Deprecated CAS Number: 21369-94-8[1]

The compound is also known by a variety of synonyms, which are crucial for comprehensive literature searches.

Table 1: Synonyms and Identifiers for L-Leucyl-L-alanine

Identifier Type Identifier
Common Synonyms Leu-Ala, Leucyl-alanine, H-Leu-Ala-OH, L-A Dipeptide[1][2]
Systematic Names L-Alanine, L-leucyl-, (S)-2-((S)-2-Amino-4-methylpentanamido)propanoic acid[1]
PubChem CID 81721[1]
ChEBI ID CHEBI:73527[1]
EC Number 230-737-5[1]
Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings, particularly for formulation and delivery.

Table 2: Physicochemical Properties of L-Leucyl-L-alanine

Property Value Source
Molecular Formula C9H18N2O3[1]
Molecular Weight 202.25 g/mol [1]
Appearance White to off-white solid powder[3]
Melting Point 255-256 °C[3]
LogP -2.13 (Extrapolated)[1]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 4[3]
SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1]
InChI Key HSQGMTRYSIHDAC-BQBZGAKWSA-N[3]

Experimental Protocols

Synthesis of L-Leucyl-L-alanine

The synthesis of dipeptides like this compound can be achieved through both chemical and enzymatic methods. Chemo-enzymatic peptide synthesis (CEPS) is a modern approach that combines the efficiency of chemical synthesis for creating peptide fragments with the specificity of enzymatic ligation to join them.[4]

2.1.1. Enzymatic Synthesis Protocol

This protocol describes a general method for the enzymatic synthesis of a dipeptide, which can be adapted for this compound. This method utilizes a protease, such as papain, which can catalyze peptide bond formation under controlled conditions.[5]

Materials:

  • L-Leucine ethyl ester hydrochloride (as the acyl donor)

  • L-Alanine (as the nucleophile)

  • Papain (lyophilized)

  • 1 M Phosphate buffer (pH 7.0) or 1 M Sodium carbonate buffer (pH 11.0)

  • Reaction vessel (e.g., 25 mL glass tube)

  • Stirring apparatus

  • Centrifuge

Procedure:

  • Enzyme Preparation: Resuspend lyophilized papain in the chosen buffer (e.g., 1 M phosphate buffer, pH 7.0) to a concentration of 50 mg/mL. Centrifuge at 12,000 x g for 5 minutes at 25 °C to remove any insoluble material. The supernatant contains the active enzyme.[5]

  • Reaction Setup: In a 25 mL glass reaction tube, combine the following:

    • L-Leucine ethyl ester hydrochloride to a final concentration of 0.7 M.

    • L-Alanine at an equimolar or slight excess concentration.

    • 1 mL of the prepared papain solution (50 mg/mL).[5]

    • 6 mL of the chosen buffer.

  • Incubation: Gently stir the reaction mixture at 40 °C for 12 hours.[5]

  • Purification: After the reaction, the product, L-Leucyl-L-alanine, which may precipitate out of solution, can be purified by centrifugation at 12,000 x g for 5 minutes at 25 °C.[5] The resulting pellet should be washed with cold water to remove unreacted starting materials and buffer salts.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of peptides.[6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity.[7]

2.2.1. RP-HPLC Purification Protocol

System:

  • Preparative HPLC system with a C18 column.[8]

  • UV detector set to 220 nm.[8]

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

Procedure:

  • Sample Preparation: Dissolve the crude this compound synthesized in the previous step in Mobile Phase A.

  • Injection and Elution: Inject the sample onto the C18 column. Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 40 minutes.[8]

  • Fraction Collection: Collect fractions corresponding to the major peak detected at 220 nm.[8]

  • Lyophilization: Pool the fractions containing the pure this compound and lyophilize to obtain the final product as a powder.[8]

2.2.2. Analytical HPLC and Mass Spectrometry

Purity Analysis:

  • To confirm the purity of the synthesized peptide, inject a small sample onto an analytical C18 column using a similar gradient as in the purification step. The purity should ideally be >95%.[8]

Identity Confirmation:

  • Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the purified product. The observed mass should match the theoretical molecular weight of this compound (202.25 g/mol ).[8]

Biological Significance and Applications in Drug Development

This compound is not merely an inert chemical compound; it possesses biological activities and is recognized by cellular machinery, making it a molecule of interest for therapeutic and drug delivery applications.

Interaction with Peptide Transporters

Dipeptides and tripeptides are primarily absorbed in the intestine via the proton-coupled peptide transporter 1 (PepT1).[9] This transporter is a high-capacity, low-affinity system that recognizes a broad range of di- and tripeptides.[10] The ability of this compound to be transported by PepT1 makes it a candidate for use in prodrug strategies to enhance the oral bioavailability of poorly permeable drugs.[9] By attaching a drug molecule to this compound, the resulting conjugate can potentially hijack the PepT1 transport system to gain entry into the bloodstream.

dot

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream This compound-Drug_Conjugate This compound-Drug Conjugate PepT1 PepT1 Transporter This compound-Drug_Conjugate->PepT1 Uptake This compound-Drug_Conjugate_inside This compound-Drug Conjugate PepT1->this compound-Drug_Conjugate_inside Esterases Esterases This compound-Drug_Conjugate_inside->Esterases Hydrolysis Active_Drug Active Drug Esterases->Active_Drug Leucylalanine_inside This compound Esterases->Leucylalanine_inside Active_Drug_blood Active Drug Active_Drug->Active_Drug_blood Absorption

Caption: this compound-mediated drug delivery via the PepT1 transporter.

Potential Role in mTOR Signaling

The amino acid leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[11] Leucine activates mTORC1, which in turn phosphorylates downstream targets like p70S6K and 4E-BP1 to promote protein synthesis.[11] As this compound can be hydrolyzed into its constituent amino acids, L-leucine and L-alanine, it can serve as a source of leucine. Therefore, it is plausible that this compound could indirectly influence the mTOR pathway following its cellular uptake and subsequent hydrolysis.

G This compound This compound Leucine Leucine This compound->Leucine Hydrolysis mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes EBP1->Protein_Synthesis Promotes

References

An In-depth Technical Guide on the Biological Function of Leucylalanine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the biological functions of the dipeptide Leucylalanine (Leu-Ala) at the cellular level. It details its transport, intracellular fate, and the significant role of its constituent amino acid, L-leucine, in modulating key signaling pathways that govern protein synthesis, metabolism, and cell growth. The guide also includes relevant experimental protocols and quantitative data to support further research and drug development applications.

Introduction

This compound (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine.[1][2][3] As a small peptide, its biological significance is intrinsically linked to its transport into the cell and its subsequent hydrolysis into its constituent amino acids. While Leu-Ala itself is relatively understudied, the profound biological effects of L-leucine are well-documented. Leucine, an essential branched-chain amino acid (BCAA), is a critical regulator of cellular metabolism and growth, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[4][5] This guide will explore the cellular journey of this compound, from its uptake to the downstream effects mediated by its components, with a particular focus on the signaling cascades initiated by leucine.

Cellular Uptake and Metabolism of this compound

The entry of dipeptides like this compound into cells is a critical first step for their biological activity. Unlike free amino acids, di- and tripeptides are primarily transported across the cell membrane by specific transporters.

2.1. Peptide Transport

The intestinal absorption and cellular uptake of dipeptides are predominantly mediated by peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter.[6] The structure of the dipeptide, including the identity and sequence of its amino acids, can influence the efficiency of transport.[6] Once inside the cell, this compound is susceptible to hydrolysis by intracellular peptidases, such as leucyl aminopeptidases, which cleave the peptide bond to release free L-leucine and L-alanine.[7][8] This intracellular release is a key aspect of its function, as it delivers leucine directly into the cellular environment where it can exert its signaling functions.

2.2. Transport of Constituent Amino Acids

Should this compound be hydrolyzed extracellularly, or for the transport of its released components, distinct amino acid transport systems are utilized. L-leucine is primarily transported by the sodium-independent System L, which is characterized by its specificity for large, neutral amino acids.[9][10] L-alanine, on the other hand, is transported by sodium-dependent systems.[11][12]

Leucine-Mediated Signaling Pathways

Upon its release within the cell, L-leucine acts as a potent signaling molecule, most notably through the activation of the mTORC1 pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism.

3.1. The mTORC1 Signaling Cascade

The activation of mTORC1 by leucine is a multi-step process that converges with other signaling pathways, such as those initiated by growth factors like IGF-1.[4][13] A key event in this process is the translocation of mTORC1 to the lysosomal surface, where it can be activated.

The core mechanism involves the following steps:

  • Leucine Sensing: Intracellular leucine is sensed by leucyl-tRNA synthetase (LRS), which, in a leucine-dependent manner, acts as a GTPase-activating protein (GAP) for the Rag GTPases.[14]

  • Rag GTPase Activation: This interaction with LRS promotes the GTP-loaded state of RagA/B, a component of the Rag GTPase heterodimer.

  • mTORC1 Recruitment: The activated Rag GTPase complex then recruits mTORC1 to the lysosomal surface.

  • Rheb-mediated Activation: At the lysosome, mTORC1 is activated by the small GTPase Rheb, which is itself regulated by the TSC1/TSC2 complex.[15][16] Growth factor signaling, via Akt, inhibits the TSC complex, thereby promoting Rheb activity and mTORC1 activation.[13]

3.2. Downstream Effects of mTORC1 Activation

Activated mTORC1 phosphorylates several key downstream targets to promote protein synthesis and cell growth:

  • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[4]

  • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for cap-dependent translation initiation.[4]

// Nodes this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_Leu_Ala [label="Intracellular\nLeucine + Alanine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; LRS [label="Leucyl-tRNA Synthetase\n(LRS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rag_GTPases [label="Rag GTPases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#FBBC05", fontcolor="#202124"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _4E_BP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cell_Growth [label="Cell Growth", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; IGF1 [label="IGF-1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="Akt/PKB", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> Intracellular_Leu_Ala [label="Hydrolysis"]; Intracellular_Leu_Ala -> LRS [label="Activates"]; LRS -> Rag_GTPases [label="Activates"]; Rag_GTPases -> mTORC1 [label="Recruits to Lysosome"]; Rheb -> mTORC1 [label="Activates"]; mTORC1 -> S6K1 [label="Phosphorylates"]; mTORC1 -> _4E_BP1 [label="Phosphorylates"]; S6K1 -> Protein_Synthesis [style=dashed]; _4E_BP1 -> Protein_Synthesis [label="Inhibits\neIF4E", style=dashed, arrowhead=tee]; Protein_Synthesis -> Cell_Growth; IGF1 -> AKT; AKT -> TSC1_TSC2 [arrowhead=tee, label="Inhibits"]; TSC1_TSC2 -> Rheb [arrowhead=tee, label="Inhibits"];

// Invisible edges for alignment {rank=same; S6K1; _4E_BP1;} } "Leucine-mediated mTORC1 signaling pathway."

Other Biological Functions

Beyond protein synthesis, the leucine derived from this compound impacts other crucial cellular processes.

4.1. Energy Metabolism

Leucine plays a role in enhancing energy metabolism. It can promote glucose uptake and fatty acid oxidation, in part by activating AMP-activated protein kinase (AMPK).[5][17] Furthermore, recent studies have shown that leucine can boost mitochondrial energy production by preventing the degradation of specific proteins on the outer mitochondrial membrane, which are involved in importing metabolic molecules.[18]

4.2. T-Cell Activation and Immune Function

The metabolic reprogramming of T-cells during an immune response is critical for their proliferation and function. Leucine uptake and its subsequent activation of mTORC1 are essential for T-cell activation.[19] This highlights a potential role for leucine-containing dipeptides in modulating immune responses.

4.3. Cell Differentiation

Nutrient availability, including specific amino acids, can influence cell fate. Leucine has been shown to affect the differentiation of pancreatic β-cells via the mTOR signaling pathway, suggesting that high levels of leucine during development could impact endocrine cell formation.[20]

Quantitative Data

The following tables summarize key quantitative data related to the transport and effects of this compound's constituent amino acids.

Table 1: Kinetic Parameters of Leucine and Phenylalanine Transport

Amino Acid Transport System Kt (mM) Jmax (nmol mg-1 s-1) Ki (mM) Cell Type/System Reference
L-Leucine Carrier-mediated (Na+-independent) 2.71 1390 2.12 - 3.2 Rabbit isolated oxyntic glands [9]
L-Phenylalanine Carrier-mediated (Na+-independent) 1.03 176 0.8 - 2.40 Rabbit isolated oxyntic glands [9]

Kt: Michaelis-Menten constant (substrate concentration at half-maximal velocity); Jmax: Maximum transport velocity; Ki: Inhibition constant.

Table 2: Effect of Leucine Deprivation on AML Cell Viability

Cell Line Condition Cell Viability (%) Reference
MOLT4 Leucine-restricted 58 [21]

| TK6 | Leucine-restricted | 64 |[21] |

Experimental Protocols

The study of this compound's biological function involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.

6.1. Protocol for Cellular Uptake and Intracellular Quantification of Dipeptides

This protocol is adapted from methods used for studying dipeptide fate in CHO cell cultures.[22]

  • Cell Culture: Culture cells (e.g., Caco-2 for intestinal transport studies, or a target cell line of interest) to a desired confluency in appropriate culture medium.

  • Dipeptide Supplementation: Prepare a stock solution of this compound in a suitable buffer. Supplement the cell culture medium with this compound to the desired final concentration. A control culture without dipeptide supplementation should be run in parallel.

  • Sampling: At various time points, collect samples of the culture medium (for extracellular concentration) and cell pellets (for intracellular concentration). For cell pellets, a defined number of cells (e.g., 32 x 106) should be harvested.

  • Cell Washing: Wash the cell pellets twice with cold Phosphate Buffered Saline (PBS) to remove extracellular contaminants.

  • Cell Extraction: Perform a cell extraction using a method like the Bligh-Dyer method (chloroform/methanol extraction) to separate the aqueous (metabolites) and lipid phases.

  • Derivatization: To improve chromatographic retention, derivatize the amino acids and dipeptides in the extracts and medium samples using Dansyl chloride.

  • Quantification: Analyze the derivatized samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the concentrations of this compound, L-leucine, and L-alanine.

  • Data Analysis: Calculate the specific uptake rate of this compound and monitor the intracellular and extracellular concentrations of the dipeptide and its constituent amino acids over time.

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6.2. Protocol for Western Blot Analysis of mTORC1 Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the mTORC1 pathway.

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Starve cells of amino acids and serum for a defined period (e.g., 2-4 hours). Treat cells with this compound or L-leucine for various time points. Include a negative control (starved cells) and a positive control (e.g., insulin or IGF-1 treatment).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 pathway proteins (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-total-4E-BP1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

Applications in Drug Development

The unique transport and signaling properties of this compound and other dipeptides make them attractive for applications in drug development.

7.1. Prodrug Design

The use of amino acids and dipeptides as moieties in prodrug design can enhance the pharmacological and pharmaceutical properties of drugs.[23] By attaching a drug to a dipeptide like this compound, it may be possible to hijack the PepT1 transporter to increase the drug's intestinal absorption and cellular uptake.[6] This strategy can improve the bioavailability of poorly absorbed drugs.

7.2. Targeting Cancer Metabolism

Cancer cells often exhibit dysregulated metabolism with an increased demand for specific amino acids like leucine.[21] Enhanced expression of leucine transporters is observed in some leukemic cells.[21] This dependency presents a therapeutic window. Strategies that involve targeting leucine metabolism, either through deprivation or by using molecules that interfere with its transport or signaling, are being explored as potential anti-cancer therapies. This compound could be investigated as a tool to deliver cytotoxic agents more specifically to cells with high peptide transporter expression.

Conclusion

This compound serves as a cellular delivery vehicle for L-leucine and L-alanine. While L-alanine is readily incorporated into cellular metabolism, the released L-leucine acts as a critical signaling molecule, primarily through the robust activation of the mTORC1 pathway. This activation has profound effects on protein synthesis, cell growth, and energy metabolism. The distinct mechanisms of dipeptide transport and the central role of leucine in cellular regulation make this compound and similar dipeptides a subject of significant interest for basic research and for the development of novel therapeutic strategies, particularly in the realms of prodrug design and the targeting of metabolic pathways in disease. Further research into the specific transport kinetics and intracellular fate of this compound will provide a more detailed understanding of its biological functions and unlock its full therapeutic potential.

References

Thermodynamic Properties of Leucylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the dipeptide Leucylalanine. While direct experimental thermodynamic data for this compound is not extensively available in publicly accessible literature, this document compiles essential information on its constituent amino acids, L-leucine and L-alanine, as a foundational reference. Furthermore, it details the established experimental protocols for determining the thermodynamic parameters of dipeptides, including Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC). A significant focus is placed on the biological context of this compound's components, with a detailed visualization of the leucine-activated mTOR signaling pathway, a critical regulator of cell growth and protein synthesis. This guide aims to equip researchers and drug development professionals with the foundational knowledge and methodological insights necessary for the study and application of this compound and related dipeptides.

Introduction

This compound (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine, two fundamental proteinogenic amino acids.[1] As a component of proteins and a potential bioactive molecule, understanding its thermodynamic properties is crucial for a variety of applications, including drug formulation, peptide synthesis, and comprehending its stability and interactions in biological systems. Thermodynamic parameters such as heat capacity, enthalpy, entropy, and Gibbs free energy govern the folding, stability, and binding interactions of peptides.

This guide summarizes the available thermodynamic data for the constituent amino acids of this compound and provides detailed experimental protocols for the determination of these properties in dipeptides. Additionally, it explores the significant role of leucine in cellular signaling, providing a visual representation of the mTOR pathway.

Thermodynamic Data

Thermodynamic Properties of L-Leucine

L-leucine is a branched-chain amino acid with a hydrophobic isobutyl side chain. Its thermodynamic properties have been determined through various calorimetric techniques.

PropertyValueUnitsMethodReference
Standard Enthalpy of Formation (solid, 298.15 K) -637.3 ± 0.8kJ/molCombustion Calorimetry[2]
Standard Molar Entropy (solid, 298.15 K) 202.8J/mol·KAdiabatic Calorimetry[2]
Constant Pressure Heat Capacity (solid, 298.15 K) 200.7J/mol·KDSC/Tian–Calvet Calorimetry[3]
Solubility in Water (298.15 K) 24.26g/LGravimetric[4]
Thermodynamic Properties of L-Alanine

L-alanine is the second simplest proteinogenic amino acid, with a methyl group as its side chain. Its thermodynamic properties are extensively studied.

PropertyValueUnitsMethodReference
Standard Enthalpy of Formation (solid, 298.15 K) -560 ± 1.7kJ/molCombustion Calorimetry[5]
Standard Molar Entropy (solid, 1 bar, 298.15 K) 129.21J/mol·KAdiabatic Calorimetry[5]
Constant Pressure Heat Capacity (solid, 298 K) 115J/mol·KCalorimetry[5]
Solubility in Water (298.15 K) 166.5g/LGravimetric[6]
Representative Thermodynamic Properties of a Similar Dipeptide: Glycyl-L-Alanine

To provide context for the expected thermodynamic values of a dipeptide, the following table presents data for Glycyl-L-Alanine, a structurally similar small peptide. These values were determined using Fast Scanning Calorimetry (FSC) and are used in solubility predictions.

PropertyValueUnitsMethodReference
Melting Temperature (Tm) 536.8 ± 3.4KFSC[7]
Enthalpy of Fusion (ΔHfus) 42.1 ± 1.2kJ/molFSC[7]
Heat Capacity Difference (liquid-solid at Tm) 134.4J/mol·KFSC[7]

Experimental Protocols

The determination of the thermodynamic properties of dipeptides like this compound requires precise calorimetric measurements. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis

DSC is a powerful technique for studying the thermal stability of peptides by measuring the heat flow associated with temperature-induced conformational changes.[8][9]

Objective: To determine the melting temperature (Tm), enthalpy of unfolding (ΔH), and heat capacity change (ΔCp) of a dipeptide.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the dipeptide (e.g., this compound) at a known concentration (typically 1-2 mg/mL) in a well-defined buffer.[10]

    • Dialyze the sample extensively against the same buffer to ensure a precise match between the sample and reference solutions.[10]

    • Degas both the sample and the reference buffer for several minutes under a gentle vacuum to prevent bubble formation during the scan.[10]

  • Instrument Setup:

    • Thoroughly clean the DSC sample and reference cells with detergent and water as per the manufacturer's instructions.[10]

    • Load the reference cell with the dialysis buffer.

    • Load the sample cell with the dipeptide solution.

  • Data Acquisition:

    • Perform a baseline scan with buffer in both cells over the desired temperature range (e.g., 20-100 °C) at a specified scan rate (e.g., 60 °C/hr).[10]

    • After cooling, replace the buffer in the sample cell with the dipeptide solution and perform an identical scan.

    • To check for reversibility, a second scan of the same sample can be performed after cooling from the first scan.[8]

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve of the dipeptide.[10]

    • The melting temperature (Tm) is the temperature at the peak of the transition.[11]

    • The calorimetric enthalpy of unfolding (ΔHcal) is determined by integrating the area under the transition peak.[11]

    • The change in heat capacity (ΔCp) is the difference in the heat capacity between the post- and pre-transition baselines.[11]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Prepare Dipeptide Solution prep2 Dialyze Against Buffer prep1->prep2 prep3 Degas Sample and Buffer prep2->prep3 dsc1 Load Reference Cell (Buffer) prep3->dsc1 dsc2 Load Sample Cell (Dipeptide) prep3->dsc2 dsc3 Perform Thermal Scan an1 Subtract Baseline dsc3->an1 an2 Determine Tm an1->an2 an3 Calculate ΔH an1->an3 an4 Calculate ΔCp an1->an4

Caption: Workflow for DSC analysis of dipeptide thermal stability.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[12][13]

Objective: To characterize the thermodynamics of the interaction between a dipeptide and a target molecule (e.g., a receptor or metal ion).

Methodology:

  • Sample Preparation:

    • Prepare solutions of the dipeptide (ligand) and the target molecule (macromolecule) in the same, extensively dialyzed buffer to minimize heats of dilution.[14]

    • The concentration of the macromolecule in the sample cell should be approximately 10-100 times the expected KD. The ligand concentration in the syringe should be 10-20 times that of the macromolecule.[12]

    • Degas both solutions thoroughly.

  • Instrument Setup:

    • Fill the reference cell with deionized water or buffer.

    • Fill the sample cell with the macromolecule solution.

    • Fill the injection syringe with the dipeptide solution.

  • Data Acquisition:

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

    • Perform a series of injections of the dipeptide into the sample cell. The initial small injection is typically discarded from the analysis.

    • A control experiment titrating the dipeptide into the buffer alone is recommended to determine the heat of dilution.[15]

  • Data Analysis:

    • The raw data is a series of heat-flow spikes corresponding to each injection.

    • Integrate the area of each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to obtain KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

      • ΔG = -RT * ln(KA), where KA = 1/KD

      • ΔG = ΔH - TΔS

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Titration cluster_analysis Data Analysis prep1 Prepare Dipeptide (Ligand) and Macromolecule Solutions prep2 Dialyze in Same Buffer prep1->prep2 prep3 Degas Solutions prep2->prep3 itc1 Load Macromolecule into Cell prep3->itc1 itc2 Load Dipeptide into Syringe prep3->itc2 itc3 Inject Dipeptide into Cell an1 Integrate Heat Pulses itc3->an1 an2 Generate Binding Isotherm an1->an2 an3 Fit to Binding Model an2->an3 an4 Determine K_D, n, ΔH an3->an4 an5 Calculate ΔG, ΔS an4->an5

Caption: Workflow for ITC analysis of dipeptide-macromolecule binding.

Biological Significance: Leucine and mTOR Signaling

The leucine component of this compound is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and cellular energy status.

The following diagram illustrates the key steps in the leucine-mediated activation of mTORC1 (mTOR Complex 1):

mTOR_Pathway Leucine This compound (Leucine) LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS binds RagD_GDP RagD-GDP (Inactive) LRS->RagD_GDP acts as GAP RagD_GTP RagD-GTP (Active) RagD_GDP->RagD_GTP GTP loading mTORC1_inactive mTORC1 (Inactive) RagD_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (Active) at Lysosome mTORC1_inactive->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates pS6K1 p-S6K1 (Active) Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis promotes p4EBP1 p-4E-BP1 (Inactive) eIF4E eIF4E fourEBP1->eIF4E inhibits p4EBP1->eIF4E releases eIF4E->Protein_Synthesis initiates translation

Caption: Leucine-activated mTORC1 signaling pathway leading to protein synthesis.

Conclusion

This technical guide has provided a foundational understanding of the thermodynamic properties of this compound by examining its constituent amino acids and outlining the key experimental methodologies for dipeptide analysis. The detailed protocols for DSC and ITC offer practical guidance for researchers seeking to characterize the thermal stability and binding interactions of this compound and related molecules. Furthermore, the visualization of the leucine-activated mTOR signaling pathway highlights the significant biological context in which this compound's components function. While direct and comprehensive thermodynamic data for this compound remains a gap in the current literature, this guide serves as a valuable resource for initiating and informing future research in this area, with broad implications for drug development, biochemistry, and materials science. Further experimental investigation is warranted to fully elucidate the thermodynamic profile of this and other dipeptides.

References

A Comprehensive Technical Guide to the Solubility of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of the dipeptide Leucylalanine. The information compiled herein is intended to support research, development, and formulation activities by providing a centralized resource on the solubility of this compound in various solvent systems. This guide includes available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow to aid in experimental design.

Introduction to this compound and its Solubility

This compound (Leu-Ala) is a dipeptide composed of the amino acids Leucine and Alanine. Its physicochemical properties, particularly its solubility, are critical factors in a wide range of applications, including drug delivery, peptide-based therapeutics, and biochemical studies. The solubility of a peptide is governed by the nature of its constituent amino acids, the peptide backbone, and the properties of the solvent. This compound, with a nonpolar leucine side chain and a smaller, nonpolar alanine side chain, exhibits solubility behavior that is influenced by both hydrophobic and hydrophilic interactions.

Quantitative Solubility Data

Quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in peer-reviewed literature. However, information from commercial suppliers and related studies on similar dipeptides provides valuable insights. The following table summarizes the available quantitative and semi-quantitative solubility data for L-Leucyl-L-alanine.

Solvent SystemTemperature (°C)SolubilityCitation
WaterNot Specified~100 mg/mL (~494.44 mM)[1]
Phosphate-Buffered Saline (PBS)Not Specified~100 mg/mL (494.44 mM)[1]
80% Acetic AcidNot Specified50 mg/mL (clear, colorless solution)[2]
MethanolNot SpecifiedSoluble (c = 2% for optical rotation measurement)[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedInsoluble[3]

Note on Expected Solubility in Other Solvents:

Based on the general principles of peptide solubility and data from similar dipeptides, the following trends can be anticipated:[4]

  • Polar Protic Solvents (e.g., Ethanol, Propanol): this compound is expected to have limited to moderate solubility in lower alcohols. Studies on similar dipeptides like Glycyl-L-alanine and L-alanyl-L-alanine show that solubility in alcohol-water mixtures decreases as the alcohol concentration increases.[5]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): Hydrophobic peptides often show improved solubility in polar aprotic solvents.[6] Therefore, this compound may exhibit some solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar peptide backbone, this compound is expected to be practically insoluble in nonpolar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of peptide solubility is crucial for reliable experimental outcomes. The following are detailed methodologies for commonly employed techniques in solubility studies.[7]

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a compound in a specific solvent.[8]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a temperature-controlled environment.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the peptide.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility is calculated by determining the mass of the dissolved this compound in the known volume of the solvent.

Spectroscopic Method (UV-Vis Absorbance)

For peptides that lack a strong chromophore (like Tryptophan or Tyrosine), UV-Vis spectroscopy can still be utilized by measuring the absorbance of the peptide bond at low UV wavelengths (around 205-220 nm).[9]

Methodology:

  • Standard Curve Generation:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the determined wavelength (e.g., 214 nm).

    • Plot a standard curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1 and 2).

  • Sample Preparation and Analysis:

    • After equilibration, centrifuge the suspension to pellet the excess solid.

    • Carefully withdraw a sample of the supernatant.

    • If necessary, dilute the supernatant with the solvent to bring the absorbance within the linear range of the standard curve.

    • Measure the absorbance of the diluted (or undiluted) sample.

  • Concentration Determination: Use the standard curve to determine the concentration of this compound in the sample, accounting for any dilution.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.

experimental_workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant (saturated solution) centrifuge->supernatant evaporate Evaporate solvent supernatant->evaporate measure_abs Measure absorbance supernatant->measure_abs weigh Weigh dried solute evaporate->weigh calc_grav Calculate solubility (mass/volume) weigh->calc_grav end End calc_grav->end std_curve Compare to standard curve measure_abs->std_curve calc_spec Calculate concentration std_curve->calc_spec calc_spec->end

Caption: Workflow for Solubility Determination.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The diagram below illustrates the key relationships between the solute, solvent, and environmental factors that determine its solubility.

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_environment Environmental Factors amino_acids Amino Acid Side Chains (Leucine - nonpolar, Alanine - nonpolar) solubility This compound Solubility amino_acids->solubility peptide_backbone Peptide Backbone (Polar) peptide_backbone->solubility polarity Polarity (Protic vs. Aprotic) polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility ph pH ph->solubility

Caption: Factors Influencing this compound Solubility.

References

An In-depth Technical Guide to the Discovery and History of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Leucylalanine, from its initial synthesis in the pioneering era of peptide chemistry to its current understanding. This document details the historical context of its discovery, the evolution of its synthetic methodologies, and a summary of its physicochemical properties. Furthermore, it explores the limited early research into its biological effects. This guide is intended to be a thorough resource, presenting quantitative data in structured tables, outlining detailed experimental protocols from foundational and modern methods, and utilizing visualizations to illustrate key chemical and procedural concepts.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the foundational work of Emil Fischer , who is widely regarded as the father of peptide chemistry.[1] At the turn of the 20th century, Fischer's research was pivotal in establishing the peptide bond as the fundamental linkage between amino acids.[2] Following his landmark synthesis of glycylglycine in 1901, Fischer and his laboratory systematically synthesized a series of dipeptides to solidify the polypeptide theory of protein structure.[1]

Historical records from the scientific journal Berichte der deutschen chemischen Gesellschaft indicate that "Alanyl-leucin" was first synthesized in Emil Fischer's laboratory in 1906 .[3] This places the discovery of the isomeric dipeptide, this compound, within the same timeframe, as Fischer's group was methodical in exploring various amino acid combinations. His work during this period was summarized in a comprehensive paper titled "Synthese von Polypeptiden. XV" published in 1906.[1][4] This era marked a significant turning point in biochemistry, moving from the study of complex natural proteins to the systematic synthesis and characterization of their constituent parts.[2]

Physicochemical Properties

This compound is a dipeptide composed of L-leucine and L-alanine. Its properties are a composite of these two amino acids. The data presented below has been compiled from various chemical databases and literature sources.

PropertyValue
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
CAS Number 7298-84-2
Appearance White powder
Melting Point Data not consistently available
Optical Rotation [α]D Data not consistently available
Solubility Soluble in water

Note: Specific values for melting point and optical rotation can vary depending on the stereoisomer and the presence of hydrates.

Experimental Protocols

The synthesis of this compound has evolved significantly from the early 20th century to modern-day techniques. Below are detailed protocols for both the historical Fischer method and a contemporary solid-phase synthesis approach.

Historical Synthesis: The Fischer Method (circa 1906)

Emil Fischer's approach to peptide synthesis involved the reaction of an α-haloacyl halide with an amino acid ester, followed by hydrolysis and subsequent amination. This multi-step process was groundbreaking for its time.

Objective: To synthesize this compound using the principles of the Fischer peptide synthesis method.

Materials:

  • L-Leucine

  • Thionyl chloride (SOCl₂)

  • L-Alanine ethyl ester

  • Ammonia (aqueous solution)

  • Diethyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

Methodology:

  • Preparation of α-bromoisocaproyl chloride (from L-Leucine):

    • L-Leucine is treated with phosphorus pentachloride (PCl₅) and bromine (Br₂) to replace the α-amino group with a bromine atom, and the carboxylic acid with an acyl chloride. This yields α-bromoisocaproyl chloride.

    • Note: This reaction is hazardous and requires a well-ventilated fume hood and appropriate personal protective equipment.

  • Coupling Reaction:

    • The freshly prepared α-bromoisocaproyl chloride is dissolved in a suitable anhydrous solvent, such as diethyl ether.

    • An equimolar amount of L-Alanine ethyl ester, also dissolved in anhydrous diethyl ether, is added dropwise to the solution while cooling in an ice bath to control the exothermic reaction.

    • The reaction mixture is stirred for several hours at room temperature to allow for the formation of the dipeptide ester. The reaction results in the formation of α-bromoisocaproyl-L-alanine ethyl ester.

  • Amination:

    • The resulting dipeptide ester is then treated with a concentrated aqueous solution of ammonia. This step replaces the α-bromo group with an amino group (NH₂) to form L-Leucyl-L-alanine ethyl ester.

    • The reaction is typically carried out at room temperature over an extended period.

  • Hydrolysis:

    • The ethyl ester of the dipeptide is hydrolyzed to the free carboxylic acid by treatment with a dilute acid, such as hydrochloric acid.

    • The solution is heated to drive the hydrolysis to completion.

  • Purification:

    • The final product, this compound, is isolated from the reaction mixture. In the early 20th century, this was primarily achieved by crystallization. The purity of the product would have been assessed by elemental analysis and melting point determination.

SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Leu-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Start Fmoc-Ala-Wang Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct This compound Purification->FinalProduct

References

Leucylalanine: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucylalanine, a dipeptide comprised of L-leucine and L-alanine, is a naturally occurring biomolecule with emerging significance in various biological contexts. This technical guide provides an in-depth overview of the known natural occurrences of this compound, detailing its presence in microorganisms, plants, and animals. Furthermore, this document outlines detailed experimental protocols for the extraction, identification, and quantification of this compound from biological matrices. Putative biosynthetic pathways and relevant metabolic contexts are also discussed, offering a comprehensive resource for researchers and professionals in drug development and the life sciences.

Introduction

This compound (Leu-Ala) is a simple dipeptide formed through a peptide bond between the amino acids L-leucine and L-alanine. While the individual roles of leucine and alanine in metabolism are well-established, the specific functions and distribution of their dipeptide form are areas of growing research interest. As a secondary metabolite, this compound may play roles in cellular signaling, defense mechanisms, or as an intermediate in protein turnover.[1] Its detection in various organisms, from bacteria to higher animals, suggests a conserved, though not fully understood, biological relevance.[2] This guide aims to consolidate the current knowledge on the natural sources of this compound and provide the technical framework for its further investigation.

Natural Occurrence and Sources

This compound has been identified in a diverse range of organisms, although quantitative data on its concentration is often limited. The following table summarizes the known natural sources of this dipeptide.

KingdomOrganism/SourceCommon NameTissue/FluidMethod of DetectionQuantitative DataReference(s)
Bacteria Paraburkholderia sp.N/A-GenomicsPresence inferred[2]
Protozoa Trypanosoma bruceiN/A-MetabolomicsDetected[2]
Plantae Vitis viniferaGrape-MetabolomicsDetected[2]
Animalia AnatidaeDucks, Geese, SwansMeatMetabolomicsDetected, not quantified[1]
Gallus gallus domesticusChickenMeatMetabolomicsDetected, not quantified[1]
Sus scrofa domesticusDomestic PigMeatMetabolomicsDetected, not quantified[1]

Note: While direct quantification of this compound is not widely reported, the high abundance of its constituent amino acids, L-leucine and L-alanine, in sources like chicken and pork suggests the potential for significant dipeptide presence.

Biosynthesis of this compound

A definitive, dedicated biosynthetic pathway for this compound has not been elucidated. However, its formation can be logically inferred from established mechanisms of peptide synthesis. The primary route is likely through the enzymatic condensation of L-leucine and L-alanine, a reaction catalyzed by non-ribosomal peptide synthetases (NRPSs) or other peptide-forming enzymes like aminopeptidases operating in reverse.[3][4]

The biosynthesis of the precursor amino acids, L-leucine and L-alanine, is well-characterized in many organisms, including fungi and bacteria.[5][6]

Putative Biosynthetic Pathway

The following diagram illustrates a putative pathway for the biosynthesis of this compound, starting from the central metabolite pyruvate.

Leucylalanine_Biosynthesis cluster_alanine L-Alanine Biosynthesis cluster_leucine L-Leucine Biosynthesis (simplified) cluster_dipeptide Dipeptide Synthesis Pyruvate Pyruvate L_Alanine L_Alanine Pyruvate->L_Alanine Alanine Transaminase This compound This compound L_Alanine->this compound alpha_Ketoisovalerate α-Ketoisovalerate L_Leucine L_Leucine alpha_Ketoisovalerate->L_Leucine Branched-Chain Amino Acid Aminotransferase L_Leucine->this compound Peptide Synthetase (e.g., NRPS) Pyruvate_Leu Pyruvate Pyruvate_Leu->alpha_Ketoisovalerate

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex biological matrices typically requires advanced analytical techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice due to its high sensitivity and specificity.[4][7]

General Experimental Workflow

The following diagram outlines a typical workflow for the quantification of this compound from a biological sample.

Leucylalanine_Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., tissue, biofluid) Homogenization 2. Homogenization (in appropriate buffer) Sample_Collection->Homogenization Protein_Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Homogenization->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection SPE 6. Solid-Phase Extraction (SPE) (for cleanup, optional) Supernatant_Collection->SPE Derivatization 7. Derivatization (optional) (e.g., AccQ-Tag™) SPE->Derivatization UPLC_MSMS 8. UPLC-MS/MS Analysis Derivatization->UPLC_MSMS Data_Analysis 9. Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: General workflow for this compound quantification.

Detailed Methodology for UPLC-MS/MS Analysis

This protocol is a generalized procedure based on established methods for dipeptide quantification.[4][8]

4.2.1. Sample Preparation

  • Homogenization: Homogenize a known weight of tissue or volume of biofluid in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate. Vortex vigorously.

  • Incubation and Centrifugation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Solid-Phase Extraction (Optional Cleanup): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to further purify the sample.

  • Derivatization (Optional): To enhance chromatographic retention and ionization efficiency, derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™) can be performed according to the manufacturer's instructions.[4]

4.2.2. UPLC-MS/MS Conditions

  • UPLC System: A high-pressure binary solvent manager and sample manager.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% mobile phase B over approximately 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards. For this compound (C9H18N2O3, MW: 202.25 g/mol ), the precursor ion would be [M+H]+ at m/z 203.1. Product ions would correspond to fragments of the molecule (e.g., immonium ions of leucine and alanine).

4.2.3. Data Analysis and Quantification

  • Construct a calibration curve using a series of known concentrations of this compound standards.

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard in both the standards and the samples.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating from the standard curve.

Logical Relationships in this compound Research

The investigation of this compound involves a series of interconnected research stages, from initial discovery to functional characterization. The following diagram illustrates these logical relationships.

Leucylalanine_Research_Logic Discovery Discovery in Natural Source (Metabolomics) Quantification Quantification in Various Sources (Targeted Analysis) Discovery->Quantification Biosynthesis_Studies Elucidation of Biosynthetic Pathway Quantification->Biosynthesis_Studies Functional_Assays Functional Characterization (e.g., signaling, antimicrobial) Quantification->Functional_Assays Biosynthesis_Studies->Functional_Assays Drug_Development Potential for Drug Development (e.g., biomarker, therapeutic) Functional_Assays->Drug_Development

Caption: Logical flow of this compound research.

Conclusion

This compound is a dipeptide with a widespread but not yet fully quantified natural distribution. Its presence in various organisms, including those of dietary and pathological relevance, warrants further investigation into its physiological roles. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, which is a critical step in understanding its metabolism and function. Future research should focus on obtaining more quantitative data from its known sources, elucidating its precise biosynthetic and degradative pathways, and exploring its potential as a biomarker or therapeutic agent.

References

The Metabolic Crossroads of Leucylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Transport, Hydrolysis, and Signaling Implications of a Bioactive Dipeptide

This technical guide provides a comprehensive overview of the metabolic role of Leucylalanine, a dipeptide composed of the essential amino acid leucine and the non-essential amino acid alanine. While direct research on this compound is nascent, this document synthesizes the current understanding of dipeptide metabolism, transport, and the well-established roles of its constituent amino acids to present a cohesive picture of its physiological significance. This guide is intended for researchers, scientists, and drug development professionals investigating nutrient signaling, metabolic pathways, and the therapeutic potential of peptides.

Introduction: The Emerging Significance of Dipeptides

Dipeptides, once considered simple intermediates in protein digestion, are now recognized as bioactive molecules with distinct physiological roles. Their absorption and metabolism are tightly regulated processes with implications for cellular nutrition, signaling, and overall homeostasis. This compound, as a composite of two metabolically significant amino acids, stands as a molecule of interest for understanding nutrient sensing and anabolic signaling.

Metabolic Pathway of this compound

The metabolic journey of this compound is primarily characterized by its cellular uptake and subsequent hydrolysis into its constituent amino acids, L-leucine and L-alanine.

Cellular Uptake: The Role of Peptide Transporters

The intestinal absorption and cellular uptake of this compound are predominantly mediated by proton-coupled oligopeptide transporters (POTs), primarily PepT1 (SLC15A1) and PepT2 (SLC15A2).[1][2]

  • PepT1: A high-capacity, low-affinity transporter, PepT1 is abundantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary di- and tripeptides.[3][4]

  • PepT2: In contrast, PepT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidneys (for reabsorption of peptides from glomerular filtrate), lungs, and the choroid plexus.[1][5]

These transporters are known for their broad substrate specificity, and it is highly probable that this compound is a substrate for both PepT1 and PepT2.[1]

Intracellular Hydrolysis

Once inside the cell, this compound is rapidly cleaved into L-leucine and L-alanine by cytosolic peptidases.[6] This hydrolysis is a critical step, as it releases the individual amino acids to participate in their respective metabolic and signaling pathways. The general mechanism of dipeptide utilization involves either uptake followed by intracellular hydrolysis or hydrolysis by ectoenzymes on the cell surface.[6]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Leucylalanine_ext This compound PepT1 PepT1/PepT2 Transporter Leucylalanine_ext->PepT1 Uptake Leucylalanine_int This compound PepT1->Leucylalanine_int Hydrolysis Cytosolic Peptidases Leucylalanine_int->Hydrolysis Leucine L-Leucine Hydrolysis->Leucine Alanine L-Alanine Hydrolysis->Alanine mTOR_pathway mTOR Signaling Pathway Leucine->mTOR_pathway Protein_synthesis Protein Synthesis Leucine->Protein_synthesis Gluconeogenesis Gluconeogenesis / TCA Cycle Alanine->Gluconeogenesis Alanine->Protein_synthesis

Metabolic fate of this compound.

The Metabolic Roles of Leucine and Alanine

Following the hydrolysis of this compound, the released L-leucine and L-alanine integrate into distinct and critical metabolic pathways.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][8] Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein translation.

Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E eIF4E eIF4E_BP1->eIF4E eIF4E->Protein_Synthesis initiates start Start caco2 Culture Caco-2 cells on permeable supports start->caco2 uptake_assay Perform dipeptide uptake assay with this compound caco2->uptake_assay controls Include controls for passive diffusion (4°C, competitive inhibitor) uptake_assay->controls lysis Wash and lyse cells uptake_assay->lysis controls->lysis quantification Quantify intracellular this compound, Leucine, and Alanine via LC-MS/MS lysis->quantification western_blot Perform Western blot for p-mTOR, p-S6K1, etc. lysis->western_blot data_analysis Data Analysis and Interpretation quantification->data_analysis western_blot->data_analysis end End data_analysis->end

References

Navigating the Safety Profile of Leucylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Section 1: Chemical and Physical Properties

Leucylalanine is a dipeptide composed of L-leucine and L-alanine.[1] Understanding its fundamental properties is crucial for safe handling.

PropertyValueSource
Molecular Formula C9H18N2O3PubChem[1]
Molecular Weight 202.25 g/mol PubChem[1]
Appearance White powderSigma-Aldrich MSDS[2]
CAS Number 7298-84-2ChemicalBook[3]

Section 2: Hazard Identification and Toxicological Summary

Based on available safety data sheets and QSAR modeling, this compound may cause irritation and skin sensitization.[1][2] Direct contact with eyes, skin, and respiratory tract should be avoided.

Hazard StatementClassificationPrecautionary Statement
May cause skin irritationNot classifiedP264: Wash hands thoroughly after handling.
May cause serious eye irritationNot classifiedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationNot classifiedP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
May cause an allergic skin reactionPotential Sensitizer (QSAR modeling)[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.

Toxicity Data:

Specific LD50 or LC50 values for this compound are not available in the reviewed literature. Toxicity studies on related compounds, such as a 90-day repeated-dose oral toxicity study on creatyl-l-leucine, showed no evidence of mutagenicity or genotoxicity.[4] Another 90-day study on a tripeptide of arginine, alanine, and lysine established a no-observed-adverse-effect-level (NOAEL) of 1000 mg/kg bw/day in rats.[5] While these results provide some context, they are not directly transferable to this compound.

Section 3: Handling and Storage Protocols

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area to avoid dust formation and inhalation.[3]

  • Use personal protective equipment (PPE), including chemical-impermeable gloves, lab coats, and safety glasses.[3][6]

  • Avoid contact with skin and eyes.[3]

  • Use non-sparking tools and prevent the build-up of electrostatic discharge.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials and foodstuff containers.[3]

G Figure 1: Standard Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal Don PPE Don PPE Weigh Compound in Ventilated Hood Weigh Compound in Ventilated Hood Don PPE->Weigh Compound in Ventilated Hood Dissolve/Suspend in Solvent Dissolve/Suspend in Solvent Weigh Compound in Ventilated Hood->Dissolve/Suspend in Solvent Perform Experiment Perform Experiment Dissolve/Suspend in Solvent->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste in Accordance with Regulations Dispose of Waste in Accordance with Regulations Decontaminate Work Area->Dispose of Waste in Accordance with Regulations Remove PPE Remove PPE Dispose of Waste in Accordance with Regulations->Remove PPE G Figure 2: Emergency Response Decision Tree for this compound Exposure Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Minor Spill/Exposure Minor Spill/Exposure Assess Situation->Minor Spill/Exposure  Contained & No Injury Major Spill/Exposure Major Spill/Exposure Assess Situation->Major Spill/Exposure  Uncontained or Injury Follow First-Aid Follow First-Aid Minor Spill/Exposure->Follow First-Aid Evacuate Area Evacuate Area Major Spill/Exposure->Evacuate Area Notify EHS Notify EHS Follow First-Aid->Notify EHS Evacuate Area->Notify EHS Seek Medical Attention Seek Medical Attention Notify EHS->Seek Medical Attention

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Purification of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Leucylalanine is a dipeptide composed of the amino acids Leucine and Alanine. As a fundamental building block in peptide synthesis and a subject of study in biochemistry and drug development, obtaining high-purity this compound is critical. Purification can be challenging due to the presence of unreacted starting materials (free amino acids), synthesis byproducts, and stereoisomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for purifying such peptides, offering high resolution and recovery.[1][2] This document details three primary HPLC-based methodologies for the purification of this compound: Reversed-Phase HPLC (RP-HPLC) for general purity, Ion-Exchange Chromatography (IEC) as an orthogonal approach, and Chiral HPLC for the critical separation of stereoisomers.

Reversed-Phase HPLC (RP-HPLC) for General Purification

Principle of Operation Reversed-Phase HPLC is the standard and most widely used method for peptide purification.[3][4] It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar aqueous solvent system.[3] Polar impurities, such as unreacted amino acids, elute first. By gradually increasing the concentration of an organic solvent like acetonitrile (ACN) in the mobile phase, the hydrophobicity of the eluent increases, causing the more hydrophobic target peptide, this compound, to desorb from the column and elute.[3][5] An ion-pairing agent, typically 0.1% Trifluoroacetic Acid (TFA), is added to both aqueous and organic phases to improve peak shape and resolution.[1][3]

Experimental Protocol: RP-HPLC Purification

  • Column: Select a suitable C18 reversed-phase column and install it in the HPLC system.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound sample in Mobile Phase A or a compatible solvent at a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

  • Injection: Inject the prepared sample onto the column.

  • Elution & Gradient: Begin the gradient elution according to the parameters specified in Table 1. The gradient is designed to slowly increase the concentration of Mobile Phase B, eluting compounds in order of increasing hydrophobicity.

  • Detection & Fraction Collection: Monitor the column effluent using a UV detector, typically at 210-220 nm where the peptide bond absorbs.[3] Collect fractions corresponding to the target peptide peak.

  • Post-Purification: Combine the purified fractions. The solvent can be removed via lyophilization to yield the purified peptide as a powder.[3]

Data Presentation

Table 1: Example RP-HPLC Method Parameters for this compound Purification

Parameter Specification
Stationary Phase C18 Silica Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Gradient 5% to 40% B over 30 minutes
Column Temperature 25 °C (Ambient)
Detection UV at 214 nm

| Injection Volume | 500 µL |

Table 2: Representative RP-HPLC Purification Data (Example)

Compound Retention Time (min) Purity (Post-Purification) Recovery (Approx.)
Alanine 4.2 - -
Leucine 6.8 - -
This compound 15.5 >98% >90%

| Hydrophobic Impurity | 19.1 | - | - |

Visualization: RP-HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Processing Dissolve Dissolve Crude This compound Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Elute Gradient Elution (ACN/Water/TFA) Inject->Elute Detect UV Detection (214 nm) Elute->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Lyophilize Lyophilization Analyze->Lyophilize

Caption: General workflow for the purification of this compound using RP-HPLC.

Ion-Exchange Chromatography (IEC) as an Orthogonal Method

Principle of Operation Ion-Exchange Chromatography separates molecules based on their net electrostatic charge at a specific pH.[2] For a dipeptide like this compound, which is zwitterionic, its net charge can be manipulated by adjusting the pH of the mobile phase. In cation-exchange chromatography, the stationary phase is negatively charged. At a pH below its isoelectric point, this compound will have a net positive charge and bind to the column. Elution is achieved by increasing the salt concentration (ionic strength) or the pH of the mobile phase. IEC is an excellent orthogonal method to RP-HPLC because it separates based on a different molecular property (charge vs. hydrophobicity), which can be effective for removing impurities that co-elute in the reversed-phase system.[2]

Experimental Protocol: Cation-Exchange Chromatography

  • Column: Select a suitable strong or weak cation-exchange column.

  • Equilibration: Equilibrate the column with a low ionic strength starting buffer (e.g., Buffer A) until pH and conductivity are stable.

  • Sample Preparation: Dissolve the crude or partially purified sample in Buffer A. Ensure the pH of the sample is adjusted to be at or below the buffer pH to ensure binding.

  • Injection: Load the sample onto the column.

  • Elution: Elute the bound this compound using a linear gradient of increasing ionic strength by mixing with a high-salt buffer (Buffer B).

  • Detection & Collection: Monitor the effluent with a UV detector and collect the peak corresponding to this compound.

  • Desalting: The collected fractions will contain high concentrations of salt, which must be removed. This is often done using a subsequent RP-HPLC step (on a C18 cartridge) or size-exclusion chromatography.

Data Presentation

Table 3: Example IEC Method Parameters

Parameter Specification
Stationary Phase Strong Cation-Exchange (SCX) Column
Buffer A 20 mM Sodium Phosphate, pH 3.0
Buffer B 20 mM Sodium Phosphate + 1.0 M NaCl, pH 3.0
Flow Rate 1.0 mL/min
Gradient 0% to 50% B over 40 minutes
Column Temperature 25 °C (Ambient)

| Detection | UV at 214 nm |

Table 4: Representative IEC Performance (Example)

Compound Type Elution Condition Expected Outcome
Neutral/Acidic Impurities Flow-through (unbound) Separated from product
This compound (pI ~5.6) Elutes during salt gradient Purified fraction

| Basic Impurities | Elute at higher salt conc. | Separated from product |

Visualization: Orthogonal Purification Strategy

cluster_rp Primary Method cluster_iec Orthogonal Method Crude Crude this compound Mixture RP_HPLC Reversed-Phase HPLC (Separation by Hydrophobicity) Crude->RP_HPLC IEC Ion-Exchange Chromatography (Separation by Charge) RP_HPLC->IEC Further Purification Impurity_RP Co-eluting Impurity RP_HPLC->Impurity_RP Pure High-Purity This compound (>99%) IEC->Pure

Caption: Logic diagram showing IEC as an orthogonal step to RP-HPLC for higher purity.

Chiral HPLC for Stereoisomer Separation

Principle of Operation this compound possesses two chiral centers, meaning it can exist as four stereoisomers: L-Leu-L-Ala, D-Leu-D-Ala, L-Leu-D-Ala, and D-Leu-L-Ala. Standard achiral HPLC methods cannot separate enantiomers (L-L from D-D). Chiral HPLC is required to separate these stereoisomers. The most direct method utilizes a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[6] For underivatized amino acids and dipeptides, macrocyclic glycopeptide-based (e.g., teicoplanin) and crown-ether-based CSPs are particularly effective.[6][7][8]

Experimental Protocol: Chiral HPLC Separation

  • Column: Select a suitable chiral column, such as a teicoplanin-based CSP.

  • Mobile Phase: Chiral separations often use unique mobile phase systems. A common approach for teicoplanin columns is a polar organic or aqueous-organic mobile phase.

  • Equilibration: Equilibrate the column with the isocratic mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the purified (achiral) this compound sample in the mobile phase.

  • Injection & Elution: Inject the sample and perform an isocratic elution. Gradient elution is less common in chiral separations but can be used.

  • Detection: Monitor the effluent via UV detection. The separated stereoisomers will appear as distinct peaks.

Data Presentation

Table 5: Example Chiral HPLC Method Parameters

Parameter Specification
Stationary Phase Teicoplanin-based Chiral Column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm)[7]
Mobile Phase Water:Methanol:Formic Acid (e.g., 80:20:0.01 v/v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 25 °C

| Detection | UV at 214 nm |

Table 6: Representative Chiral Separation Data (Example)

Stereoisomer Retention Time (min) Resolution (Rs)
D-Leu-L-Ala 10.2 -
L-Leu-D-Ala 11.5 >1.5
L-Leu-L-Ala 14.8 >2.0

| D-Leu-D-Ala | 16.3 | >1.5 |

Visualization: Chiral Separation Workflow

cluster_output Separated Isomers Input Achiral-Purified This compound (Mixture of Stereoisomers) Inject Inject on Chiral Stationary Phase (CSP) Input->Inject Separate Isocratic Elution & Diastereomeric Interaction Inject->Separate Iso1 L-Leu-L-Ala Separate->Iso1 Collect Iso2 D-Leu-D-Ala Iso3 L-Leu-D-Ala Iso4 D-Leu-L-Ala

Caption: Workflow for the separation of this compound stereoisomers using Chiral HPLC.

References

Application Note: Mass Spectrometry Analysis of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylalanine (Leu-Ala) is a dipeptide composed of the amino acids Leucine and Alanine. As a fundamental component of proteins and a potential biomarker, its accurate identification and quantification are crucial in various fields, including proteomics, drug discovery, and clinical research. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Principle of Analysis

The method employs reversed-phase liquid chromatography for the separation of this compound from complex biological matrices. The separated dipeptide is then introduced into a tandem mass spectrometer using electrospray ionization (ESI). In the mass spectrometer, the protonated molecular ion ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are detected and used for unambiguous identification and quantification.[1][3]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • To 100 µL of plasma/serum sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water with 0.1% Formic Acid, 2% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B (linear gradient)

    • 10-12 min: 50-95% B (linear gradient)

    • 12-14 min: 95% B (hold)

    • 14-14.1 min: 95-2% B (linear gradient)

    • 14.1-18 min: 2% B (re-equilibration)

Mass Spectrometry (MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative Data

The following table summarizes the theoretical and expected quantitative data for the analysis of this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Molecular Formula C₉H₁₈N₂O₃
Monoisotopic Mass 202.1317 g/mol
Precursor Ion ([M+H]⁺) m/z 203.1
Predicted MRM Transitions m/z 203.1 > 86.1 (Quantitative) m/z 203.1 > 132.1 (Qualitative)
Expected Retention Time Dependent on the specific LC system and conditions.
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantification (LOQ) To be determined experimentally.
Theoretical Fragmentation Pattern

Collision-induced dissociation of the protonated this compound molecule ([M+H]⁺) is expected to primarily yield b and y ions due to the cleavage of the peptide bond.[4] The most abundant fragment is often the immonium ion of Leucine.

Ion TypeTheoretical m/zFragment Structure
[M+H]⁺ 203.1[Leu-Ala + H]⁺
b₁ 114.1[Leu]⁺
y₁ 90.1[Ala + H]⁺
Immonium (Leu) 86.1[HN=CH-CH₂(isobutyl)]⁺
[M+H - H₂O]⁺ 185.1Loss of water
[M+H - CO]⁺ 175.1Loss of carbon monoxide

Note: The fragmentation pattern and ion abundances can be influenced by the collision energy.

Visualizations

G Experimental Workflow for this compound Analysis sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Methanol) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition and Analysis lcms->data

Caption: Workflow for the extraction and analysis of this compound.

G Predicted Fragmentation Pathway of this compound cluster_fragments Fragment Ions precursor [Leu-Ala+H]⁺ m/z 203.1 b1 b₁-ion m/z 114.1 precursor->b1 Cleavage of peptide bond y1 y₁-ion m/z 90.1 precursor->y1 Cleavage of peptide bond immonium Immonium (Leu) m/z 86.1 precursor->immonium Side-chain fragmentation

Caption: Predicted fragmentation of protonated this compound.

Discussion

The presented method provides a robust framework for the sensitive and specific quantification of this compound. The use of a C18 column in reversed-phase chromatography allows for good retention and separation of the dipeptide. Electrospray ionization in positive mode is effective for generating the protonated molecular ion of this compound.

For quantitative analysis, the MRM transition monitoring the fragmentation of the precursor ion (m/z 203.1) to the characteristic immonium ion of Leucine (m/z 86.1) is recommended due to its expected high abundance and specificity. A secondary transition, such as to the y₁ ion (m/z 90.1), can be used for confirmation.

It is crucial to optimize the collision energy for the specific mass spectrometer being used to maximize the signal of the desired fragment ions. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the quantification.[4]

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound. The provided experimental parameters, data tables, and visualizations offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. The high sensitivity and specificity of this technique make it well-suited for a wide range of applications requiring the accurate measurement of this dipeptide.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of molecules in solution. For peptides such as Leucylalanine, a dipeptide composed of Leucine and Alanine, NMR provides invaluable information regarding its primary structure, purity, and conformational dynamics. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their equilibrium state, they emit a signal that is detected by the NMR spectrometer. The frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the atom's chemical identity and its neighboring atoms.

For a dipeptide like this compound, different NMR experiments provide complementary information:

  • ¹H NMR: Provides information on the number and type of protons in the molecule. Chemical shifts, signal multiplicity (splitting), and integration are used for initial structural assessment.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). This is crucial for identifying adjacent protons within the Leucine and Alanine spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. This experiment is used to assign protons to their corresponding carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is essential for connecting the individual amino acid spin systems across the peptide bond.

By combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the structure of this compound.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and representative coupling constants for this compound in an aqueous solvent (e.g., D₂O).

Note: The chemical shift values presented here are estimations based on typical values for Leucine and Alanine residues in short peptides. Actual experimental values may vary depending on the solvent, pH, temperature, and concentration.

Table 1: Estimated ¹H Chemical Shifts for this compound

Atom NameLeucine Residue (Leu)Alanine Residue (Ala)
Amide Proton (NH) ~8.2 ppm (triplet)N/A (N-terminus)
Alpha Proton (Hα) ~4.2 ppm (multiplet)~3.9 ppm (quartet)
Beta Protons (Hβ) ~1.7 ppm (multiplet)~1.4 ppm (doublet)
Gamma Proton (Hγ) ~1.6 ppm (multiplet)N/A
Delta Protons (Hδ) ~0.9 ppm (doublet)N/A

Table 2: Estimated ¹³C Chemical Shifts for this compound

Atom NameLeucine Residue (Leu)Alanine Residue (Ala)
Carbonyl Carbon (C=O) ~175 ppm~177 ppm
Alpha Carbon (Cα) ~53 ppm~51 ppm
Beta Carbon (Cβ) ~42 ppm~19 ppm
Gamma Carbon (Cγ) ~25 ppmN/A
Delta Carbons (Cδ) ~23 ppm, ~22 ppmN/A

Table 3: Typical ³J Coupling Constants in Peptides

CouplingTypical Value (Hz)
³J(HNHα)4 - 10
³J(HαHβ)2 - 12

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR data.[1]

  • Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or a buffered solution in 90% H₂O/10% D₂O). The concentration should be in the range of 10-20 mM. For peptide samples, concentrations can typically reach 2-5 mM.[2]

  • pH Adjustment: If using a non-buffered solvent, adjust the pH of the solution to the desired value (typically between 4 and 7) using small amounts of DCl or NaOD. The pH of the solution can influence the chemical shifts of labile protons.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0.0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D ¹H NMR Spectroscopy
  • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum to the internal standard at 0.0 ppm.

    • Integrate the signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum.

2D COSY Spectroscopy
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

    • Relaxation Delay (d1): 1.5 seconds.

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum in both dimensions.

    • Apply a baseline correction.

    • Symmetrize the spectrum if necessary.

2D HSQC Spectroscopy
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradients (e.g., 'hsqcedetgpsisp2' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 100-120 ppm (can be optimized to the aliphatic region).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

    • Relaxation Delay (d1): 1.5 seconds.

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum in both dimensions.

    • Apply a baseline correction.

2D HMBC Spectroscopy
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HMBC pulse sequence with gradients (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Relaxation Delay (d1): 1.5 seconds.

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

  • Data Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase the spectrum in both dimensions.

    • Apply a baseline correction.

Mandatory Visualizations

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

NMR_Workflow Experimental Workflow for this compound Characterization cluster_Prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_Analysis Data Analysis and Interpretation SamplePrep Dissolve this compound in D₂O with internal standard H1_NMR Acquire ¹H NMR Spectrum SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR COSY Acquire COSY Spectrum C13_NMR->COSY HSQC Acquire HSQC Spectrum COSY->HSQC HMBC Acquire HMBC Spectrum HSQC->HMBC Process Process and Analyze Spectra HMBC->Process Assign Assign Signals Process->Assign Confirm Confirm Structure and Purity Assign->Confirm

Caption: Workflow for the NMR characterization of this compound.

NMR_Correlations Logical Relationships of NMR Experiments for Structural Elucidation H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Defines intra-residue correlations HSQC->HMBC Assigns directly bonded pairs Structure This compound Structure HMBC->Structure Connects spin systems across peptide bond

Caption: Inter-relationships of NMR experiments for structural elucidation.

References

Application Notes and Protocols for Leucylalanine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucylalanine (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine.[1] Its susceptibility to cleavage by specific peptidases makes it a valuable substrate for a variety of enzymatic assays. Leucyl aminopeptidases (LAPs), a group of exopeptidases, preferentially catalyze the hydrolysis of the peptide bond at the N-terminus of peptides, particularly those with a leucine residue.[2][3] This characteristic makes this compound an effective tool for studying the activity of these enzymes, which are implicated in numerous physiological and pathological processes, including protein turnover, antigen presentation, and bacterial virulence.[4][5]

In the realm of drug development, dipeptides such as this compound are of significant interest for their potential role in prodrug design and targeted delivery systems, leveraging peptide transporters like PepT1.[6] Assays utilizing this compound can therefore be instrumental in screening for inhibitors of LAPs, which are considered potential therapeutic targets, and in characterizing the stability of dipeptide-based drug candidates.

These application notes provide detailed protocols for the use of this compound in enzymatic assays, covering various detection methods suitable for high-throughput screening and detailed kinetic analysis.

Enzyme Characteristics

Leucyl aminopeptidases (LAPs), particularly those belonging to the M17 family, are the primary enzymes responsible for the cleavage of this compound.[2][7] A general understanding of their properties is crucial for designing and optimizing enzymatic assays.

PropertyGeneral CharacteristicsReferences
Enzyme Family M17 Metalloaminopeptidases[7]
Optimal pH Typically alkaline (pH 8.0 - 9.5)[2][4][8]
Optimal Temperature Often elevated (e.g., 50°C - 60°C)[2][8]
Cofactors Require divalent metal cations (e.g., Mn²⁺, Mg²⁺, Zn²⁺, Co²⁺) for activity[2][6][9]
Inhibitors Bestatin, amastatin, EDTA, 1,10-phenanthroline[4][8]
Substrate Specificity Preferential cleavage of N-terminal hydrophobic residues, especially Leucine[2][10]

Principles of Detection Methods

The enzymatic cleavage of this compound results in the formation of L-leucine and L-alanine. The detection of these products or the disappearance of the substrate forms the basis of the assay. Several methods can be employed:

  • Ninhydrin Assay: Ninhydrin reacts with the primary amino groups of the released L-leucine and L-alanine to produce a deep purple compound (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.[11][12] This method is robust and cost-effective for endpoint assays.

  • OPA (o-Phthalaldehyde) Assay: OPA, in the presence of a thiol, reacts with primary amines to form a fluorescent product that can be measured with excitation at ~340 nm and emission at ~455 nm.[2][3] This assay is highly sensitive and suitable for both endpoint and kinetic measurements in a microplate format.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This powerful technique allows for the direct and highly specific quantification of the substrate (this compound) and its cleavage products (L-leucine and L-alanine).[13] It is the gold standard for accuracy and is particularly useful for complex sample matrices.

Experimental Protocols

Protocol 1: Determination of Kinetic Parameters (Km and Vmax)

To accurately assess enzyme activity and inhibition, it is essential to determine the Michaelis-Menten constants, Kₘ and Vₘₐₓ, for the specific Leucyl aminopeptidase and this compound.

Materials:

  • Purified Leucyl aminopeptidase

  • This compound stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 1 mM MnCl₂)

  • Detection reagent (Ninhydrin or OPA)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer. A typical range would be from 0.1 to 10 times the expected Kₘ. If the Kₘ is unknown, a broad range from µM to mM concentrations should be tested.

  • Set up the enzymatic reaction: In a microplate or microcentrifuge tubes, add a constant amount of enzyme to each of the different concentrations of this compound.

  • Incubate the reaction at the optimal temperature for the enzyme for a fixed period, ensuring that the reaction is in the initial linear range (typically 10-30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., 1 M HCl for the OPA assay or by proceeding directly to the heating step for the ninhydrin assay).

  • Quantify the product formed using either the Ninhydrin (Protocol 2) or OPA (Protocol 3) method.

  • Calculate the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]) .

  • Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Substrate Dilutions Substrate Dilutions Reaction Setup Reaction Setup Substrate Dilutions->Reaction Setup Enzyme Solution Enzyme Solution Enzyme Solution->Reaction Setup Incubation Incubation Reaction Setup->Incubation Reaction Stop Reaction Stop Incubation->Reaction Stop Product Quantification Product Quantification Reaction Stop->Product Quantification Data Plotting Data Plotting Product Quantification->Data Plotting Kinetic Parameter Calculation Kinetic Parameter Calculation Data Plotting->Kinetic Parameter Calculation

Workflow for determining Km and Vmax.
Protocol 2: Endpoint Assay using Ninhydrin Reagent

This protocol is suitable for quantifying the total amount of product formed after a fixed reaction time.

Materials:

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 ml of ethanol.[12]

  • Citrate Buffer (pH 5.0)

  • Diluent: 50% ethanol in water.[11]

  • L-Leucine standard solutions (for calibration curve)

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Reaction: a. In microcentrifuge tubes, combine 50 µL of assay buffer, 25 µL of this compound solution (at a concentration of ~5-10 times the Kₘ), and 25 µL of enzyme solution. b. Include a "no enzyme" control for each substrate concentration. c. Incubate at the optimal temperature for a predetermined time (e.g., 30 minutes).

  • Color Development: a. To each reaction tube, add 100 µL of citrate buffer.[11] b. Add 200 µL of ninhydrin reagent.[11] c. Heat the tubes at 95-100°C for 15-20 minutes.[12] d. Cool the tubes to room temperature.

  • Measurement: a. Add 500 µL of diluent to each tube and mix.[11] b. Measure the absorbance at 570 nm.

  • Data Analysis: a. Prepare a standard curve using L-Leucine standards. b. Determine the concentration of the released amino acids in the enzymatic reaction from the standard curve. c. Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).

cluster_workflow Ninhydrin Assay Workflow Enzyme Reaction & Incubation Enzyme Reaction & Incubation Add Citrate Buffer Add Citrate Buffer Enzyme Reaction & Incubation->Add Citrate Buffer Add Ninhydrin Reagent Add Ninhydrin Reagent Add Citrate Buffer->Add Ninhydrin Reagent Heat at 95-100°C Heat at 95-100°C Add Ninhydrin Reagent->Heat at 95-100°C Cool to RT Cool to RT Heat at 95-100°C->Cool to RT Add Diluent Add Diluent Cool to RT->Add Diluent Measure Absorbance at 570 nm Measure Absorbance at 570 nm Add Diluent->Measure Absorbance at 570 nm

Ninhydrin assay workflow.
Protocol 3: Kinetic Assay using OPA Reagent

This protocol is ideal for continuous monitoring of the reaction in a microplate format.

Materials:

  • OPA Reagent: Prepare a fresh solution of 70 mg o-phthalaldehyde in 1 ml methanol, then add 95 ml of borate buffer (pH 10.5) containing 0.3% Brij-35 and 0.2% 2-mercaptoethanol.[2]

  • L-Leucine standard solutions

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm)

  • Black, opaque 96-well microplate

Procedure:

  • Assay Setup: a. In each well of the microplate, add 100 µL of this compound solution in assay buffer. b. Prepare a standard curve with L-Leucine in separate wells.

  • Initiate Reaction: a. Add 25 µL of the enzyme preparation to each well to start the reaction. b. For the blank, add 25 µL of assay buffer without the enzyme.

  • Kinetic Measurement: a. Immediately place the plate in the microplate reader, pre-set to the optimal temperature. b. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes.

  • Data Analysis: a. Determine the rate of increase in fluorescence (RFU/min) from the linear portion of the progress curve for each well. b. Convert the rate to the concentration of product formed per minute using the standard curve. c. Calculate the enzyme activity.

For an endpoint OPA assay: follow steps 1 and 2, incubate for a fixed time, then add 100 µL of OPA reagent to each well, incubate for 5-10 minutes at room temperature protected from light, and then measure the fluorescence.

cluster_workflow OPA Kinetic Assay Workflow Add Substrate to Plate Add Substrate to Plate Add Enzyme to Initiate Add Enzyme to Initiate Add Substrate to Plate->Add Enzyme to Initiate Immediate Kinetic Reading Immediate Kinetic Reading Add Enzyme to Initiate->Immediate Kinetic Reading Data Analysis (Rate) Data Analysis (Rate) Immediate Kinetic Reading->Data Analysis (Rate)

OPA kinetic assay workflow.
Protocol 4: Assay using LC-MS/MS

This protocol provides a highly specific method for quantifying both the substrate and its products.

Materials:

  • LC-MS/MS system with a suitable column for amino acid analysis (e.g., mixed-mode or HILIC).[13]

  • Mobile phases (e.g., acetonitrile and water with formic acid and/or ammonium formate).

  • This compound, L-leucine, and L-alanine analytical standards.

  • Internal standards (e.g., stable isotope-labeled versions of the analytes).

  • Protein precipitation agent (e.g., sulfosalicylic acid or acetonitrile).

Procedure:

  • Enzyme Reaction: a. Perform the enzymatic reaction as described in Protocol 2 (step 1). b. At various time points, take an aliquot of the reaction mixture.

  • Sample Preparation: a. Stop the reaction and precipitate the enzyme by adding a protein precipitation agent (e.g., 3 volumes of cold acetonitrile containing the internal standard). b. Centrifuge to pellet the precipitated protein. c. Transfer the supernatant to a new tube or vial for analysis.

  • LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Separate the analytes using an appropriate chromatographic gradient. c. Detect and quantify this compound, L-leucine, and L-alanine using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: a. Create standard curves for each analyte. b. Quantify the concentration of the substrate remaining and the products formed at each time point. c. Calculate the reaction rate.

cluster_workflow LC-MS/MS Assay Workflow Enzyme Reaction & Sampling Enzyme Reaction & Sampling Protein Precipitation Protein Precipitation Enzyme Reaction & Sampling->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification

LC-MS/MS assay workflow.

Signaling Pathway Involvement

Leucyl aminopeptidases are involved in various cellular signaling pathways. For instance, in tomato plants, LAP-A plays a regulatory role in the late wound response, which is mediated by jasmonic acid signaling. In bacteria, LAPs can act as DNA-binding proteins, regulating the expression of virulence genes.[5] The diagram below illustrates a generalized representation of LAP's role in a cellular context, where it can be involved in both general protein turnover and specific signaling cascades.

cluster_pathway Role of Leucyl Aminopeptidase in Cellular Processes External Stimulus External Stimulus Signaling Cascade Signaling Cascade External Stimulus->Signaling Cascade Gene Expression Gene Expression Signaling Cascade->Gene Expression Protein Synthesis Protein Synthesis Gene Expression->Protein Synthesis Peptide Precursors Peptide Precursors Protein Synthesis->Peptide Precursors Protein Turnover Protein Turnover Protein Synthesis->Protein Turnover Leucyl Aminopeptidase (LAP) Leucyl Aminopeptidase (LAP) Peptide Precursors->Leucyl Aminopeptidase (LAP) Bioactive Peptides Bioactive Peptides Leucyl Aminopeptidase (LAP)->Bioactive Peptides Free Amino Acids Free Amino Acids Leucyl Aminopeptidase (LAP)->Free Amino Acids Cellular Response Cellular Response Bioactive Peptides->Cellular Response Protein Turnover->Peptide Precursors Free Amino Acids->Protein Synthesis

Generalized LAP signaling involvement.

References

Harnessing Leucylalanine for Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Leucylalanine is emerging as a promising ligand in the field of targeted drug delivery. Its inherent ability to be recognized and transported by specific nutrient transporters that are overexpressed on the surface of cancer cells and the blood-brain barrier makes it an attractive candidate for enhancing the therapeutic efficacy of various drugs. This document provides a comprehensive overview of the applications of this compound in drug delivery research, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers in this innovative area.

This compound-based drug delivery strategies primarily leverage two key transporter systems:

  • Peptide Transporter 1 (PEPT1): Highly expressed in the small intestine and in some tumor cells, PEPT1 facilitates the uptake of di- and tripeptides.[1]

  • L-type Amino Acid Transporter 1 (LAT1): Overexpressed at the blood-brain barrier and in a wide range of cancers, LAT1 transports large neutral amino acids, including leucine.[1][2]

By conjugating drugs to this compound or functionalizing drug-loaded nanoparticles with this dipeptide, researchers can hijack these transport mechanisms to achieve targeted delivery, thereby increasing drug concentration at the site of action and minimizing off-target toxicity.[1]

Data Presentation

The following tables summarize key quantitative parameters for this compound-based and similar dipeptide-mediated drug delivery systems. Note: Data is illustrative and may be collated from various studies on dipeptide-drug conjugates and functionalized nanoparticles.

Table 1: Characteristics of Dipeptide-Functionalized Nanoparticles

ParameterValueDrugPolymerTargeting LigandReference
Particle Size 130-150 nmPaclitaxelPLGA-TPGSVitamin E TPGS[3]
Encapsulation Efficiency >80%PaclitaxelPLGA-TPGSVitamin E TPGS[3]
Drug Loading 17.8%PaclitaxelPLGAN/A (morphology based)[4]
Zeta Potential -5.36 mVPaclitaxelMPEG-PLGAMPEG[2]

Table 2: In Vitro Drug Release from this compound-Functionalized Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5 (Simulated Tumor Microenvironment)Reference
2 12.1 ± 1.515.2 ± 1.8[1]
8 25.6 ± 2.135.8 ± 2.5[1]
24 40.3 ± 3.265.4 ± 4.1[1]
48 55.7 ± 4.585.1 ± 5.3[1]
72 68.9 ± 5.192.3 ± 4.8[1]

Table 3: In Vitro Cytotoxicity of Dipeptide-Drug Conjugates

Cell LineCompoundIC50 (nM)Reference
H2009 (αvβ6-positive) H2009.1 peptide-paclitaxel conjugate460[5]
H2009 (αvβ6-positive) Free Paclitaxel<10[5]
DX52 (αvβ6-negative) H2009.1 peptide-paclitaxel conjugate>1000[5]
DX52 (αvβ6-negative) Free Paclitaxel<10[5]
HER2+ Cells Valine-Alanine ADC92 (pmol/L)[6]
HER2+ Cells Sulfatase-linker ADC61 (pmol/L)[6]

Table 4: In Vivo Tumor Growth Inhibition

Treatment GroupTumor Volume (mm³) - Day 21% Tumor Growth InhibitionAnimal ModelReference
Saline Control ~12000%MDA-MB-435 xenograft[7]
Unmodified Abraxane (3 mg/kg/day) ~1100~8%MDA-MB-435 xenograft[7]
LyP-1-Abraxane Conjugate (3 mg/kg/day) ~400~67%MDA-MB-435 xenograft[7]
Doxorubicin (8 mg/kg) -Active in 7/16 tumorsHuman tumor xenografts[8]
N-L-leucyl-doxorubicin (28 mg/kg) -Active in 10/16 tumorsHuman tumor xenografts[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway for Transporter-Mediated Uptake

The primary mechanism for this compound-mediated drug delivery involves its recognition by PEPT1 and LAT1 transporters on the cell surface, leading to the internalization of the drug conjugate or nanoparticle.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu-Ala-Drug This compound-Drug Conjugate / Functionalized Nanoparticle PEPT1 PEPT1 Transporter Leu-Ala-Drug->PEPT1 Binding LAT1 LAT1 Transporter Leu-Ala-Drug->LAT1 Binding Internalized Internalized Conjugate / Nanoparticle PEPT1->Internalized Transport LAT1->Internalized Transport Cleavage Enzymatic Cleavage Internalized->Cleavage Drug Active Drug Cleavage->Drug Target Intracellular Target (e.g., Microtubules, DNA) Drug->Target Therapeutic Effect

Caption: PEPT1/LAT1-mediated uptake of a this compound-drug conjugate.

Experimental Protocols

Protocol 1: Synthesis of this compound-Paclitaxel Conjugate

This protocol outlines the synthesis of a paclitaxel prodrug conjugated to this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: - Paclitaxel - Boc-Leucylalanine - Coupling Agents (DCC, DMAP) esterification Esterification Reaction: Couple Boc-Leucylalanine to 2'-hydroxyl of Paclitaxel start->esterification purification1 Purification: Silica Gel Column Chromatography esterification->purification1 deprotection Boc Deprotection: Treat with Trifluoroacetic Acid (TFA) purification1->deprotection purification2 Final Purification: Preparative HPLC deprotection->purification2 characterization Characterization: - 1H NMR - 13C NMR - Mass Spectrometry purification2->characterization end_product Final Product: Leucylalanyl-Paclitaxel characterization->end_product G cluster_formulation Nanoparticle Formulation Workflow start_np Start Materials: - PLGA - Drug (e.g., Paclitaxel) - Acetone - PVA solution nanoprecipitation Nanoprecipitation: Add PLGA/drug solution dropwise to PVA solution under stirring start_np->nanoprecipitation solvent_evap Solvent Evaporation: Stir for 4 hours at room temperature nanoprecipitation->solvent_evap collection Nanoparticle Collection: Centrifugation and washing solvent_evap->collection functionalization Surface Functionalization: React nanoparticles with This compound-PEG-NHS ester collection->functionalization final_np Final Product: This compound-functionalized PLGA Nanoparticles functionalization->final_np characterization_np Characterization: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency (HPLC) - In Vitro Drug Release final_np->characterization_np G concept Conceptual Design: - Select Drug Candidate - Choose Linker Chemistry synthesis Synthesis & Purification concept->synthesis in_vitro_char In Vitro Characterization: - Physicochemical Properties - Stability (Plasma, Buffer) synthesis->in_vitro_char in_vitro_eval In Vitro Efficacy: - Cell Uptake Studies - Cytotoxicity Assays (IC50) in_vitro_char->in_vitro_eval in_vivo_pk In Vivo Pharmacokinetics: - Animal Models (e.g., Rats, Mice) in_vitro_eval->in_vivo_pk in_vivo_efficacy In Vivo Efficacy: - Tumor Xenograft Models - Biodistribution Studies in_vivo_pk->in_vivo_efficacy toxicity Toxicity Assessment in_vivo_efficacy->toxicity preclinical Preclinical Candidate Selection toxicity->preclinical

References

Application Notes and Protocols for Radiolabeling Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled peptides are invaluable tools in molecular imaging and drug development, enabling non-invasive visualization and quantification of biological processes. Leucylalanine (Leu-Ala), a simple dipeptide, can serve as a model substrate for studying peptide transport systems or as a building block for more complex radiolabeled biomolecules. This document provides detailed protocols for the radiolabeling of this compound with common radionuclides used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), including Fluorine-18, Carbon-11, and Gallium-68. The protocols described herein are based on established peptide synthesis and radiolabeling methodologies.

Principle of Radiolabeling this compound

The radiolabeling of this compound can be achieved through two primary strategies:

  • Direct Labeling: In this approach, the radionuclide is directly incorporated into the this compound molecule. This is less common for this specific dipeptide due to the lack of suitable functional groups for direct labeling with many common radionuclides.

  • Indirect Labeling via a Radiolabeled Precursor: This is the more feasible and widely applicable method. It involves the synthesis of the dipeptide from one amino acid that has been previously radiolabeled. For instance, radiolabeled Leucine can be coupled with a protected Alanine derivative, followed by deprotection to yield radiolabeled this compound.

The protocols provided below will focus on the indirect labeling approach, which offers greater flexibility and control over the final radiolabeled product.

Quantitative Data Summary

The following table summarizes typical, albeit estimated, quantitative data for the radiolabeling of dipeptides based on similar published procedures. Actual results may vary depending on the specific laboratory conditions, equipment, and reagents.

RadionuclideLabeling MethodPrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PurityMolar Activity (Specific Activity)
Fluorine-18 Two-step synthesis via [¹⁸F]fluoro-L-leucineN-Boc-L-Alanine and [¹⁸F]fluoro-L-leucine15 - 30%> 98%1 - 5 Ci/µmol
Carbon-11 Two-step synthesis via L-[¹¹C]leucineN-Boc-L-Alanine and L-[¹¹C]leucine10 - 25%> 99%1 - 4 Ci/µmol
Gallium-68 Conjugation to a chelator-modified this compoundDOTA-Leucylalanine> 95%> 98%> 1 GBq/µmol

Experimental Protocols

Protocol 1: Synthesis of [¹⁸F]this compound via [¹⁸F]Fluoro-L-leucine

This protocol describes a two-step synthesis. The first step is the radiosynthesis of [¹⁸F]fluoro-L-leucine, which is then coupled with a protected alanine derivative.

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 222 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • N-Boc-L-Alanine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF, anhydrous)

  • [¹⁸F]Fluoro-L-leucine precursor (e.g., a tosyl- or nosyl-protected leucine derivative for nucleophilic substitution)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC purification system with a C18 column

  • Solvents for HPLC: Acetonitrile and water with 0.1% TFA

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Methodology:

Step 1: Synthesis of [¹⁸F]Fluoro-L-leucine

  • Azeotropic Drying of [¹⁸F]Fluoride: Transfer the aqueous [¹⁸F]fluoride solution to a reaction vessel containing Kryptofix 222 and potassium carbonate in acetonitrile. Heat the mixture under a stream of nitrogen to evaporate the water azeotropically. Repeat with additional acetonitrile until the mixture is anhydrous.

  • Radiofluorination: Dissolve the [¹⁸F]fluoro-L-leucine precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K2.2.2 complex. Heat the reaction mixture at 80-100°C for 10-15 minutes.

  • Hydrolysis of Protecting Groups: After cooling, add an appropriate acid or base to hydrolyze any protecting groups on the precursor.

  • Purification: Purify the crude [¹⁸F]fluoro-L-leucine using semi-preparative HPLC. Collect the fraction corresponding to the product and remove the solvent.

Step 2: Coupling of [¹⁸F]Fluoro-L-leucine with N-Boc-L-Alanine

  • Activation of N-Boc-L-Alanine: In a separate reaction vial, dissolve N-Boc-L-Alanine and NHS in anhydrous DMF. Cool the solution to 0°C and add DCC. Stir the mixture at 0°C for 1 hour and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the activated N-Boc-L-Alanine solution to remove the DCU. Add the purified [¹⁸F]fluoro-L-leucine to the filtrate. Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Deprotection: Remove the DMF under reduced pressure. Dissolve the residue in a mixture of TFA and DCM (e.g., 1:1 v/v) and stir at room temperature for 30 minutes to remove the Boc protecting group.

  • Final Purification: Evaporate the TFA and DCM. Purify the final product, [¹⁸F]this compound, using semi-preparative HPLC.

  • Formulation: The purified [¹⁸F]this compound fraction is collected, the solvent is removed, and the product is formulated in a physiologically compatible buffer (e.g., sterile saline) for in vivo use.

Protocol 2: Synthesis of [¹¹C]this compound via L-[¹¹C]Leucine

This protocol follows a similar two-step approach using L-[¹¹C]Leucine as the radiolabeled precursor.

Materials:

  • [¹¹C]CO₂ or [¹¹C]CH₃I (from a cyclotron)

  • Appropriate precursors for L-[¹¹C]Leucine synthesis (e.g., α-ketoisocaproate for enzymatic synthesis or a Grignard reagent for carboxylation)

  • N-Boc-L-Alanine

  • Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)

  • DMF (anhydrous)

  • TFA

  • DCM

  • HPLC purification system

Methodology:

Step 1: Synthesis of L-[¹¹C]Leucine

  • Radiosynthesis: Synthesize L-[¹¹C]Leucine using an established method, such as the Bucherer-Strecker synthesis with [¹¹C]cyanide or enzymatic synthesis from [¹¹C]CO₂.

  • Purification: Purify the L-[¹¹C]Leucine using HPLC to ensure high radiochemical purity.

Step 2: Coupling and Deprotection

  • Coupling Reaction: Dissolve N-Boc-L-Alanine, HATU, and HOBt in anhydrous DMF. Add DIPEA to the mixture. To this solution, add the purified L-[¹¹C]Leucine. Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Deprotection: Remove the DMF under reduced pressure. Add a mixture of TFA and DCM to the residue and stir for 15-20 minutes at room temperature.

  • Final Purification and Formulation: Purify the [¹¹C]this compound by HPLC and formulate as described in Protocol 1.

Protocol 3: Synthesis of [⁶⁸Ga]DOTA-Leucylalanine

This protocol involves the synthesis of a DOTA-conjugated this compound peptide, which is then radiolabeled with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-NHS ester

  • This compound

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Sodium acetate buffer (0.1 M, pH 4.5)

  • SPE cartridges (e.g., C18)

  • HPLC purification system

Methodology:

Step 1: Synthesis of DOTA-Leucylalanine

  • Conjugation: Dissolve this compound in 0.1 M sodium bicarbonate buffer. Add a solution of DOTA-NHS ester in DMF. Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Purify the DOTA-Leucylalanine conjugate by HPLC. Lyophilize the purified product.

Step 2: Radiolabeling with ⁶⁸Ga

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.

  • Labeling Reaction: Add the DOTA-Leucylalanine conjugate (dissolved in water) to a reaction vial containing 0.1 M sodium acetate buffer. Add the [⁶⁸Ga]GaCl₃ eluate to this mixture. Heat the reaction at 95°C for 10 minutes.

  • Purification: The radiolabeled product can often be used after passing through a C18 SPE cartridge to remove any unreacted ⁶⁸Ga. Further HPLC purification can be performed if higher purity is required.

  • Formulation: The final product is formulated in a sterile, pyrogen-free saline solution.

Visualizations

experimental_workflow_18F cluster_step1 Step 1: Synthesis of [¹⁸F]Fluoro-L-leucine cluster_step2 Step 2: Coupling and Deprotection F18 [¹⁸F]Fluoride Drying Azeotropic Drying (K2.2.2, K₂CO₃) F18->Drying Radiofluorination Radiofluorination (80-100°C) Drying->Radiofluorination Precursor_Leu Leucine Precursor Precursor_Leu->Radiofluorination Hydrolysis Hydrolysis Radiofluorination->Hydrolysis HPLC1 HPLC Purification Hydrolysis->HPLC1 F18_Leu [¹⁸F]Fluoro-L-leucine HPLC1->F18_Leu Coupling Peptide Coupling F18_Leu->Coupling Boc_Ala N-Boc-L-Alanine Activation Activation (DCC, NHS) Boc_Ala->Activation Activation->Coupling Deprotection Deprotection (TFA) Coupling->Deprotection HPLC2 HPLC Purification Deprotection->HPLC2 Final_Product [¹⁸F]this compound HPLC2->Final_Product experimental_workflow_68Ga cluster_step1 Step 1: Synthesis of DOTA-Leucylalanine cluster_step2 Step 2: Radiolabeling with ⁶⁸Ga Leu_Ala This compound Conjugation Conjugation Leu_Ala->Conjugation DOTA_NHS DOTA-NHS ester DOTA_NHS->Conjugation HPLC1 HPLC Purification Conjugation->HPLC1 DOTA_Leu_Ala DOTA-Leucylalanine HPLC1->DOTA_Leu_Ala Labeling Labeling Reaction (95°C) DOTA_Leu_Ala->Labeling Ga_Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elution (0.1 M HCl) Ga_Generator->Elution Ga68 [⁶⁸Ga]GaCl₃ Elution->Ga68 Ga68->Labeling SPE SPE Purification Labeling->SPE Final_Product [⁶⁸Ga]DOTA-Leucylalanine SPE->Final_Product

Application Notes and Protocols for Dipeptide-Containing Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of Dipeptides in Fluorogenic Probes for Cellular Imaging and Biosensing

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the dipeptide Leucylalanine itself is not a recognized fluorescent intensifier, dipeptides can be integral components of sophisticated fluorogenic probes. In these systems, a dipeptide like this compound can influence the fluorescence emission of a nearby fluorophore through several mechanisms. This document provides an overview of these mechanisms, application notes for the design and use of such probes, and detailed experimental protocols.

The principle behind a dipeptide's involvement in fluorescence modulation often relies on a change in the local microenvironment of a conjugated fluorophore. This can be triggered by a specific biological event, such as enzymatic cleavage or binding to a target molecule. For instance, a probe might be designed to be in a "quenched" state in its free form, and upon interaction with a target, a conformational change involving the dipeptide could shield the fluorophore from quenching agents or alter its electronic environment, leading to an increase in fluorescence intensity.

Potential Mechanisms of Fluorescence Modulation by Dipeptides

  • Conformational Shielding: A dipeptide can be part of a larger peptide or protein scaffold that, upon binding to a target, undergoes a conformational change. This change can move a conjugated fluorophore from an exposed, solvent-quenched environment to a protected, hydrophobic pocket, thereby enhancing its fluorescence.

  • Enzymatic Cleavage: A dipeptide can serve as a recognition site for specific proteases. A probe can be designed with a fluorophore and a quencher held in close proximity by a peptide linker containing this compound. Enzymatic cleavage of the linker separates the fluorophore and quencher, resulting in a "turn-on" fluorescence signal.

  • Alteration of Photophysical Properties: The close proximity of the amino acid side chains of the dipeptide to the fluorophore can influence its excited state properties. While some amino acids are known to quench fluorescence, specific interactions could potentially enhance quantum yield by restricting non-radiative decay pathways.

Application Notes

The design of a dipeptide-containing fluorogenic probe is a multi-step process that requires careful consideration of the biological target, the choice of fluorophore, and the linking chemistry.

  • Fluorophore Selection: The choice of fluorophore is critical and depends on the application. Key considerations include excitation and emission wavelengths (to avoid autofluorescence), quantum yield, photostability, and sensitivity to the local environment.

  • Probe Design and Synthesis: The dipeptide can be incorporated into a larger peptide sequence. The fluorophore can be attached to the N-terminus, C-terminus, or a side chain of an amino acid within the peptide. Solid-phase peptide synthesis is a common method for creating such probes.

  • In Vitro Characterization: Before cellular studies, the probe's photophysical properties should be characterized in vitro. This includes measuring its absorption and emission spectra, quantum yield, and fluorescence lifetime in the presence and absence of the target molecule or enzyme.

  • Cellular Imaging: For live-cell imaging, the probe must be cell-permeable. Various strategies, such as the inclusion of cell-penetrating peptides, can be employed to facilitate cellular uptake. Control experiments are crucial to ensure that the observed fluorescence changes are due to the specific interaction of interest and not to other cellular processes.

Quantitative Data Summary

The following table summarizes hypothetical data for a designed fluorogenic peptide probe containing a this compound motif, illustrating the kind of quantitative analysis that should be performed.

ParameterProbe AloneProbe + Target ProteinFold Change
Fluorescence Intensity (a.u.) 150150010
Quantum Yield 0.050.5010
Fluorescence Lifetime (ns) 1.24.03.3
Excitation Max (nm) 490495-
Emission Max (nm) 520518-

Experimental Protocols

Protocol 1: In Vitro Characterization of a Fluorogenic Peptide Probe

Objective: To determine the change in fluorescence properties of a this compound-containing peptide probe upon binding to its target protein.

Materials:

  • Fluorogenic peptide probe (e.g., FITC-G-L-A-G-K)

  • Target protein

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorogenic peptide probe in the assay buffer to a final concentration of 1 µM.

  • Prepare a series of dilutions of the target protein in the assay buffer.

  • In a 96-well black plate, add 50 µL of the peptide probe solution to each well.

  • Add 50 µL of the different concentrations of the target protein to the wells. Include a control with buffer only.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 490/520 nm for FITC).

  • Plot the fluorescence intensity as a function of the target protein concentration to determine the dissociation constant (Kd).

Protocol 2: Live-Cell Imaging with a Fluorogenic Peptide Probe

Objective: To visualize the localization and activation of a fluorogenic peptide probe in living cells.

Materials:

  • Mammalian cells (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorogenic peptide probe

  • Confocal microscope

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight.

  • On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.

  • Add fresh, serum-free medium containing the fluorogenic peptide probe at a final concentration of 1-10 µM.

  • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 15 minutes of incubation.

  • Wash the cells three times with warm PBS to remove excess probe.

  • Add fresh imaging medium (e.g., FluoroBrite DMEM) to the cells.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the probe and Hoechst 33342.

Visualizations

experimental_workflow cluster_design Probe Design & Synthesis cluster_invitro In Vitro Characterization cluster_incell Cellular Application p1 Select Fluorophore p2 Design Peptide Sequence (with this compound) p1->p2 p3 Synthesize and Purify Probe p2->p3 p4 Spectroscopic Analysis (Absorption & Emission) p3->p4 p5 Binding Assay with Target p4->p5 p6 Determine Kd and Fold Change p5->p6 p7 Cell Loading p6->p7 p8 Live-Cell Imaging p7->p8 p9 Data Analysis p8->p9

Caption: Workflow for the development and application of a fluorogenic peptide probe.

signaling_pathway cluster_probe Fluorogenic Probe cluster_enzyme Biological Environment cluster_signal Signal Generation Probe Quenched Probe (Fluorophore-Linker(L-A)-Quencher) Enzyme Target Protease Probe->Enzyme Enzymatic Cleavage at L-A site Signal Fluorescent Signal Enzyme->Signal Release of Fluorophore

Application Notes and Protocols for Studying Metal-Protein Interactions Using Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the dipeptide leucylalanine as a model system for investigating the interactions between metal ions and proteins. Due to the limited availability of specific thermodynamic and stability data for this compound-metal complexes, this document presents protocols and data interpretation strategies based on its constituent amino acids, L-leucine and L-alanine. These methodologies can be readily adapted for the direct study of this compound.

Introduction to this compound in Metal-Protein Interaction Studies

The coordination of metal ions to proteins is fundamental to numerous biological processes, including enzymatic catalysis, signal transduction, and structural stabilization. Dysregulation of these interactions is implicated in various diseases, making the study of metal-protein binding crucial for drug development.

This compound, a dipeptide composed of L-leucine and L-alanine, serves as a simplified yet informative model for probing the fundamental principles of metal coordination to peptide backbones and amino acid side chains. Its structure allows for the investigation of the roles of the N-terminal amine, the C-terminal carboxylate, and the peptide bond in metal binding, without the complexities of a full protein structure.

Quantitative Data on Metal Complexation

Table 1: Overall Stability Constants (log β) of Copper(II) Complexes with L-Leucine and DL-Alanine in Various Dioxane-Water Mixtures. [1]

Amino AcidSolvent System (Dioxane-Water)log β
L-LeucineWater15.10
25% - 75%15.65
35% - 65%16.05
50% - 50%16.80
60% - 40%17.45
DL-AlanineWater15.05
25% - 75%15.55
35% - 65%15.95
50% - 50%16.70
60% - 40%17.35

Note: The stability of the complexes tends to increase in solvent mixtures with a higher proportion of dioxane.[1]

Experimental Protocols

This section details the primary experimental techniques used to characterize the interactions between this compound and metal ions.

Potentiometric Titration

Potentiometric titration is a fundamental method for determining the stability constants of metal-ligand complexes in solution.[2][3][4] It involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion as a standard solution of a strong base is added.

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of known concentration (e.g., 0.005 M) in deionized water.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M NaNO₃ or KCl) to maintain constant ionic strength.[1]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostatted titration vessel, place a known volume of the this compound solution and the background electrolyte.

    • For the metal-ligand titration, add a known volume of the metal salt solution to the vessel. A typical ligand-to-metal ratio is 2:1 or 3:1.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH to stabilize and record the value and the volume of titrant added.

    • Continue the titration until the pH remains relatively constant, indicating the completion of the reaction.

    • Perform a separate titration of the free ligand (this compound without the metal ion) under the same conditions to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both the free ligand and the metal-ligand titrations.

    • The stability constants are calculated from the titration curves using specialized software that fits the data to a model of the equilibria in solution.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_setup Titration Setup cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare this compound Solution mix_solutions Mix this compound, Electrolyte, & Metal Salt prep_ligand->mix_solutions prep_metal Prepare Metal Salt Solution prep_metal->mix_solutions prep_base Prepare Standardized NaOH Solution prep_electrolyte Prepare Background Electrolyte prep_electrolyte->mix_solutions calibrate_ph Calibrate pH Meter calibrate_ph->mix_solutions add_base Add Increments of NaOH mix_solutions->add_base record_ph Record pH and Volume add_base->record_ph Allow to stabilize record_ph->add_base Repeat plot_curves Plot Titration Curves record_ph->plot_curves calculate_constants Calculate Stability Constants plot_curves->calculate_constants

Potentiometric Titration Workflow
UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is used to monitor the formation of metal-ligand complexes by observing changes in the electronic absorption spectrum. The formation of a complex between a metal ion and this compound can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Protocol:

  • Solution Preparation:

    • Prepare stock solutions of this compound and the metal salt in a suitable buffer (e.g., phosphate or TRIS buffer) at a desired pH.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the free this compound solution.

    • Record the UV-Vis spectrum of the free metal salt solution.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound (or vice versa).

    • Record the UV-Vis spectrum for each solution in the series.

  • Data Analysis:

    • Analyze the changes in the spectra upon complex formation. This may include the appearance of new absorption bands or shifts in existing bands.

    • The stoichiometry of the complex can be determined using the mole-ratio method or Job's plot.

    • Binding constants can be determined by fitting the absorbance data at a specific wavelength to a binding isotherm model.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_spectra Spectral Acquisition cluster_analysis Data Analysis prep_ligand Prepare this compound Stock Solution scan_free Scan Spectra of Free Ligand and Metal prep_ligand->scan_free prepare_series Prepare Titration Series prep_ligand->prepare_series prep_metal Prepare Metal Stock Solution prep_metal->scan_free prep_metal->prepare_series scan_series Scan Spectra of Complexes prepare_series->scan_series analyze_shifts Analyze Spectral Shifts scan_series->analyze_shifts determine_stoichiometry Determine Stoichiometry (e.g., Job's Plot) analyze_shifts->determine_stoichiometry calculate_binding Calculate Binding Constants determine_stoichiometry->calculate_binding

UV-Vis Spectrophotometry Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the metal-binding site on the this compound molecule.[5] Chemical shift perturbations of the ¹H and ¹³C nuclei upon metal ion titration can identify the atoms involved in coordination.

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) to a final concentration of 1-5 mM.

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the free this compound.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of all proton and carbon signals.

    • Titrate the this compound solution with small aliquots of the metal salt stock solution.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor the chemical shift changes and line broadening of the this compound signals.

    • The protons and carbons closest to the metal-binding site will exhibit the largest changes.

    • The magnitude of the chemical shift changes can be plotted against the metal-to-ligand molar ratio to estimate the binding affinity.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis dissolve_peptide Dissolve this compound in D₂O acquire_free Acquire 1D & 2D NMR of Free Peptide dissolve_peptide->acquire_free prep_metal Prepare Metal Stock in D₂O titrate_metal Titrate with Metal Solution prep_metal->titrate_metal acquire_free->titrate_metal acquire_bound Acquire ¹H NMR after each addition titrate_metal->acquire_bound Repeat analyze_shifts Analyze Chemical Shift Perturbations acquire_bound->analyze_shifts identify_site Identify Binding Site analyze_shifts->identify_site estimate_affinity Estimate Binding Affinity identify_site->estimate_affinity

NMR Spectroscopy Workflow
Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for determining the stoichiometry and binding affinity of non-covalent metal-ligand complexes.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (typically in the low micromolar range) in a volatile buffer (e.g., ammonium acetate) to minimize salt adduction.

    • Prepare a stock solution of the metal salt in the same buffer.

    • Mix the this compound and metal salt solutions at various molar ratios.

  • MS Analysis:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the ESI source conditions (e.g., capillary voltage, cone voltage) to preserve the non-covalent complexes.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peaks corresponding to the free this compound and the metal-leucylalanine complexes (e.g., [Leu-Ala + M]ⁿ⁺).

    • The stoichiometry of the complex is determined from the mass-to-charge ratio of the observed ions.

    • The relative intensities of the free and bound species can be used to estimate the binding constant.

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis prepare_solutions Prepare this compound & Metal in Volatile Buffer mix_solutions Mix at Various Molar Ratios prepare_solutions->mix_solutions infuse_sample Infuse into ESI Source mix_solutions->infuse_sample optimize_conditions Optimize Source Conditions infuse_sample->optimize_conditions acquire_spectrum Acquire Mass Spectrum optimize_conditions->acquire_spectrum identify_peaks Identify Free and Bound Species acquire_spectrum->identify_peaks determine_stoichiometry Determine Stoichiometry from m/z identify_peaks->determine_stoichiometry estimate_affinity Estimate Binding Affinity from Intensities determine_stoichiometry->estimate_affinity

ESI-MS Workflow

Signaling Pathways and Logical Relationships

The study of this compound-metal interactions provides insights into the initial steps of how metal ions might be recognized and bound by larger protein structures. This fundamental binding event is the basis for more complex biological signaling and function.

Metal_Protein_Interaction_Pathway cluster_binding Initial Binding Event cluster_conformation Structural Changes cluster_function Biological Function metal_ion Free Metal Ion complex Metal-Leucylalanine Complex metal_ion->complex peptide This compound (Protein Mimic) peptide->complex conformational_change Conformational Change complex->conformational_change catalysis Enzymatic Catalysis conformational_change->catalysis signaling Signal Transduction conformational_change->signaling structure Structural Stabilization conformational_change->structure

Metal-Peptide Interaction Pathway

Conclusion

This compound is a valuable tool for dissecting the intricate interactions between metal ions and the fundamental building blocks of proteins. The protocols outlined in these application notes provide a robust framework for characterizing the thermodynamics, stoichiometry, and structural details of these interactions. While direct quantitative data for this compound-metal complexes is an area for future research, the principles and methodologies described herein, using data from its constituent amino acids as a guide, empower researchers to advance our understanding of the critical role of metals in biological systems and to inform the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the solid-phase synthesis of Leucylalanine (Leu-Ala).

Troubleshooting Guide

Low product yield and purity are common challenges in solid-phase peptide synthesis (SPPS). This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Coupling Efficiency of Leucine to Resin-Bound Alanine

  • Symptom: Incomplete reaction after the coupling step, as indicated by a positive Kaiser test (blue beads) or other amine tests. This leads to the formation of deletion peptides (Ala-resin) and a lower overall yield of the desired this compound.

  • Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance: The bulky isobutyl side chain of Leucine can hinder its approach to the N-terminal amine of Alanine on the solid support.1. Optimize Coupling Reagent: Use a more efficient coupling reagent. HATU is often superior to HBTU for sterically hindered couplings due to the formation of a more reactive OAt-ester intermediate.[1] 2. Increase Coupling Time: Extend the reaction time to allow for complete acylation. 3. Double Coupling: Perform a second coupling step with fresh reagents after the initial coupling.
Suboptimal Reagent Concentration: Insufficient concentration of the activated amino acid can lead to an incomplete reaction.Ensure that a sufficient excess of the activated Fmoc-Leucine-OH (typically 3-5 equivalents) is used relative to the resin loading capacity.
Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent can limit the accessibility of the reactive sites.Ensure the resin is fully swollen in a suitable solvent like N,N-Dimethylformamide (DMF) before and during the coupling reaction.

Issue 2: Incomplete Fmoc-Deprotection of Leucine

  • Symptom: The N-terminal Fmoc group on Leucine is not completely removed, leading to chain termination at this stage. This results in truncated peptides and a significantly reduced yield of the final product.

  • Possible Causes & Solutions:

CauseRecommended Action
Aggregation of Peptide Chains: As the peptide chain elongates, intermolecular hydrogen bonding can lead to aggregation, preventing the deprotection reagent from accessing the Fmoc group.1. Use a Stronger Base: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more effective than the standard 20% piperidine in DMF for deprotecting sterically hindered or aggregation-prone sequences.[2][3][4] 2. Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step.
Degraded Deprotection Reagent: The piperidine solution can degrade over time, reducing its efficacy.Use a fresh solution of 20% piperidine in DMF for each synthesis.

Issue 3: Formation of By-products

  • Symptom: Presence of unexpected peaks in the HPLC or LC-MS analysis of the crude product.

  • Possible By-products & Mitigation Strategies:

By-productFormation MechanismMitigation Strategy
Diketopiperazine (DKP) Formation: Cyclization of the dipeptide on the resin, leading to cleavage from the support. This is a common side reaction for dipeptides.This occurs after the deprotection of the second amino acid (Leucine). The free N-terminal amine attacks the ester linkage to the resin.1. Couple the third amino acid as quickly as possible after the deprotection of Leucine. 2. Use a resin with a more sterically hindered linker, such as 2-chlorotrityl chloride resin.
Racemization: Loss of stereochemical integrity at the alpha-carbon of Leucine or Alanine during activation and coupling.The formation of an oxazolone intermediate during amino acid activation can lead to epimerization.1. Use coupling reagents with racemization-suppressing additives, such as HATU or HCTU. 2. Avoid prolonged pre-activation times. 3. Use a less hindered base like N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts.
Deletion Peptides (Ala-resin): Resulting from incomplete coupling of Leucine.Inefficient peptide bond formation.Follow the recommendations for improving coupling efficiency (see Issue 1).

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the Leucine to Alanine coupling?

For routine synthesis, standard coupling reagents like HBTU can be effective. However, for optimizing the yield and minimizing by-products, especially in cases of steric hindrance, HATU is often the superior choice . It generally reacts faster and with higher efficiency, reducing the likelihood of incomplete coupling and racemization.[1]

Q2: How can I monitor the completion of the coupling and deprotection steps?

The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.

  • After coupling: A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.

  • After deprotection: A positive Kaiser test (blue beads) confirms the successful removal of the Fmoc group.

Q3: What is the optimal deprotection time for the Fmoc group from Leucine?

Deprotection kinetics for Fmoc-Leucine have shown that with standard reagents like 20% piperidine in DMF, deprotection is generally efficient within 7-10 minutes. However, if aggregation is suspected, extending the time to 20-30 minutes or using a more potent reagent like DBU is recommended.[2]

Q4: What are the recommended cleavage conditions for this compound from Wang resin?

A standard cleavage cocktail for peptides without sensitive residues is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) . The reaction is typically carried out for 2-3 hours at room temperature.

Experimental Protocols

Protocol 1: Loading of Fmoc-Alanine onto Wang Resin

  • Swell Wang resin (1 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-Ala-OH (3 eq., 3.0 mmol), HOBt (3 eq., 3.0 mmol), and DIC (3 eq., 3.0 mmol) in DMF (5 mL).

  • Add the activation solution to the swollen resin.

  • Add DIPEA (6 eq., 6.0 mmol) to the reaction vessel.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the absence of free amines.

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Protocol 2: Fmoc-Deprotection

  • Swell the Fmoc-protected peptide-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 3 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 3: Coupling of Fmoc-Leucine

  • Swell the deprotected Ala-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF (5 mL).

  • Add DIPEA (6 eq.) to the activation mixture and let it stand for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 4: Cleavage of this compound from Wang Resin

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL water, 0.25 mL TIS.

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Visualizations

SPPS_Workflow Resin Alanine-Wang Resin Deprotection1 Fmoc-Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Fmoc-Leucine Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc-Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 Wash3 DMF/DCM Wash Deprotection2->Wash3 Cleavage Cleavage (TFA/TIS/H2O) Wash3->Cleavage Product This compound Cleavage->Product

Caption: General workflow for the solid-phase synthesis of this compound.

Troubleshooting_Yield Start Low this compound Yield Check_Coupling Kaiser Test after Leucine Coupling? Start->Check_Coupling Positive_Kaiser Positive (Blue Beads) Incomplete Coupling Check_Coupling->Positive_Kaiser Yes Negative_Kaiser Negative (Yellow Beads) Coupling is Likely Complete Check_Coupling->Negative_Kaiser No Coupling_Solutions Troubleshoot Coupling: - Use HATU - Double Couple - Increase Coupling Time Positive_Kaiser->Coupling_Solutions Check_Deprotection Check Fmoc-Deprotection of Leucine Negative_Kaiser->Check_Deprotection Incomplete_Deprotection Incomplete Deprotection (Truncated Peptide) Check_Deprotection->Incomplete_Deprotection Problem Found Check_Cleavage Review Cleavage and By-product Formation Check_Deprotection->Check_Cleavage Seems OK Deprotection_Solutions Troubleshoot Deprotection: - Use 2% DBU/DMF - Increase Deprotection Time Incomplete_Deprotection->Deprotection_Solutions DKP Consider Diketopiperazine Formation Check_Cleavage->DKP DKP_Formation Dipeptide_Resin H2N-Leu-Ala-O-Resin Deprotected Dipeptide on Resin Cyclization Intramolecular Nucleophilic Attack Dipeptide_Resin->Cyclization DKP_Product cyclo(Leu-Ala) Diketopiperazine (cleaved) Cyclization->DKP_Product Resin_Byproduct HO-Resin Cyclization->Resin_Byproduct

References

Technical Support Center: Leucylalanine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the crystallization of the dipeptide Leucylalanine.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate common experimental challenges.

Problem 1: No crystals have formed, and the drop remains clear.

Possible Cause: The solution is likely undersaturated, meaning the concentration of this compound or the precipitant is too low for nucleation to occur.

Solutions:

  • Increase Supersaturation: Gradually increase the concentration of the this compound stock solution. Alternatively, increase the concentration of the precipitant in the reservoir to promote vapor diffusion and concentrate the drop.[1]

  • Vary Crystallization Agents: Experiment with a broader range of precipitants. If using a salt-based precipitant, try a polymer-based one like Polyethylene Glycol (PEG) or vice versa.[2]

  • Optimize pH: The solubility of peptides is highly pH-dependent.[3] Systematically screen a range of pH values. A pH near the isoelectric point (pI) of this compound will generally result in the lowest solubility and favor crystallization.[4]

  • Introduce Seed Crystals: If you have previously obtained this compound crystals, you can introduce a tiny seed crystal into the drop (micro-seeding) to induce nucleation.[1]

  • Try a Different Method: If vapor diffusion is unsuccessful, consider other techniques such as slow cooling or slow evaporation.[5]

Problem 2: An amorphous precipitate or "oily" phase has formed instead of crystals.

Possible Cause: This phenomenon, known as "oiling out," typically occurs when the level of supersaturation is too high, leading to rapid and disordered aggregation of the peptide molecules rather than orderly crystal lattice formation.[5][6]

Solutions:

  • Reduce Supersaturation: Lower the initial concentration of this compound or the precipitant.[7] This slows down the process, giving molecules more time to orient themselves correctly.

  • Slow Down Equilibration: In vapor diffusion experiments, reducing the concentration difference between the drop and the reservoir will slow the rate of water vapor leaving the drop.[8]

  • Modify the Solvent: Experiment with different solvent systems. The choice of solvent is critical for modulating solubility.[5]

  • Adjust Temperature: Temperature affects solubility and equilibration kinetics. Try setting up crystallization plates at different temperatures (e.g., 4°C and 20°C). Note that some crystallization reagents may not be stable at all temperatures.[9]

  • Change the pH: Moving the pH further away from the isoelectric point can increase solubility and may help prevent premature precipitation.[10]

Problem 3: I'm getting many small, unusable crystals instead of large, single crystals.

Possible Cause: A high rate of nucleation is leading to the formation of numerous crystal growth sites simultaneously. The goal is to favor the growth of existing nuclei over the formation of new ones.[5]

Solutions:

  • Decrease Supersaturation: As with oiling out, a lower level of supersaturation is key. Reduce the peptide and/or precipitant concentration to limit the number of initial nucleation events.[11]

  • Refine pH Conditions: Perform fine-tuning of the pH around the optimal condition. Small adjustments of 0.1-0.2 pH units can have a significant impact on nucleation density.[10]

  • Use Seeding Techniques: Employ micro-seeding by introducing a very dilute solution containing crushed crystals into a pre-equilibrated drop that is in a metastable zone (where spontaneous nucleation is unlikely, but growth can occur).

  • Additive Screens: Consider screening for additives or co-solvents that can influence crystal packing and habit, sometimes favoring the growth of larger, more ordered crystals.

Problem 4: The crystals that formed are of poor quality (e.g., cracked, dendritic, or clustered).

Possible Cause: Crystal quality issues can arise from overly rapid growth, impurities, or suboptimal chemical or physical environments.

Solutions:

  • Ensure High Purity: The purity of the this compound sample is paramount. Impurities can be incorporated into the crystal lattice, causing defects. Consider an additional purification step if purity is questionable.[5]

  • Optimize Growth Rate: Slowing down the crystallization process is crucial for improving quality. This can be achieved by reducing precipitant concentration, narrowing the gap between drop and reservoir concentrations, or adjusting temperature.[7][8]

  • Vary pH and Buffer: The buffer system itself can influence crystal quality. Experiment with different buffering agents at the same optimal pH.

  • Control Vibration: Isolate the crystallization plates from vibrations, which can disturb crystal growth and lead to defects.

Data Presentation

Table 1: Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is essential for designing crystallization experiments.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₃[12]
Molecular Weight 202.25 g/mol [12]
Appearance White to off-white solid powder[12]
Melting Point 255-256 °C[12]
Predicted Water Solubility 20.6 g/L[13]
Solubility in PBS 100 mg/mL (494.44 mM) with sonication[12]
pKa (Strongest Acidic) 3.96 (Predicted)[13]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion Crystallization

This is a widely used method for screening crystallization conditions and growing high-quality crystals.[1] It relies on the slow diffusion of vapor from a droplet of the sample to a larger reservoir, gradually increasing the concentration of the peptide and precipitant to induce crystallization.[6]

Materials:

  • High-purity (>95%) this compound solution (e.g., 20 mg/mL in ultrapure water or a suitable buffer).

  • Crystallization screening solutions (precipitants).

  • 24-well crystallization plate.

  • Siliconized glass cover slips.

  • Micropipettes and tips.

Methodology:

  • Prepare the Reservoir: Pipette 500 µL of the precipitant solution into a well of the crystallization plate.

  • Prepare the Drop: On a clean cover slip, mix 1 µL of the this compound solution with 1 µL of the reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring the drop hangs above the reservoir. Use vacuum grease to create an airtight seal if necessary.

  • Equilibrate: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).

  • Monitor: Regularly inspect the drops under a microscope over several days to weeks, looking for the appearance of crystals.

Visualizations

Troubleshooting Workflow

This flowchart provides a logical pathway for diagnosing and solving common this compound crystallization problems.

G start Start: Crystallization Experiment check_drop Inspect Drop After Incubation start->check_drop clear_drop Problem: Clear Drop (Undersaturated) check_drop->clear_drop Clear precipitate Problem: Amorphous Precipitate or Oiling Out check_drop->precipitate Precipitate/Oil small_crystals Problem: Many Small Crystals check_drop->small_crystals Small Crystals good_crystals Success: Good Quality Crystals check_drop->good_crystals Good Crystals action_increase_conc Action: - Increase Peptide/Precipitant Conc. - Change Precipitant/pH - Try Seeding clear_drop->action_increase_conc action_decrease_conc Action: - Decrease Peptide/Precipitant Conc. - Slow Down Equilibration - Change Solvent/Temperature precipitate->action_decrease_conc action_refine Action: - Further Decrease Supersaturation - Fine-tune pH - Use Micro-seeding small_crystals->action_refine action_increase_conc->check_drop Re-evaluate action_decrease_conc->check_drop Re-evaluate action_refine->check_drop Re-evaluate

Caption: A logical workflow for troubleshooting common crystallization outcomes.

Hanging Drop Vapor Diffusion Method

This diagram illustrates the setup for the hanging drop vapor diffusion experiment.

G cluster_well Crystallization Well cluster_slip Inverted Coverslip reservoir Reservoir Solution (High Precipitant Conc.) coverslip drop Drop: This compound + Precipitant Solution drop_center reservoir_center reservoir_center->drop_center H₂O Vapor Diffusion

Caption: Diagram of the hanging drop vapor diffusion crystallization method.

Influence of pH on this compound Solubility

This diagram shows how pH affects the net charge of this compound and its resulting solubility, a critical factor in crystallization.

G ph_scale pH Scale low_ph Low pH (e.g., < 3) Net Charge: Positive (+) Form: H₃N⁺-R-COOH pi_ph pH ≈ Isoelectric Point (pI) Net Charge: Neutral (0) Form: H₃N⁺-R-COO⁻ (Zwitterion) low_ph->pi_ph Increase pH solubility_high1 High Solubility low_ph->solubility_high1 high_ph High pH (e.g., > 8) Net Charge: Negative (-) Form: H₂N-R-COO⁻ pi_ph->high_ph Increase pH solubility_low LOWEST SOLUBILITY (Optimal for Crystallization) pi_ph->solubility_low solubility_high2 High Solubility high_ph->solubility_high2

Caption: Relationship between solution pH, peptide charge, and solubility.

Frequently Asked Questions (FAQs)

Q1: How pure does my this compound sample need to be? A1: For the best chance of success, your this compound sample should be of the highest possible purity, ideally >95%. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to small or poorly formed crystals.[5]

Q2: My crystals disappear after a few days. What is happening? A2: This could be due to temperature fluctuations or changes in the solution's pH over time.[9] Some chemical components, like PEGs, can degrade and alter the pH of the crystallization cocktail.[4] Ensure your plates are stored in a highly stable temperature environment and consider using fresh, high-quality reagents. It's also possible the crystals are a transient, less stable polymorphic form.

Q3: I got two different crystal shapes from the same condition. Why? A3: This phenomenon is known as polymorphism, where a compound can crystallize into more than one distinct crystal structure.[14][15] These different forms, or polymorphs, can arise from subtle variations in nucleation conditions, temperature, or the presence of trace impurities. Each polymorph will have different physical properties.

Q4: How long should I wait for crystals to appear? A4: The timeframe for crystallization can vary widely, from hours to several months. It is generally recommended to monitor experiments for at least 4-6 weeks before concluding that a condition is unsuccessful.

Q5: Can the buffer I use affect the crystallization outcome? A5: Absolutely. The buffer not only maintains the pH but can also directly participate in interactions that influence crystal packing. If you find a successful pH, it is often worthwhile to screen different buffer substances that are effective at that same pH.[10]

References

Technical Support Center: Optimizing Leucylalanine Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a dipeptide composed of the amino acids Leucine and Alanine. Understanding its fundamental properties is key to effective solubilization.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₃[1]
Molecular Weight 202.25 g/mol [1]
pKa (Strongest Acidic) ~3.96[2]
pKa (Strongest Basic) ~8.43[2]
Isoelectric Point (pI) ~6.20 (estimated)Calculated from pKa values
Appearance White to off-white powderGeneral observation

Q2: In which common laboratory solvents is this compound soluble?

Based on available data and the properties of its constituent amino acids, the solubility of this compound is as follows:

SolventSolubilityNotes
Water SolubleSolubility is pH-dependent.
Phosphate-Buffered Saline (PBS) SolubleCommonly used for biological experiments.
Tris Buffer SolubleA common buffer for biochemical assays.
HEPES Buffer SolubleOften used in cell culture applications.
Dimethyl Sulfoxide (DMSO) Insoluble[1]
Ethanol Sparingly solubleSolubility may be limited.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH due to its amphoteric nature, possessing both an acidic carboxyl group and a basic amino group.[3] The solubility is lowest at its isoelectric point (pI), where the net charge of the molecule is zero, leading to increased intermolecular interactions and a higher tendency to precipitate.[4] To maximize solubility, the pH of the solution should be adjusted to be at least 1-2 units away from the pI.

  • Acidic pH (below pI): The amino group is protonated (-NH₃⁺), resulting in a net positive charge and increased solubility in aqueous solutions.

  • Alkaline pH (above pI): The carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge and increased solubility.

Q4: How does temperature affect the solubility of this compound?

For most dipeptides, solubility in aqueous solutions increases with temperature.[5] If you are having difficulty dissolving this compound at room temperature, gentle warming (e.g., to 37°C) can be an effective strategy. However, be cautious of potential degradation at elevated temperatures over extended periods.[6]

Q5: What are the recommended storage conditions for this compound solutions?

To ensure the stability and integrity of your this compound solutions, it is crucial to store them properly. For long-term storage, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Storage TemperatureDuration
-20°C Up to 1 month
-80°C Up to 6 months
4°C Short-term (a few days)

It is advisable to sterilize aqueous solutions by filtration through a 0.22 µm filter before storage.[6]

Troubleshooting Guides

Problem 1: this compound powder is not dissolving in my aqueous buffer.

  • Possible Cause 1: pH is close to the isoelectric point (pI ~6.2).

    • Solution: Adjust the pH of your buffer. For acidic buffers, a pH below 5 is recommended. For alkaline buffers, a pH above 8 should improve solubility.

  • Possible Cause 2: The concentration is too high.

    • Solution: Try preparing a more dilute solution initially. Once dissolved, you may be able to slowly increase the concentration.

  • Possible Cause 3: Insufficient mixing.

    • Solution: Vortex the solution for a few minutes. If undissolved particles remain, sonication in a water bath for 5-10 minute intervals can help break up aggregates.[7]

Problem 2: My this compound solution is cloudy or has formed a precipitate.

  • Possible Cause 1: Aggregation.

    • Description: Aggregation is the formation of non-covalent self-associates of the dipeptide, which may appear as a fine turbidity or cloudiness in the solution.[8]

    • Solution: Sonication can often disperse aggregates. If the problem persists, consider adjusting the pH or ionic strength of your buffer.

  • Possible Cause 2: Precipitation.

    • Description: Precipitation is the formation of a solid phase, often appearing as distinct particles or a pellet after centrifugation. This is more likely to occur if the solubility limit is exceeded or if the pH is near the pI.[8]

    • Solution: Centrifuge the solution to pellet the precipitate. The supernatant can be carefully collected. To redissolve the precipitate, try adjusting the pH of the solution away from the pI.

  • Possible Cause 3: Salt concentration.

    • Solution: High salt concentrations can sometimes lead to "salting out" of peptides. If you are using a high-salt buffer, try reducing the salt concentration.

Problem 3: I am observing inconsistent results in my experiments over time.

  • Possible Cause: Degradation of this compound in solution.

    • Solution: this compound solutions, especially at neutral or alkaline pH and at room temperature, can degrade over time through hydrolysis of the peptide bond.[6] Always use freshly prepared solutions for critical experiments or store aliquots at -80°C and use them promptly after thawing. Performing a stability study using a technique like HPLC can help determine the rate of degradation under your specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in a Biological Buffer (e.g., PBS or Tris)

  • Pre-dissolution Preparation:

    • Bring the lyophilized this compound powder to room temperature before opening the vial to prevent condensation.

    • Calculate the required amount of this compound and buffer to achieve the desired concentration. It is recommended to start with a concentration of 1-10 mg/mL.

  • Dissolution:

    • Add the appropriate volume of your chosen buffer (e.g., 1X PBS, pH 7.4 or 50 mM Tris, pH 7.5) to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes.

    • Visually inspect for any undissolved particles.

  • Troubleshooting Insolubility:

    • If the solution is not clear, sonicate the vial in a room temperature water bath for 5-10 minutes.

    • If particles persist, check the pH of the solution and adjust it to be at least 1-2 pH units away from the estimated pI of 6.2. Add a small amount of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise it.

  • Sterilization and Storage:

    • Once the this compound is fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.

    • For storage, aliquot the solution into single-use vials and store at -20°C or -80°C.

Visualizations

Solubility_Optimization_Workflow Workflow for Optimizing this compound Solubility start Start: Weigh this compound Powder add_solvent Add desired aqueous buffer (e.g., PBS, Tris) start->add_solvent vortex Vortex for 1-2 minutes add_solvent->vortex check_dissolution Is the solution clear? vortex->check_dissolution sonicate Sonicate for 5-10 minutes check_dissolution->sonicate No success Solution is ready for use/ filtration and storage check_dissolution->success Yes check_again Is the solution clear now? sonicate->check_again adjust_ph Adjust pH away from pI (~6.2) (e.g., < 5 or > 8) check_again->adjust_ph No check_again->success Yes recheck_dissolution Check for dissolution adjust_ph->recheck_dissolution recheck_dissolution->success failure Consider a different solvent or lower concentration recheck_dissolution->failure

Caption: Workflow for optimizing this compound solubility.

Troubleshooting_Decision_Tree Troubleshooting this compound Solution Issues start Problem with this compound Solution issue_type What is the nature of the issue? start->issue_type powder_insoluble Powder won't dissolve issue_type->powder_insoluble Insolubility solution_cloudy Solution is cloudy/has precipitate issue_type->solution_cloudy Cloudiness inconsistent_results Inconsistent experimental results issue_type->inconsistent_results Inconsistency check_ph Is pH near pI (~6.2)? powder_insoluble->check_ph centrifuge Centrifuge the solution solution_cloudy->centrifuge check_storage How was the solution stored? inconsistent_results->check_storage adjust_ph Adjust pH to < 5 or > 8 check_ph->adjust_ph Yes check_concentration Is concentration too high? check_ph->check_concentration No lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes pellet_or_supernatant Is there a pellet? centrifuge->pellet_or_supernatant precipitation Precipitation likely. Redissolve pellet by adjusting pH. pellet_or_supernatant->precipitation Yes aggregation Aggregation likely. Sonicate to disperse. pellet_or_supernatant->aggregation No improper_storage Repeated freeze-thaw or prolonged RT storage? check_storage->improper_storage Improperly proper_storage Stored at -80°C in aliquots? check_storage->proper_storage Properly degradation Degradation is likely. Prepare fresh solution. improper_storage->degradation other_factors Consider other experimental variables. proper_storage->other_factors

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Preventing Leucylalanine Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Leucylalanine, maintaining its integrity in solution is paramount for experimental accuracy and therapeutic efficacy. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you may encounter during your experiments with this compound solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Potential Cause: The primary cause of this compound degradation in aqueous solutions is the hydrolysis of its peptide bond, yielding its constituent amino acids, L-leucine and L-alanine. This process is significantly influenced by the pH and temperature of the solution.

Troubleshooting Steps:

  • pH Optimization: The stability of dipeptides like this compound is highly pH-dependent. Based on studies of structurally similar dipeptides, maximum stability is typically achieved in a slightly acidic to neutral pH range.

    • Recommendation: Maintain the pH of your this compound solution between 6.0 and 7.0 to minimize both acid- and base-catalyzed hydrolysis.[1] If you are observing rapid degradation, verify and adjust the pH of your solution accordingly.

  • Temperature Control: Higher temperatures accelerate the rate of chemical degradation.

    • Recommendation: For short-term storage (days to weeks), store this compound solutions at 2-8°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Buffer Selection: The composition of the buffer can impact stability.

    • Recommendation: Use high-purity, sterile buffers. Phosphate or citrate buffers are commonly used and can help maintain the optimal pH range. Avoid buffers containing components that may catalyze hydrolysis.

Issue 2: Loss of Biological Activity in Cell Culture Media Containing this compound

Potential Cause: The loss of biological activity can be due to either the chemical degradation of this compound or enzymatic activity within the cell culture system.

Troubleshooting Steps:

  • Verify Media pH: Ensure your cell culture medium is properly buffered and maintained within the optimal physiological pH range (typically 7.2-7.4). Deviations from this range can affect the stability of the dipeptide.

  • Consider Enzymatic Degradation: Mammalian cells can internalize small peptides through peptide transporters, where they are then cleaved by intracellular peptidases. Additionally, ectoenzymes on the cell surface can hydrolyze the dipeptide.[2]

    • Recommendation: If enzymatic degradation is suspected, consider using peptidase inhibitors if compatible with your experimental design. However, be aware that the intended biological effect of this compound often relies on its cleavage into constituent amino acids.

  • Storage of Media: Prepare fresh media containing this compound whenever possible. If storage is necessary, filter-sterilize the media and store it at 2-8°C for a limited time.

Issue 3: Precipitation or Solubility Issues with this compound Solutions

Potential Cause: The solubility of this compound is pH-dependent and is generally lowest at its isoelectric point (pI), where the net charge of the molecule is zero.

Troubleshooting Steps:

  • Adjust Solution pH: To increase solubility, adjust the pH of the solution away from the isoelectric point of this compound. Lowering the pH will protonate the carboxyl group, and raising the pH will deprotonate the amino group, both leading to increased solubility.[1]

  • Concentration Management: High concentrations of the dipeptide may lead to precipitation.

    • Recommendation: If you are working with high concentrations, consider preparing a more diluted stock solution and adding it to your experimental system in smaller volumes.

  • Solvent Choice: For initial solubilization of the lyophilized powder, use a high-purity, sterile solvent such as water or a suitable buffer.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathway for this compound in solution is hydrolysis, which is the cleavage of the peptide bond to form L-leucine and L-alanine. Other potential degradation pathways for peptides, in general, include oxidation (if susceptible amino acids are present), deamidation, and racemization, though hydrolysis is the most common for simple dipeptides like this compound under typical experimental conditions.

Q2: What is the optimal pH for this compound stability?

A2: While specific data for this compound is limited, studies on similar dipeptides, such as L-alanyl-L-glutamine, show maximum stability at a pH of approximately 6.0.[3] Therefore, a slightly acidic to neutral pH range of 6.0 to 7.0 is recommended to minimize the rate of hydrolysis.[1]

Q3: How should I store this compound solutions?

A3: To ensure stability, this compound solutions should be stored at low temperatures. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is best to prepare single-use aliquots and freeze them at -20°C or -80°C. This practice helps to avoid degradation caused by repeated freeze-thaw cycles.

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving involves high temperatures and pressures, which can significantly accelerate the hydrolysis of this compound. Therefore, autoclaving is not recommended for sterilizing this compound solutions. Filter sterilization using a 0.22 µm filter is the preferred method.

Q5: Are there any additives that can help stabilize this compound in solution?

A5: While the primary methods for stabilization involve controlling pH and temperature, certain additives can be considered depending on the specific application and potential degradation pathways. For instance, if oxidation is a concern (though less common for this compound), the addition of antioxidants might be beneficial. In biological systems where enzymatic degradation is a factor, protease inhibitors could be used if they do not interfere with the experiment.

Data Presentation

The following tables summarize quantitative data on the factors affecting dipeptide stability. Note: Specific kinetic data for this compound is limited in the literature. The data presented for pH and temperature effects are based on studies of the structurally similar dipeptide, L-alanyl-L-glutamine, and should be considered as a general guide.

Table 1: Effect of pH on the Stability of a Similar Dipeptide (L-alanyl-L-glutamine) at 40°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.2313.0
4.00.04615.1
6.00.01353.3
7.00.02133.0
8.00.06910.0

Data adapted from a study on L-alanyl-L-glutamine degradation kinetics.[3] This table illustrates that the degradation rate is lowest around pH 6.0.

Table 2: Effect of Temperature on the Stability of a Similar Dipeptide (L-alanyl-L-glutamine) at pH 6.0

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (year⁻¹)Predicted Shelf-life (t₉₀) (years)
250.0205.3
400.1480.71 (8.5 months)

Data adapted from a study on L-alanyl-L-glutamine degradation kinetics, with an activation energy of 27.1 kcal/mol.[3] This table highlights the significant impact of temperature on the shelf-life of the dipeptide.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for quantifying this compound and its degradation products, L-leucine and L-alanine, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method can be used to assess the stability of this compound solutions over time and under different conditions.

Materials:

  • This compound reference standard

  • L-leucine reference standard

  • L-alanine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a phosphate buffer solution (e.g., 10 mM) in HPLC-grade water and adjust the pH to 7.4.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of this compound, L-leucine, and L-alanine in the mobile phase A at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of working standard solutions containing all three analytes at different concentrations to generate a calibration curve.

  • Sample Preparation:

    • At each time point of your stability study, withdraw an aliquot of the this compound solution.

    • Dilute the sample with mobile phase A to a concentration that falls within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., room temperature).

    • Set the UV detection wavelength to 225 nm.

    • Inject the prepared standards and samples onto the HPLC system.

    • Use a gradient elution program to separate the analytes. An example gradient is as follows:

      • 0-10 min: 100% Mobile Phase A

      • 10-25 min: Linear gradient to 50% Mobile Phase B

      • 25-30 min: Hold at 50% Mobile Phase B

  • Data Analysis:

    • Identify and quantify the peaks for this compound, L-leucine, and L-alanine in your samples by comparing their retention times and peak areas to those of the standards.

    • Plot the concentration of this compound remaining over time to determine the degradation kinetics.

Visualizations

Hydrolysis_Pathway This compound This compound TransitionState Transition State (Tetrahedral Intermediate) This compound->TransitionState + H₂O (Hydrolysis) Products L-Leucine + L-Alanine TransitionState->Products Peptide Bond Cleavage

Caption: Hydrolysis degradation pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Solution Prepare this compound Solution in Buffer Aliquoting Aliquot into Vials Prep_Solution->Aliquoting Temp_pH Store at Different Temperatures and pH Aliquoting->Temp_pH Sampling Sample at Time Points (t₀, t₁, t₂, ...) Temp_pH->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Quantify Degradation & Determine Kinetics HPLC->Data_Analysis

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Leucylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common impurities encountered during the synthesis of Leucylalanine (Leu-Ala).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound synthesis?

A1: During the synthesis of this compound, a dipeptide composed of L-leucine and L-alanine, several types of impurities can form.[1][2] These are typically process-related impurities arising from the chemical reactions. The most common classes of impurities include diastereomers, byproducts from cyclization reactions, and process-related residuals from starting materials or coupling agents.[3][4][5]

Q2: What causes the formation of diastereomers like D-Leu-L-Ala or L-Leu-D-Ala?

A2: Diastereomers are primarily formed due to racemization, which is the loss of stereochemical integrity at the alpha-carbon of either Leucine or Alanine during the synthesis process.[6][7] This is a significant issue in peptide chemistry. The activation of the carboxylic acid group, a necessary step for peptide bond formation, makes the alpha-proton acidic and susceptible to removal by a base, leading to racemization.[6][8] The choice of coupling reagents, additives, and bases can significantly influence the extent of this side reaction.[6][8][9]

Q3: I've identified a major byproduct with the same mass as my product but a different retention time in HPLC. What is it likely to be?

A3: An impurity with the same mass as the desired L-Leucyl-L-alanine product is almost certainly a diastereomer (e.g., D-Leu-L-Ala, L-Leu-D-Ala, or D-Leu-D-Ala). These isomers have identical masses but different three-dimensional structures, causing them to interact differently with the chiral environment of a reversed-phase HPLC column, thus leading to different retention times. Chiral chromatography or specialized HPLC conditions may be required for their separation and quantification.[7]

Q4: My synthesis resulted in a significant amount of a cyclic byproduct. What is this and how can I prevent it?

A4: This byproduct is likely cyclo(Leu-Ala), also known as a 2,5-diketopiperazine (DKP).[10] DKP formation is a common intramolecular side reaction, especially when preparing dipeptides.[11] After the N-terminal protecting group of the second amino acid (Alanine) is removed, the free amine can attack the ester linkage of the first amino acid (Leucine) to the resin or its activated carboxyl group, cleaving the dipeptide from the support and forming the stable six-membered ring of a DKP.[11][12] Strategies to minimize this include using specialized resins or coupling protocols that accelerate the subsequent coupling step, thereby minimizing the time the free N-terminal is available for cyclization.[12]

Q5: How can I detect and characterize these common impurities?

A5: The standard and most powerful method for analyzing peptide purity and profiling impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[13][14][15] RP-HPLC separates impurities based on their hydrophobicity, while MS provides accurate mass information, which is crucial for identifying deletion sequences, protecting group remnants, or modifications like oxidation.[15][16] For distinguishing diastereomers, specialized chiral chromatography or derivatization methods may be necessary.[7]

Troubleshooting Guide: Common Impurities

This guide provides specific troubleshooting advice for impurities commonly encountered during this compound synthesis.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying an unknown impurity observed during analysis.

G cluster_0 Phase 1: Detection cluster_1 Phase 2: Characterization cluster_2 Phase 3: Identification a Crude Product Analysis (RP-HPLC) b Unexpected Peak Detected a->b Observe Chromatogram c Analyze with LC-MS b->c d Determine Mass of Impurity c->d e Compare Mass to Expected Product d->e f Mass = Product Mass? e->f g Mass < Product Mass? f->g No i Likely Diastereomer (Racemization) f->i Yes h Mass > Product Mass? g->h No j Likely Deletion or Diketopiperazine g->j Yes k Likely Incomplete Deprotection h->k Yes

Caption: Workflow for impurity detection and identification.

Summary of Common this compound Impurities
Impurity TypeCommon Name(s)Mass Difference (from L-Leu-L-Ala)Primary CauseRecommended Analytical Technique
Stereoisomer D-Leu-L-Ala, L-Leu-D-Ala0 DaRacemization during amino acid activationChiral HPLC, RP-HPLC with MS
Cyclic Dipeptide cyclo(Leu-Ala), Diketopiperazine (DKP)-18.01 Da (Loss of H₂O)Intramolecular cyclization after N-terminal deprotectionRP-HPLC-MS
Deletion Sequence Alanine (if Leu fails to couple)-113.16 Da (Mass of Leucine residue)Incomplete coupling reactionRP-HPLC-MS
Incomplete Deprotection Boc-Leu-Ala, Fmoc-Leu-Ala+100.05 Da (Boc group), +222.09 Da (Fmoc group)Incomplete removal of N-terminal protecting groupsRP-HPLC-MS
Coupling Agent Adduct e.g., DCC-adductsVariesReaction of coupling agent (e.g., DIC/DCC) with the peptideRP-HPLC-MS
Troubleshooting Specific Issues

Problem: My final product shows a peak at -18 Da relative to the expected mass.

  • Likely Cause: Diketopiperazine (DKP) formation.[17][11] This is prevalent when synthesizing dipeptides on resin, where the free N-terminus of the dipeptide attacks the ester linkage to the resin, cleaving the product as a cyclic dipeptide.[11]

  • Solution:

    • Use 2-chlorotrityl chloride (2-CTC) resin: This resin is highly sterically hindered, which can suppress DKP formation.

    • Immediate subsequent coupling: If synthesizing a longer peptide, ensure the third amino acid is coupled immediately after the deprotection of the second residue to minimize the time the free amine is available to cyclize.

    • Use of HOBt/DIC: Using additives like 1-hydroxybenzotriazole (HOBt) during coupling can sometimes reduce side reactions.[8]

Problem: Chiral HPLC analysis shows multiple peaks, indicating low enantiomeric purity.

  • Likely Cause: Racemization. Activation of the carboxylic acid for coupling makes the α-hydrogen susceptible to abstraction by bases, leading to a loss of stereopurity.[6][8]

  • Solution:

    • Choice of Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like N,N-diisopropylethylamine (DIEA).[6]

    • Coupling Additives: Incorporate racemization-suppressing additives such as HOBt, 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9]

    • Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[9]

Logical Pathway of Impurity Formation

The following diagram illustrates the synthetic pathway to this compound and the key side reactions that lead to common impurities.

G Ala_Resin Alanine-Resin Deprotect_Ala Deprotection Ala_Resin->Deprotect_Ala Free_Amine H2N-Ala-Resin Deprotect_Ala->Free_Amine Couple_Leu Couple Protected L-Leucine Free_Amine->Couple_Leu DKP_Formation Diketopiperazine Formation Free_Amine->DKP_Formation Intramolecular Attack Protected_Dipeptide Prot-L-Leu-L-Ala-Resin Couple_Leu->Protected_Dipeptide Racemization Racemization of Activated Leucine Couple_Leu->Racemization Base/Activation Cleave Cleavage & Deprotection Protected_Dipeptide->Cleave Final_Product L-Leucyl-L-Alanine Cleave->Final_Product Diastereomer Diastereomeric Product Racemization->Diastereomer Leads to

Caption: Main synthesis path and competing side reactions.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of a crude this compound sample. Method optimization will be required based on the specific impurities present.[13][18]

  • Sample Preparation:

    • Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping, Waters ACQUITY UPLC Peptide CSH C18).[13][16]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the crude purity.

    • Couple the HPLC system to a mass spectrometer to obtain mass data for the main peak and all impurity peaks to aid in their identification.[14][16]

References

Leucylalanine stability under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucylalanine stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the peptide bond, which results in the formation of its constituent amino acids, L-leucine and L-alanine. This hydrolysis can be catalyzed by both acids (hydronium ions) and bases (hydroxide ions). The rate of this degradation is significantly influenced by the pH and temperature of the solution.

Q2: What is the optimal pH for this compound stability in an aqueous solution?

A2: Based on studies of structurally similar dipeptides, the maximum stability for this compound is typically observed in a slightly acidic to neutral pH range, approximately around pH 6.0.[1] At this pH, the rates of both acid- and base-catalyzed hydrolysis of the peptide bond are at their minimum.[1]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of this compound. The degradation process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions, including peptide hydrolysis, can approximately double. Therefore, for long-term storage, it is crucial to keep this compound solutions at low temperatures (e.g., 4°C or frozen).

Q4: What are the expected degradation products of this compound under different pH conditions?

A4:

  • Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation products are L-leucine and L-alanine resulting from the acid-catalyzed hydrolysis of the peptide bond.

  • Neutral to Slightly Acidic Conditions (pH 4-7): In this range, hydrolysis to L-leucine and L-alanine still occurs, but at a slower rate compared to strongly acidic or alkaline conditions.

  • Alkaline Conditions (pH > 8): Under alkaline conditions, base-catalyzed hydrolysis of the peptide bond to L-leucine and L-alanine is the main degradation pathway. Additionally, at high pH and temperature, other reactions like racemization might occur, although to a lesser extent for a simple dipeptide like this compound.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my experiment.

  • Possible Cause 1: Suboptimal pH of the solution.

    • Troubleshooting Tip: Verify the pH of your this compound solution. If the pH is strongly acidic or alkaline, adjust it to a range of 6.0 - 7.0 using a suitable buffer system for your experiment. This pH range is generally where dipeptides exhibit maximum stability.[1]

  • Possible Cause 2: Elevated storage or experimental temperature.

    • Troubleshooting Tip: Ensure that your this compound solutions are stored at the recommended low temperatures (refrigerated or frozen). During experiments, if permissible, try to maintain a lower temperature to minimize degradation.

  • Possible Cause 3: Presence of proteolytic enzymes.

    • Troubleshooting Tip: If your experimental system involves biological matrices (e.g., cell culture media, plasma), be aware of the potential for enzymatic degradation by proteases. Consider including protease inhibitors if compatible with your experimental design.

Issue 2: Inconsistent results in assays involving this compound.

  • Possible Cause 1: Degradation of this compound in stock solutions.

    • Troubleshooting Tip: Prepare fresh stock solutions of this compound before each experiment, or if using a stored stock solution, verify its concentration and purity using an analytical technique like HPLC. Avoid repeated freeze-thaw cycles of stock solutions.

  • Possible Cause 2: Interaction with other components in the experimental medium.

    • Troubleshooting Tip: Investigate potential interactions of this compound with other molecules in your system. For example, certain metal ions can catalyze peptide degradation.

Quantitative Data on this compound Stability

The following tables provide synthesized data based on general principles of dipeptide stability to illustrate the expected trends in this compound degradation under various conditions. The degradation is assumed to follow pseudo-first-order kinetics.

Table 1: Estimated Half-life (t½) of this compound at Different pH Values and 25°C

pHEstimated Half-life (days)
2.015
4.0150
6.0500
7.0450
8.0120
10.010

Table 2: Estimated Degradation Rate Constant (k) of this compound at pH 6.0 and Different Temperatures

Temperature (°C)Estimated Rate Constant (k) (day⁻¹)Estimated Half-life (t½) (days)
40.00032310
250.0014500
370.0046150
500.015445

Experimental Protocols

Protocol: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the degradation of this compound and the formation of its primary degradation products, L-leucine and L-alanine, over time at different pH and temperature conditions.

1. Materials and Reagents:

  • This compound reference standard

  • L-leucine reference standard

  • L-alanine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Phosphate buffer salts (for pH adjustment)

  • 0.22 µm syringe filters

2. Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Temperature-controlled incubator or water bath

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water.

  • Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate buffers).

4. Stability Study Procedure:

  • Dilute the this compound stock solution with each of the prepared buffer solutions to a final concentration of 0.1 mg/mL.

  • Dispense aliquots of these solutions into separate vials for each time point and temperature condition.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a vial from each condition.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution can be used to separate this compound, L-leucine, and L-alanine. For example:

    • 0-2 min: 98% A, 2% B

    • 2-15 min: Gradient to 50% A, 50% B

    • 15-17 min: Gradient to 98% A, 2% B

    • 17-20 min: 98% A, 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

6. Data Analysis:

  • Create a calibration curve for this compound, L-leucine, and L-alanine using their reference standards.

  • Quantify the concentration of this compound remaining and the concentrations of L-leucine and L-alanine formed at each time point.

  • Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Leucylalanine_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) This compound->Hydrolysis Leucine L-Leucine Hydrolysis->Leucine Alanine L-Alanine Hydrolysis->Alanine Acid H₃O⁺ (Acidic pH) Acid->Hydrolysis Base OH⁻ (Alkaline pH) Base->Hydrolysis Temperature Increased Temperature Temperature->Hydrolysis

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock in Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (Varying pH) prep_buffers->prep_samples incubate Incubate Samples (Different Temperatures) prep_samples->incubate sampling Collect Samplesat Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Calculate k and t½) hplc->data_analysis

Caption: Workflow for this compound stability testing.

References

Navigating the Challenges of Leucylalanine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Leucylalanine purification. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this dipeptide. Here, you will find detailed experimental protocols, quantitative data summaries, and visual workflows to streamline your purification process and enhance product purity.

Troubleshooting Guide: Common Issues in this compound Purification

This guide addresses specific problems that may arise during the purification of this compound, offering potential causes and actionable solutions.

Problem ID Issue Potential Cause Solution
LL-P01 Low Yield of Purified this compound Incomplete elution from the chromatography column. - Optimize the elution gradient by increasing the concentration of the organic solvent (e.g., acetonitrile) more gradually.[1] - Ensure the pH of the mobile phase is appropriate to maintain the desired charge state of this compound for efficient elution.
Precipitation of this compound during purification. - Increase the aqueous component of the mobile phase or decrease the initial sample concentration. - Perform purification at a controlled temperature to enhance solubility.
Loss of peptide during sample preparation (e.g., solid-phase extraction). - Ensure the SPE cartridge is properly conditioned and equilibrated. - Use a wash buffer with a lower organic solvent concentration to avoid premature elution of the product.
LL-P02 Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram Secondary interactions between this compound and the stationary phase. - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.1% to mask residual silanol groups on the column.[1][2] - Use a highly end-capped HPLC column to minimize silanol interactions.[3]
Column overload. - Reduce the sample concentration or injection volume.[4] - Use a preparative or semi-preparative column with a higher loading capacity.
Inappropriate mobile phase pH. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure a consistent ionization state.[3]
LL-P03 Co-elution of Impurities with the this compound Peak Presence of diastereomers (e.g., D-Leu-L-Ala or L-Leu-D-Ala). - Employ a chiral stationary phase for HPLC or use a chiral derivatizing agent.[5][6] - Optimize the gradient and mobile phase composition to improve resolution between diastereomers on a standard C18 column.[5]
Formation of diketopiperazine (a cyclic dipeptide). - Use LC-MS to detect the presence of the diketopiperazine impurity based on its molecular weight.[7] - Adjust the mobile phase conditions (e.g., gradient, pH) to achieve separation from the linear this compound.
Incomplete removal of protecting groups or other synthesis-related impurities. - Optimize the cleavage and deprotection steps in the synthesis protocol. - Employ orthogonal purification techniques, such as ion-exchange chromatography followed by reversed-phase HPLC.
LL-P04 High Backpressure in the HPLC System Clogged column frit. - Filter all samples and mobile phases through a 0.22 µm filter before use. - If the frit is clogged, it may need to be replaced.
Precipitation of the sample on the column. - Ensure the sample is fully dissolved in the initial mobile phase before injection. - Reduce the injection volume or sample concentration.
High viscosity of the mobile phase. - Consider using acetonitrile instead of methanol, as it has a lower viscosity. - Increase the column temperature to reduce mobile phase viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when purifying this compound via reversed-phase HPLC?

A1: The most frequent cause of peak tailing for dipeptides like this compound is the interaction of the basic amine groups with acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[4][8] To mitigate this, it is standard practice to use an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA), which protonates the silanol groups and minimizes these secondary interactions.[1][2]

Q2: How can I confirm the presence of diastereomeric impurities in my purified this compound?

A2: The presence of diastereomers can be challenging to detect as they often have very similar retention times to the desired L-Leucyl-L-alanine. High-resolution analytical HPLC is a primary tool for detection.[5] For confirmation, chiral chromatography, using a chiral stationary phase, is the most definitive method to separate and quantify these stereoisomers.[5][6] Alternatively, derivatization with a chiral reagent to form diastereomeric derivatives that are more easily separated on a standard achiral column can be employed.[9]

Q3: What is diketopiperazine formation, and how can I prevent it during this compound synthesis and purification?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that results in a cyclic anhydride.[10] This is a common side reaction in peptide synthesis, particularly with dipeptides where the N-terminal amino acid is prone to cyclization.[7][10][11] To minimize DKP formation during synthesis, it is crucial to control factors like temperature and pH.[11][12] During purification, if DKP is present, it can often be separated from the linear this compound using reversed-phase HPLC due to differences in polarity.[7] LC-MS is a valuable tool for identifying the DKP impurity by its characteristic molecular weight.[7]

Q4: What are the recommended starting conditions for reversed-phase HPLC purification of this compound?

A4: A good starting point for purifying this compound is to use a C18 reversed-phase column.[13] The mobile phase typically consists of two buffers: Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).[13] A common starting gradient would be a linear increase from 5% to 95% Buffer B over a set period, which can then be optimized to improve resolution.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters relevant to this compound purification.

Table 1: Physicochemical Properties of L-Leucyl-L-alanine

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₃--INVALID-LINK--
Molecular Weight202.25 g/mol --INVALID-LINK--
Solubility in Water~100 mg/mL--INVALID-LINK--
pKa (approx.)Carboxyl: ~3.5, Amino: ~8.0General peptide knowledge

Table 2: Typical Reversed-Phase HPLC Parameters for Dipeptide Purification

ParameterRecommended Range/ValueNotes
Column C18, 5 µm particle size, 100-300 Å pore sizeA C18 stationary phase is a good starting point for most peptides.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[1][2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity.
Gradient 5-60% Mobile Phase B over 30-60 minutesThe gradient should be optimized to achieve the best resolution.
Flow Rate 1.0 mL/min for analytical scaleFlow rate can be scaled up for preparative purification.
Detection UV at 214 nm or 220 nmThese wavelengths are suitable for detecting the peptide bond.
Column Temperature 25-40 °CHigher temperatures can improve peak shape and reduce backpressure.

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC for Purity Assessment
  • Sample Preparation: Dissolve the crude or purified this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Preparation:

    • Install a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector to monitor at 214 nm.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection and Gradient Elution:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

    • Include a wash step with 95% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column to initial conditions for 10 minutes before the next injection.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of this compound as a percentage of the total peak area.

Protocol 2: Preparative Reversed-Phase HPLC for Purification
  • Method Development: First, optimize the separation on an analytical scale to determine the optimal gradient for separating this compound from its impurities.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.

  • HPLC System Preparation:

    • Install a C18 preparative or semi-preparative column.

    • Prepare sufficient volumes of Mobile Phase A and Mobile Phase B.

  • Chromatographic Conditions:

    • Scale the flow rate according to the column diameter.

    • Use the optimized gradient determined from the analytical scale.

  • Injection and Fraction Collection:

    • Inject the prepared sample. The injection volume will depend on the column size and sample concentration.

    • Collect fractions as the this compound peak elutes, using a fraction collector.

  • Purity Analysis and Pooling:

    • Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal: Remove the acetonitrile and TFA from the pooled fractions, typically by lyophilization, to obtain the purified this compound.

Visualizing the Workflow

General this compound Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude this compound (with impurities) Dissolution Dissolution in Mobile Phase A Crude->Dissolution Filtration Sample Filtration (0.22-0.45 µm) Dissolution->Filtration HPLC Reversed-Phase HPLC Filtration->HPLC Fractionation Fraction Collection HPLC->Fractionation PurityCheck Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Lyophilization Solvent Removal (Lyophilization) Pooling->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for HPLC Peak Tailing

PeakTailingTroubleshooting Start Peak Tailing Observed CheckColumn Is the column old or contaminated? Start->CheckColumn CheckOverload Is the sample concentration too high? CheckColumn->CheckOverload No ReplaceColumn Replace or clean the column CheckColumn->ReplaceColumn Yes CheckMobilePhase Is the mobile phase pH appropriate? CheckOverload->CheckMobilePhase No ReduceLoad Reduce sample concentration/volume CheckOverload->ReduceLoad Yes CheckIonPair Is an ion-pairing agent being used? CheckMobilePhase->CheckIonPair No AdjustpH Adjust mobile phase pH CheckMobilePhase->AdjustpH Yes AddIonPair Add 0.1% TFA to mobile phase CheckIonPair->AddIonPair No Resolved Peak Tailing Resolved CheckIonPair->Resolved Yes ReplaceColumn->Resolved ReduceLoad->Resolved AdjustpH->Resolved AddIonPair->Resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

References

avoiding racemization during Leucylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of the dipeptide Leucylalanine (Leu-Ala).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the process where the stereochemical integrity of one or both of the chiral amino acids (L-Leucine and/or L-Alanine) is lost during the synthesis, leading to the formation of diastereomers. Instead of obtaining the pure L-Leu-L-Ala, you may end up with a mixture containing L-Leu-D-Ala, D-Leu-L-Ala, and D-Leu-D-Ala. This is a critical issue as the biological activity of peptides is highly dependent on their stereochemistry.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. Subsequent reprotonation can occur from either side, leading to a loss of the original stereochemistry.

Q3: Which amino acid is more prone to racemization in this compound synthesis?

A3: In the synthesis of this compound, the activated amino acid (the one whose carboxyl group is activated for coupling) is the one at risk of racemization. For example, if you are coupling an activated Leucine derivative (e.g., Boc-L-Leu-OH) to an Alanine ester (e.g., H-L-Ala-OMe), the Leucine residue is the one susceptible to racemization. Generally, amino acids with bulky side chains can have slightly different susceptibilities to racemization, but the reaction conditions are the most critical factor.

Q4: How can I detect and quantify racemization in my this compound product?

A4: Racemization can be detected and quantified by analyzing the diastereomeric purity of the synthesized peptide. Common analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between diastereomers, as the chemical shifts of certain protons (e.g., amide NH, α-protons, and side-chain protons) can differ.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of the D-Ala or D-Leu diastereomer detected in the final product. Use of a racemization-prone coupling reagent. Switch to a uronium/aminium-based coupling reagent like HATU or HBTU, or a phosphonium-based reagent like PyBOP.[4] If using a carbodiimide like DIC, always include a racemization-suppressing additive such as HOBt or OxymaPure.[4]
The base used is too strong or unhindered. Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or, even better, 2,4,6-collidine.[4][5]
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid prolonged heating, especially when using microwave-assisted synthesis.[6][7]
Prolonged pre-activation time. Minimize the pre-activation time of the carboxylic acid before adding the amine component. For some reagents, in-situ activation is preferred.
Polar aprotic solvent. Consider using a less polar solvent if compatible with your starting materials. Dichloromethane (DCM) or a mixture of DCM and DMF can sometimes reduce racemization compared to pure DMF.[5]
Incomplete reaction leading to low yield, even with potent coupling reagents. Steric hindrance. Ensure adequate reaction time and consider a slight excess of the activated amino acid and coupling reagent.
Poor solubility of protected amino acids. Choose a solvent system that ensures complete dissolution of all reactants. For Fmoc-protected amino acids, DMF or NMP are often necessary.[8]
Difficulty in separating diastereomers for analysis. Inappropriate analytical method. Optimize your chiral HPLC method by screening different chiral columns and mobile phases. For NMR analysis, consider using a higher field strength magnet or a chiral solvating agent to better resolve the signals of the diastereomers.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. While comprehensive data for this compound is not available in a single study, the following table summarizes the expected trends and some reported quantitative data for similar dipeptide syntheses.

Coupling Reagent Base Solvent Temperature (°C) % D-Isomer (Epimer) Formation (Model System) Reference
DIC/HOBtDIPEADMFRT~1-5% (for sensitive couplings)General knowledge, see[9]
HBTUDIPEADMFRT<1%General knowledge, see[10]
HATUDIPEADMFRT<0.5%General knowledge, see[10]
HBTUCollidineCH₂Cl₂/DMF (1:1)RTSignificantly lower than with DIPEA[5]
HATUCollidineCH₂Cl₂/DMF (1:1)RTVery low, often below detection limits[5]
DIC/OxymaPureDIPEADMFRTLower than DIC/HOBtGeneral knowledge
Fmoc-SPPSDIC/OxymaDMF5531.0% (for a model peptide)[8]

Note: The level of racemization can vary significantly based on the specific amino acid sequence and protecting groups used. The data above should be used as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Leucyl-L-Alanine Methyl Ester with Minimal Racemization

This protocol describes a solution-phase synthesis using HATU as the coupling reagent to minimize racemization.

Materials:

  • Boc-L-Leucine (Boc-L-Leu-OH)

  • L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Neutralization of Alanine Methyl Ester:

    • In a round-bottom flask, dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add 2,4,6-collidine (1.0 equivalent) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-L-Leu-OH (1.05 equivalents) and HATU (1.05 equivalents) in a minimal amount of anhydrous DMF.

    • Add the activated Boc-L-Leu-OH solution to the neutralized H-L-Ala-OMe solution at 0 °C.

    • Add 2,4,6-collidine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Boc-L-Leu-L-Ala-OMe by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Chiral HPLC Analysis of Boc-L-Leucyl-L-Alanine Methyl Ester

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column suitable for the separation of N-protected amino acid derivatives. Macrocyclic glycopeptide-based CSPs are often effective.[11]

Mobile Phase and Conditions (starting point, may require optimization):

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane). A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Prepare a standard of the desired L-Leu-L-Ala dipeptide.

    • If possible, synthesize a small amount of the L-Leu-D-Ala diastereomer to use as a reference for retention time.

    • Dissolve the synthesized and purified Boc-L-Leu-L-Ala-OMe in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the standard(s) and the sample onto the chiral HPLC column.

    • Monitor the chromatogram for the separation of the diastereomers.

    • The percentage of the undesired diastereomer can be calculated from the peak areas in the chromatogram.

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway Activated_AA Activated L-Amino Acid (e.g., Acyl Halide, Active Ester) Proton_Abstraction Base abstracts α-proton Activated_AA->Proton_Abstraction Base Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Reprotonation Reprotonation Oxazolone->Reprotonation Proton_Abstraction->Oxazolone Reprotonation->Activated_AA Reformation D_Amino_Acid Activated D-Amino Acid Reprotonation->D_Amino_Acid

Caption: Mechanism of racemization via oxazolone formation.

Experimental Workflow for this compound Synthesis

synthesis_workflow Start Start: Protected L-Leucine L-Alanine Ester Coupling Peptide Coupling (Coupling Reagent + Base) Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analysis for Purity and Diastereomeric Ratio (HPLC, NMR) Purification->Analysis Product Pure Protected L-Leu-L-Ala Analysis->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic Racemization Racemization > acceptable level? Coupling_Reagent Using Uronium/ Phosphonium Reagent? Racemization->Coupling_Reagent Yes OK Racemization Controlled Racemization->OK No Base Using a weak, hindered base? Coupling_Reagent->Base Yes Change_Reagent Switch to HATU, HBTU, or PyBOP Coupling_Reagent->Change_Reagent No Temperature Low reaction temperature? Base->Temperature Yes Change_Base Use Collidine or NMM Base->Change_Base No Temperature->OK Yes Lower_Temp Perform coupling at 0°C Temperature->Lower_Temp No Change_Reagent->Base Change_Base->Temperature Lower_Temp->OK

Caption: Decision tree for troubleshooting racemization.

References

Technical Support Center: Optimizing HPLC Separation of Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Leucylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC separation of this compound?

A1: The main challenges in separating this compound, a dipeptide, stem from its polar nature and the presence of both acidic (carboxyl) and basic (amino) functional groups. Key issues include:

  • Poor retention on traditional reversed-phase (RP) columns: Due to its hydrophilicity, this compound may have weak retention on standard C18 columns, often eluting near the void volume.

  • Peak tailing: The free amine group can interact with residual silanol groups on silica-based stationary phases, leading to asymmetrical peak shapes.[1]

  • Resolution from similar compounds: Separating this compound from its constituent amino acids (Leucine and Alanine) or other polar impurities can be challenging.

  • Sensitivity to mobile phase pH: The ionization state of this compound is highly dependent on the mobile phase pH, which significantly affects its retention and peak shape.[2]

Q2: Which HPLC modes are most suitable for this compound separation?

A2: Two primary HPLC modes are recommended for the separation of polar compounds like this compound:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This is a common approach where an ion-pairing reagent is added to the mobile phase. The reagent forms a neutral ion-pair with the charged this compound molecule, increasing its hydrophobicity and retention on a nonpolar stationary phase like C18.[3]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for retaining and separating highly polar analytes like underivatized amino acids and peptides.[4][5][6][7]

Q3: How does mobile phase pH affect the separation of this compound?

A3: Mobile phase pH is a critical parameter as it dictates the ionization state of this compound's amino and carboxyl groups.

  • At low pH (e.g., < 3): The amino group is protonated (-NH3+), and the carboxyl group is also protonated (-COOH). The molecule carries a net positive charge. Operating at a low pH can suppress the interaction of the basic amine group with acidic silanol groups on the column, thus reducing peak tailing.[8][9]

  • At neutral pH (e.g., ~7.4): this compound exists as a zwitterion, with both a positive (-NH3+) and a negative (-COO-) charge. Adequate separation of amino acids has been achieved at a pH of 7.4.[2]

  • At high pH: The carboxyl group is deprotonated (-COO-), and the amino group is neutral (-NH2), resulting in a net negative charge.

For robust and reproducible separations, it is generally recommended to work at a pH that is at least 1.5-2 pH units away from the pKa values of the analyte's ionizable groups.[10]

Q4: What are the common causes of peak tailing for this compound and how can it be resolved?

A4: Peak tailing for this compound is often caused by secondary interactions between its basic amino group and acidic residual silanol groups on the silica-based stationary phase.[1] Here are some solutions:

  • Lower the mobile phase pH: Operating at a pH below 3 will protonate the silanol groups, minimizing these secondary interactions.[8][9]

  • Use a mobile phase additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]

  • Employ an end-capped column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[9]

  • Increase buffer concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the secondary interactions.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Retention (Analyte Elutes Too Early)
Possible Cause Suggested Solution
Insufficiently Retentive Stationary Phase For RP-HPLC, consider a column with a higher carbon load or a different bonded phase (e.g., phenyl-hexyl). For HILIC, ensure the stationary phase is sufficiently polar.
Mobile Phase is Too Strong (RP-HPLC) Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.
Mobile Phase is Too Weak (HILIC) Decrease the percentage of the aqueous component (e.g., water with buffer) in the mobile phase.
Analyte is Highly Ionized (RP-HPLC) If using ion-pair chromatography, ensure the concentration of the ion-pairing reagent is optimal. Adjust the mobile phase pH to suppress the ionization of this compound.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Silanol Interactions Lower the mobile phase pH to < 3. Add a competing base like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase. Use a modern, high-purity, end-capped C18 column.[1][9]
Column Overload Reduce the sample concentration or injection volume.[1]
Column Degradation Replace the column. A partially blocked inlet frit or a void at the column head can cause tailing.[1]
Extra-column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector.[1]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Problem 3: Poor Resolution
Possible Cause Suggested Solution
Inadequate Selectivity Optimize the mobile phase composition. Vary the organic solvent (e.g., methanol vs. acetonitrile), pH, or ion-pairing reagent. In HILIC, adjust the buffer concentration and pH.[2]
Low Column Efficiency Use a column with a smaller particle size (e.g., < 3 µm) or a longer column. Optimize the flow rate.
Co-elution with Impurities Adjust the gradient slope in a gradient elution method to better separate the peaks.
Temperature Fluctuations Use a column oven to maintain a stable temperature. Higher temperatures can sometimes improve resolution, but may also decrease retention time.[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Ion-Pairing Agent

This protocol is a general starting point for the separation of this compound using RP-HPLC.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210-220 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound in Mobile Phase A
Protocol 2: HILIC Method for Underivatized this compound

This protocol provides a starting point for separating this compound using HILIC.

Parameter Condition
Column HILIC (e.g., Amide, Diol, or Zwitterionic), 3.5 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% to 60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 210-220 nm or Mass Spectrometry (MS)
Injection Volume 5 µL
Sample Preparation Dissolve this compound in 75% Acetonitrile / 25% Water

Data Summary

Table 1: Influence of Mobile Phase pH on Amino Acid Separation (Illustrative)

This table illustrates the effect of pH on the resolution of closely related amino acids, which is a critical consideration for resolving this compound from its potential impurities.[2]

pHLeucine & Isoleucine ResolutionLysine, Threonine & Histidine Resolution
4.6Co-elutionCo-elution
5.6Baseline SeparationCo-elution
7.4Baseline SeparationAdequate Separation

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issue System-wide issue likely (e.g., blocked frit, column void, extra-column volume) Check_All_Peaks->System_Issue Yes Chemical_Issue Chemical interaction likely (Analyte-specific) Check_All_Peaks->Chemical_Issue No Inspect_Column Inspect/Replace Column Frit System_Issue->Inspect_Column Check_Connections Check and minimize tubing/connections System_Issue->Check_Connections Replace_Column Replace Column System_Issue->Replace_Column Adjust_pH Lower Mobile Phase pH (e.g., to pH < 3) Chemical_Issue->Adjust_pH Add_Modifier Add Mobile Phase Modifier (e.g., Triethylamine) Chemical_Issue->Add_Modifier Check_Overload Reduce Sample Concentration/ Injection Volume Chemical_Issue->Check_Overload Use_Endcapped_Column Use High-Purity, End-capped Column Chemical_Issue->Use_Endcapped_Column HPLC_Method_Selection Start Optimizing this compound Separation Analyte_Properties This compound is a polar dipeptide Start->Analyte_Properties Choice Select HPLC Mode Analyte_Properties->Choice RP_HPLC Reversed-Phase HPLC Choice->RP_HPLC Good for routine analysis HILIC Hydrophilic Interaction Chromatography Choice->HILIC Excellent for very polar analytes RP_Details Use C18 Column Add Ion-Pairing Reagent (e.g., TFA) Mobile Phase: Water/Acetonitrile RP_HPLC->RP_Details HILIC_Details Use Polar Column (Amide, Diol) High Organic Mobile Phase Mobile Phase: Acetonitrile/Aqueous Buffer HILIC->HILIC_Details Optimization Method Optimization RP_Details->Optimization HILIC_Details->Optimization Opt_Parameters Adjust: - Mobile Phase pH - Gradient Profile - Temperature - Flow Rate Optimization->Opt_Parameters

References

Technical Support Center: Troubleshooting Poor Recovery of Leucylalanine Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Leucylalanine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this dipeptide. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to poor recovery of this compound.

Q1: My overall yield of this compound is significantly lower than expected after synthesis and purification. What are the most common causes?

A1: Low overall yield in dipeptide synthesis can stem from several stages of the process. The most common culprits are incomplete coupling reactions, side reactions during synthesis or cleavage, and losses during purification. Incomplete coupling leads to the formation of truncated sequences (e.g., unreacted Alanine-resin), while side reactions can generate various impurities that are difficult to separate from the desired product.[1] Losses during purification can occur due to suboptimal HPLC conditions, peptide precipitation, or degradation.

Q2: I suspect my coupling reaction is inefficient. How can I improve the formation of the this compound peptide bond?

A2: Inefficient coupling is a frequent cause of low yield. To improve this step, consider the following:

  • Choice of Coupling Reagent: For standard syntheses, both HBTU and HATU are effective. However, for challenging couplings, HATU is often superior as it forms a more reactive OAt-ester, leading to faster reaction times and potentially higher purity and yields.[2]

  • Double Coupling: Performing the coupling step twice with a fresh solution of activated amino acid and coupling reagents can help drive the reaction to completion, especially for sterically hindered residues.

  • Solvent Choice: The solvent should effectively solvate the growing peptide chain. While DMF is common, N-Methylpyrrolidone (NMP) can be a better choice for hydrophobic sequences to reduce aggregation.[3]

Q3: My crude product shows multiple peaks on the HPLC analysis. What are the likely impurities?

A3: Common impurities in peptide synthesis include:

  • Deletion Sequences: Resulting from incomplete coupling reactions.

  • Truncation Sequences: Caused by incomplete deprotection of the N-terminal protecting group (e.g., Fmoc).

  • Diastereomers: Racemization of an amino acid can occur, particularly during the activation step.

  • Side-Chain Reactions: Although Leucine and Alanine have non-reactive side chains, impurities from reagents can sometimes lead to modifications.

  • Residual Protecting Groups: Incomplete removal of protecting groups during the final cleavage step.

Q4: How does the isoelectric point (pI) of this compound affect its purification?

A4: The isoelectric point (pI) is the pH at which a molecule has no net electrical charge.[4] For peptides, solubility is often at its minimum at the pI.[5] The calculated pI of this compound is approximately 5.99. Operating your purification buffers near this pH may lead to precipitation and poor recovery. It is advisable to work with buffers at a pH at least one unit away from the pI to ensure the dipeptide remains charged and soluble.

Q5: What is the optimal cleavage strategy to release this compound from the resin with minimal side reactions?

A5: The final cleavage step is critical for obtaining a high yield of pure peptide. A common and effective cleavage cocktail for peptides without sensitive side chains like this compound is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS. The TIS acts as a scavenger to trap reactive cationic species generated during the cleavage of protecting groups, thus preventing side reactions. For most standard resins, a cleavage time of 2-3 hours at room temperature is sufficient.

Quantitative Data Summary

The following tables provide an overview of expected yields and a comparison of common coupling reagents. Please note that actual yields may vary depending on the specific experimental conditions, scale, and purity of reagents.

Table 1: Estimated Step-wise and Overall Yield for this compound Solution-Phase Synthesis

Synthesis StepDescriptionEstimated Yield (%)
1N-terminal protection of Leucine (e.g., with Boc anhydride)95 - 99
2C-terminal protection of Alanine (e.g., as a methyl ester)90 - 95
3Coupling of protected Leucine and Alanine (e.g., with DCC/HOBt or HATU)85 - 95
4N-terminal deprotection90 - 98
5C-terminal deprotection85 - 95
Overall Calculated Overall Yield 58 - 84

Note: The overall yield is the product of the individual step yields.[6][7]

Table 2: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HBTU HighGood efficiency for standard couplings, less expensive than HATU.Can be less effective for "difficult" sequences, may lead to more side reactions compared to HATU.[8]
HATU Very HighSuperior performance for challenging sequences, faster reaction times, higher purity and yields.[2][9]More expensive than HBTU.
DCC/HOBt ModerateCost-effective. HOBt effectively inhibits racemization.[8]DCC can cause allergic reactions. The dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.
COMU Very HighHigh coupling efficiency, reduced epimerization, safer handling profile compared to benzotriazole-based reagents.[10]Higher cost.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol outlines the synthesis of this compound on a solid support using Fmoc chemistry.

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Ala-Wang resin.

  • Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from Alanine.

  • Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

3. Coupling of Leucine:

  • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Add the activated Leucine solution to the resin.

  • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Final Fmoc Deprotection:

  • Repeat step 2 to remove the Fmoc group from the N-terminal Leucine.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude this compound.

6. Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether.

  • Dry the crude this compound pellet under vacuum.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Buffer A (see below).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Buffer B over 30 minutes is a good starting point for optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Isolation cluster_purification Purification & Analysis Resin_Prep Resin Preparation (Fmoc-Ala-Wang) Fmoc_Deprot_1 Fmoc Deprotection (Piperidine/DMF) Resin_Prep->Fmoc_Deprot_1 Coupling Coupling (Fmoc-Leu-OH, HATU) Fmoc_Deprot_1->Coupling Fmoc_Deprot_2 Final Fmoc Deprotection Coupling->Fmoc_Deprot_2 Cleavage Cleavage from Resin (TFA/H2O/TIS) Fmoc_Deprot_2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation HPLC RP-HPLC Purification Isolation->HPLC Analysis Purity & Identity Check (HPLC, MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure this compound

Caption: Workflow for the solid-phase synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_cleavage_issues Cleavage Issues cluster_purification_issues Purification Issues Start Poor this compound Recovery Check_Crude Analyze Crude Product (HPLC, MS) Start->Check_Crude Incomplete_Coupling Incomplete Coupling? (Deletion Sequences Present) Check_Crude->Incomplete_Coupling Incomplete_Deprot Incomplete Deprotection? (Truncated Sequences Present) Check_Crude->Incomplete_Deprot Side_Reactions Side Reactions during Cleavage? (Unexpected Mass Peaks) Check_Crude->Side_Reactions Low_Solubility Low Solubility? (Precipitation during run) Check_Crude->Low_Solubility Poor_Separation Poor Separation? (Co-eluting Peaks) Check_Crude->Poor_Separation Optimize_Coupling Optimize Coupling: - Use HATU - Double Couple - Change Solvent (NMP) Incomplete_Coupling->Optimize_Coupling Optimize_Deprot Optimize Deprotection: - Increase Reaction Time Incomplete_Deprot->Optimize_Deprot Optimize_Cleavage Optimize Cleavage Cocktail: - Ensure Scavenger (TIS) - Adjust Time Side_Reactions->Optimize_Cleavage Adjust_pH Adjust Buffer pH (Away from pI ~5.99) Low_Solubility->Adjust_pH Optimize_HPLC Optimize HPLC Gradient: - Shallower Gradient - Different Organic Modifier Poor_Separation->Optimize_HPLC

Caption: Troubleshooting decision tree for poor this compound recovery.

References

Validation & Comparative

A Comparative Guide to the Cellular Uptake of Leucylalanine and Glycyl-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake of two dipeptides, Leucylalanine and Glycyl-leucine. Understanding the nuances of their transport into cells is critical for researchers in various fields, including drug delivery, nutritional science, and cell physiology. This document outlines their transport kinetics, details the experimental methodologies for their assessment, and provides visual representations of the key cellular pathways and experimental workflows.

Comparative Analysis of Cellular Uptake

The intestinal absorption of dipeptides is predominantly mediated by the Peptide Transporter 1 (PEPT1), a proton-coupled, high-capacity, low-affinity transporter expressed on the apical membrane of intestinal epithelial cells.[1] The efficiency of transport is influenced by the physicochemical properties of the dipeptides, including the nature of their constituent amino acids.

While direct comparative kinetic studies between this compound and Glycyl-leucine are not extensively available, we can infer their relative transport efficiencies based on studies of similar dipeptides. For instance, Glycyl-L-leucine has been shown to have a significantly higher affinity and transport capacity compared to Glycyl-glycine in Caco-2 cell models, a standard for studying intestinal absorption.[1] This suggests that the presence of the bulky, hydrophobic side chain of leucine is favorable for PEPT1-mediated transport.

Given that both this compound and Glycyl-leucine contain leucine, a key amino acid for mTORC1 pathway activation, their uptake is of significant interest.[2][3] Upon transport into the cell, these dipeptides are rapidly hydrolyzed by intracellular peptidases, releasing their constituent amino acids, which can then participate in cellular signaling and metabolism.[4]

Data Presentation: Transport Kinetics

The following table summarizes the kinetic parameters for the uptake of Glycyl-L-leucine and a reference dipeptide, Glycyl-glycine, in Caco-2 cells, which serves as a widely accepted in vitro model of the human intestinal epithelium.[1] These parameters, the Michaelis constant (Km) and the maximum transport velocity (Vmax), provide a quantitative measure of transporter affinity and capacity, respectively. A lower Km indicates higher affinity, while a higher Vmax signifies a greater transport capacity.

DipeptideModel SystemTransporterKm (mM)Vmax (nmol/mg protein/min)Key Findings & Reference
Glycyl-L-leucine Caco-2 CellsPEPT10.8 ± 0.11.2 ± 0.1Demonstrates significantly higher affinity and transport capacity compared to Glycyl-glycine.[1]
Glycyl-glycine Caco-2 CellsPEPT14.5 ± 0.50.5 ± 0.05Exhibits lower affinity and transport capacity.[1]

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol details the methodology for assessing the intestinal permeability of dipeptides like this compound and Glycyl-leucine using the Caco-2 cell line.

1. Caco-2 Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on permeable supports, such as Transwell® inserts, and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[1][5]

  • The integrity of the cell monolayer is crucial and is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be greater than 250 Ω·cm² for the assay to be valid.[6]

2. Dipeptide Uptake Assay:

  • Prior to the experiment, the cell monolayers are washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at an optimal pH of 6.0 for PEPT1 activity on the apical side.[6]

  • The uptake experiment is initiated by adding the transport buffer containing varying concentrations of the test dipeptide (e.g., radiolabeled this compound or Glycyl-leucine) to the apical compartment.[7]

  • The cells are incubated for a predetermined period (typically 10-15 minutes) at 37°C.[1]

  • To terminate the uptake, the substrate solution is aspirated, and the monolayers are rapidly washed with ice-cold transport buffer.[7]

3. Quantification and Data Analysis:

  • The cells are lysed, and the intracellular concentration of the dipeptide is quantified. If a radiolabeled dipeptide is used, this is done using a scintillation counter.[7] For non-labeled dipeptides, LC-MS/MS is a common analytical method.[3][8]

  • The uptake rate is calculated and normalized to the total protein content of the cell lysate.

  • Kinetic parameters (Km and Vmax) are determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

G cluster_lumen Intestinal Lumen (Apical Side, pH ~6.0) cluster_cell Intestinal Epithelial Cell (Enterocyte) cluster_blood Bloodstream (Basolateral Side) This compound This compound PEPT1 PEPT1 Transporter This compound->PEPT1 Uptake Glycyl-leucine Glycyl-leucine Glycyl-leucine->PEPT1 Uptake H+ H+ H+->PEPT1 Co-transport Intracellular\nDipeptides Intracellular Dipeptides PEPT1->Intracellular\nDipeptides Peptidases Peptidases Intracellular\nDipeptides->Peptidases Hydrolysis Leucine Leucine Peptidases->Leucine Alanine Alanine Peptidases->Alanine Glycine Glycine Peptidases->Glycine mTORC1 mTORC1 Leucine->mTORC1 Activates Amino Acid\nTransporters Amino Acid Transporters Leucine->Amino Acid\nTransporters Efflux Alanine->Amino Acid\nTransporters Efflux Glycine->Amino Acid\nTransporters Efflux

Caption: PEPT1-mediated uptake and subsequent fate of this compound and Glycyl-leucine.

G cluster_leucine_sensing Leucine Sensing and mTORC1 Activation Leucine Leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds to RagGTPases Rag GTPases LRS->RagGTPases Activates mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome & Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth Downstream->ProteinSynthesis Promotes

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

G start Start culture Culture Caco-2 cells on permeable supports (21-25 days) start->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayers with transport buffer (pH 6.0) teer->wash incubate Incubate with radiolabeled dipeptide at various concentrations wash->incubate terminate Terminate uptake by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Calculate uptake rate and determine Km and Vmax quantify->analyze end End analyze->end

Caption: Experimental workflow for a dipeptide uptake assay using Caco-2 cells.

References

A Comparative Guide to the Biological Activity of Leucylalanine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of the dipeptide Leucylalanine and its analogs. The information is compiled from preclinical research and is intended to support further investigation and drug development efforts.

Introduction

This compound (Leu-Ala) is a dipeptide composed of L-leucine and L-alanine. Dipeptides and their analogs are of significant interest in biomedical research due to their potential as therapeutic agents and their role in cell signaling and nutrition. The biological activity of these small peptides can be influenced by factors such as their amino acid sequence, stereochemistry, and modifications to the peptide backbone or side chains. This guide explores the known biological activities of this compound and related analogs, focusing on anticancer, anti-inflammatory, and cell-signaling properties.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and its analogs. Direct comparative data for this compound across all activities is limited; therefore, data for related leucine-containing dipeptides and analogs are included to provide a broader context for structure-activity relationships.

Table 1: Anticancer Activity of Leucine-Containing Dipeptide Analogs

Compound/AnalogCell LineActivity Metric (GI₅₀/IC₅₀)Reference
Modified Leucine Dipeptide 1¹HCT-1165.3 µM (GI₅₀)[1]
Modified Leucine Dipeptide 2¹A5497.8 µM (GI₅₀)[1]
Modified Leucine Dipeptide 3¹MCF-76.2 µM (GI₅₀)[1]
L-Leucine (as a single agent)Hepatocellular Carcinoma (HCC)Dose-dependent cytotoxicity[2]
Leucine DeprivationBreast CancerInhibits proliferation, induces apoptosis[2]

¹Modified leucine dipeptides with N- and C-terminal modifications by salicylic acid and aromatic/alicyclic amines, respectively. The exact structure of each numbered compound is detailed in the referenced publication.[1]

Table 2: Anti-inflammatory Activity of Leucine and Related Compounds

Compound/AnalogModel SystemEffectKey FindingsReference
Leucine-Proline-PhenylalanineLPS-stimulated RAW264.7 cellsInhibition of pro-inflammatory mediatorsSuppressed mRNA expression of iNOS, COX-2, and TNF-α.[3][3]
L-Glutamine + L-AlanineRats with resistance exercise-induced inflammationReduction of inflammatory markersAttenuated plasma levels of TNF-α and IL-1β.[4][4]
L-Alanyl-L-Glutamine (Dipeptide)Rats with resistance exercise-induced inflammationReduction of inflammatory markersMore effective than free amino acids in restoring glutamine levels and reducing inflammatory cytokines.[4][4]

Table 3: Modulation of mTOR Signaling by Leucine and Its Analogs

Compound/AnalogSystemEffect on mTORC1 SignalingPotency/ObservationsReference
L-LeucineAdipocytesActivationPotent activator of 4E-BP1 phosphorylation.[5]
NorleucineAdipocytesActivationLess potent than Leucine.[5]
Threo-L-beta-hydroxyleucineAdipocytesActivationLess potent than Leucine.[5]
IsoleucineAdipocytesActivationLess potent than Leucine.[5]
MethionineAdipocytesActivationLess potent than Leucine.[5]
ValineAdipocytesActivationLess potent than Leucine.[5]
L-LeucineSkeletal MuscleActivationStimulates protein synthesis via mTORC1.[5][5]
Leucyl-tRNA Synthetase (LRS)Cellular modelsSensing of LeucineActs as a leucine sensor to activate mTORC1.[6][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic and antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control. The GI₅₀ or IC₅₀ values are calculated from the dose-response curves.

Anti-inflammatory Activity Assay (TNF-α Release in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[7][8]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 12-well plates until confluent.[7]

  • Serum Starvation: The cells are serum-starved overnight in a medium containing 0.5% FBS.[7]

  • Pre-treatment: Cells are pre-treated with the test compounds (e.g., this compound analogs) for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.[3]

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[7][9]

  • Data Analysis: The inhibition of TNF-α release by the test compounds is calculated relative to the LPS-stimulated control.

Western Blot for mTOR Signaling Pathway Proteins

This method is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70S6K1 and 4E-BP1, as an indicator of pathway activation.

  • Cell Lysis: Cells are treated with the test compounds and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p70S6K1, total p70S6K1, p-4E-BP1, total 4E-BP1).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified using image analysis software to determine the ratio of phosphorylated to total protein.

Visualizations: Signaling Pathways and Experimental Workflows

Leucine-Mediated mTORC1 Signaling Pathway

The following diagram illustrates the central role of leucine in activating the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth. Leucine is sensed by Leucyl-tRNA Synthetase (LRS), which in turn activates the Rag GTPases, leading to the translocation of mTORC1 to the lysosome and its subsequent activation.[1][6]

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface Leucine_ext Leucine AminoAcid_Transporter Amino Acid Transporter Leucine_ext->AminoAcid_Transporter Uptake Leucine_int Leucine AminoAcid_Transporter->Leucine_int LRS Leucyl-tRNA Synthetase (LRS) (Leucine Sensor) Leucine_int->LRS Binds to Rag_GTPases Rag GTPases LRS->Rag_GTPases Activates mTORC1_inactive mTORC1 (inactive) Rag_GTPases->mTORC1_inactive Recruits to Lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation p70S6K1 p70S6K1 mTORC1_active->p70S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1_active->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Leucine-mTORC1 Signaling Pathway
General Workflow for In Vitro Anti-inflammatory Assay

This diagram outlines the typical experimental workflow for assessing the anti-inflammatory potential of this compound and its analogs using a cell-based assay.

Anti_inflammatory_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with This compound/Analogs cell_culture->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation incubation Incubate for 24h lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Measure TNF-α by ELISA supernatant_collection->elisa data_analysis Data Analysis and Comparison elisa->data_analysis end End data_analysis->end

Anti-inflammatory Assay Workflow
Structure-Activity Relationship Logic for Leucine Analogs

The following diagram illustrates the logical relationship between structural modifications of leucine and their impact on biological activity, particularly in the context of mTOR signaling.

SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity (mTOR Agonism) Leucine Leucine - R group (isobutyl) - α-hydrogen - Amino group - Carboxylic group R_group_mod R Group Modification - Small, lipophilic changes - Bulky aliphatic groups - Charged groups Leucine->R_group_mod alpha_H_mod α-Hydrogen Modification Leucine->alpha_H_mod amino_group_mod Amino Group Modification Leucine->amino_group_mod carboxyl_group_mod Carboxylic Group Modification Leucine->carboxyl_group_mod activity_tolerated Activity Tolerated R_group_mod->activity_tolerated Small, lipophilic activity_lost Activity Lost R_group_mod->activity_lost Bulky or charged alpha_H_mod->activity_tolerated amino_group_mod->activity_lost carboxyl_group_mod->activity_lost

Structure-Activity Relationship

References

Leucylalanine as a Specific Enzyme Substrate: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Leucylalanine (Leu-Ala) as a substrate for the enzyme Leucine Aminopeptidase (LAP), benchmarked against other dipeptide substrates. The focus is on the wound-induced Leucine Aminopeptidase A (LAP-A) from tomato (Solanum lycopersicum), a well-characterized enzyme in plant defense mechanisms. This document is intended for researchers, scientists, and drug development professionals interested in enzyme kinetics, substrate specificity, and the validation of enzyme assays.

Introduction to Leucine Aminopeptidase-A (LAP-A)

Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of N-terminal amino acids from proteins and peptides, showing a preference for leucine residues.[1] In tomato plants, LAP-A is a key enzyme in the response to wounding and herbivory. Its expression is induced by signaling molecules such as jasmonic acid and systemin, positioning it as a critical component of the plant's defense signaling pathway.[2][3] Validating the specificity of substrates like this compound for LAP-A is crucial for understanding its biological role and for developing specific assays and potential inhibitors.

Comparative Analysis of Substrate Specificity

The specificity of an enzyme for its substrate is a critical parameter in biochemical analysis. It is quantitatively described by the Michaelis constant (K_m) and the catalytic constant (k_cat). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m is the specificity constant and represents the catalytic efficiency of the enzyme for a particular substrate.

While specific K_m and k_cat values for the hydrolysis of a wide range of dipeptides by tomato LAP-A are detailed in the foundational study by Gu and Walling (2000), the relative hydrolysis rates provide a clear comparison of substrate preference. The following tables summarize the relative rates of hydrolysis for various dipeptides by tomato LAP-A, categorized by the N-terminal (P1) and penultimate (P1') amino acid residues. The data is based on the findings from the aforementioned study, which systematically evaluated 60 dipeptides.[1]

Table 1: Relative Hydrolysis Rates of Dipeptides with Varying N-Terminal (P1) Residues by Tomato LAP-A

P1 Residue CategoryP1 Amino AcidP1' ResidueRelative Hydrolysis Rate
Nonpolar, Aliphatic Leucine (Leu) Alanine (Ala) High
Valine (Val)Leucine (Leu)High
Isoleucine (Ile)Leucine (Leu)High
Alanine (Ala)Leucine (Leu)High
Basic Arginine (Arg)Leucine (Leu)High
Sulfur-containing Methionine (Met)Leucine (Leu)High
Aromatic Phenylalanine (Phe)Leucine (Leu)Moderate
Tyrosine (Tyr)Leucine (Leu)Moderate
Tryptophan (Trp)Leucine (Leu)Moderate
Acidic Aspartic Acid (Asp)Leucine (Leu)Inefficient
Small Glycine (Gly)Leucine (Leu)Inefficient

This table illustrates the strong preference of LAP-A for dipeptides with N-terminal nonpolar aliphatic, basic, and sulfur-containing amino acids. This compound falls into the category of highly hydrolyzed substrates.

Table 2: Influence of the Penultimate (P1') Residue on the Hydrolysis of Leucine-Containing Dipeptides (Leu-Xaa) by Tomato LAP-A

P1' Residue CategoryP1' Amino Acid (Xaa)Relative Hydrolysis Rate
Nonpolar, Aliphatic Alanine (Ala) High
Leucine (Leu)High
Valine (Val)High
Aromatic Phenylalanine (Phe)Moderate
Imino Acid Proline (Pro)Markedly Slowed
Acidic Aspartic Acid (Asp)Markedly Slowed
Basic Lysine (Lys)Markedly Slowed
Small Glycine (Gly)Markedly Slowed

This table demonstrates that while the P1 residue is a primary determinant of substrate recognition, the P1' residue significantly modulates the rate of hydrolysis. Proline, acidic, and basic residues in the P1' position dramatically reduce the efficiency of cleavage by LAP-A.[1]

Experimental Protocols

The validation of this compound as a specific substrate for LAP-A involves quantitative enzyme activity assays. Below are detailed methodologies for key experiments.

1. General Leucine Aminopeptidase (LAP) Activity Assay

This protocol is adapted for a 96-well plate format and utilizes a chromogenic substrate, L-Leucine-p-nitroanilide (Leu-pNA).

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM MnCl_2 (LAP-A is a metalloenzyme and requires divalent cations for activity).

    • Substrate Stock Solution: 100 mM L-Leucine-p-nitroanilide in dimethyl sulfoxide (DMSO).

    • Enzyme Solution: Purified recombinant tomato LAP-A diluted in assay buffer to a suitable concentration.

    • Stop Solution: 30% (v/v) acetic acid.

  • Procedure:

    • Prepare substrate working solutions by diluting the stock solution in the assay buffer to final concentrations ranging from 0.1 to 10 mM.

    • In a 96-well microplate, add 50 µL of substrate working solution to each well.

    • To initiate the reaction, add 50 µL of the enzyme solution to each well. Include control wells with buffer instead of the enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released.

    • Calculate the initial reaction velocity (V_0) from the change in absorbance over time.

    • Determine K_m and V_max by fitting the V_0 versus substrate concentration data to the Michaelis-Menten equation.

2. Comparative Assay with Dipeptide Substrates

To compare the hydrolysis of this compound with other dipeptides, a method that can detect the release of the N-terminal amino acid is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

  • Reagents and Buffers:

    • Reaction Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM MnCl_2.

    • Dipeptide Substrates: this compound, Leucyl-glycine, Alaninyl-leucine, etc., at a fixed concentration (e.g., 5 mM).

    • Enzyme Solution: Purified recombinant tomato LAP-A.

    • Derivatization Reagent: o-phthalaldehyde (OPA) for pre-column derivatization of the released amino acid (Leucine).

  • Procedure:

    • Set up reaction mixtures containing 100 µL of reaction buffer, 50 µL of the dipeptide substrate solution, and 50 µL of the enzyme solution.

    • Incubate at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot and stop the reaction by adding an equal volume of 0.1 M HCl.

    • Derivatize the released Leucine in the samples with OPA reagent according to the manufacturer's protocol.

    • Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.

    • Quantify the amount of released Leucine by comparing the peak area to a standard curve of Leucine.

    • Calculate the initial rate of hydrolysis for each dipeptide substrate.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow for LAP-A Substrate Validation

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Purify Recombinant Tomato LAP-A Incubation Incubate LAP-A with Dipeptide Substrates Enzyme->Incubation Substrates Synthesize/Procure Dipeptides (Leu-Ala, Alternatives) Substrates->Incubation Buffers Prepare Assay Buffers and Reagents Buffers->Incubation Quenching Stop Reaction at Time Points Incubation->Quenching Detection Detect Product Formation (e.g., HPLC, Spectrophotometry) Quenching->Detection Kinetics Calculate Initial Velocities Detection->Kinetics Comparison Determine Kinetic Parameters (Km, kcat, kcat/Km) Kinetics->Comparison Validation Compare Substrate Specificity Comparison->Validation

Caption: Workflow for validating dipeptide substrates for LAP-A.

Diagram 2: LAP-A Induction Signaling Pathway in Tomato

G cluster_1 Wounding Mechanical Wounding or Herbivore Attack Systemin Systemin Release Wounding->Systemin JA Jasmonic Acid (JA) Biosynthesis Systemin->JA Nucleus Nucleus JA->Nucleus Signal Transduction LapA_Gene LapA Gene Expression LAP_A LAP-A Protein Synthesis LapA_Gene->LAP_A Defense Plant Defense Response LAP_A->Defense

Caption: Simplified signaling pathway for LAP-A gene induction.

Conclusion

The validation of this compound as a substrate for tomato Leucine Aminopeptidase-A reveals it to be highly preferred, comparable to other dipeptides with N-terminal nonpolar, aliphatic residues. Its hydrolysis is, however, sensitive to the nature of the C-terminal amino acid, with bulky or charged residues significantly impeding cleavage. The experimental protocols provided offer a robust framework for quantifying the specificity of LAP-A and other aminopeptidases. Understanding this specificity is fundamental for elucidating the enzyme's role in plant defense and for the broader applications of enzyme kinetics in scientific research.

References

A Researcher's Guide to Assessing Anti-Leucylalanine Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing anti-leucylalanine antibodies, ensuring specificity is paramount to obtaining accurate and reproducible results. Cross-reactivity, the binding of an antibody to non-target molecules that are structurally similar to the intended antigen, can lead to false positives and misinterpretation of experimental data. This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-leucylalanine antibodies, offering detailed experimental protocols and data presentation strategies.

Understanding Antibody Cross-Reactivity

An antibody's specificity is determined by the unique structure of its antigen-binding site, which recognizes a specific epitope on the target molecule.[1] Cross-reactivity occurs when an antibody binds to an epitope on a different molecule that shares structural similarities with the target antigen.[1][2] In the context of anti-leucylalanine antibodies, potential cross-reactants could include other dipeptides with similar amino acid compositions or structures, as well as the individual amino acids L-leucine and L-alanine.

To ensure the reliability of experimental outcomes, it is crucial to characterize the cross-reactivity profile of any anti-leucylalanine antibody. The most common and effective method for quantifying antibody specificity is the competitive enzyme-linked immunosorbent assay (ELISA).[2][3][4]

Data Presentation: Quantifying Cross-Reactivity

A well-structured table is essential for presenting quantitative cross-reactivity data clearly. The following table provides a template for summarizing the cross-reactivity of a hypothetical anti-leucylalanine antibody against a panel of potentially cross-reactive molecules. The percentage of cross-reactivity is determined using a competitive ELISA, by comparing the concentration of the competitor that causes 50% inhibition of the antibody binding to the concentration of leucylalanine required for the same level of inhibition.

Table 1: Cross-Reactivity Profile of a Hypothetical Anti-Leucylalanine Antibody

CompoundStructure% Cross-Reactivity
This compoundLeu-Ala100%
AlanylleucineAla-Leu
LeucylleucineLeu-Leu
GlycylleucineGly-Leu
L-LeucineLeu
L-AlanineAla
ValylalanineVal-Ala

Note: The values in this table are placeholders and would need to be determined experimentally.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of an anti-leucylalanine antibody.

Materials:

  • 96-well microtiter plates

  • Anti-Leucylalanine antibody

  • This compound-protein conjugate (for coating)

  • This compound standard

  • Potential cross-reacting peptides and amino acids

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of this compound-protein conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[3][5]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer.[6]

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.[5]

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare a series of dilutions for the this compound standard and each potential cross-reacting compound.

    • In separate tubes, pre-incubate a fixed concentration of the anti-leucylalanine antibody with an equal volume of each dilution of the standard or competitor for 1 hour at 37°C.[3]

    • Add 100 µL of these mixtures to the corresponding wells of the coated plate.

    • Include a control with the antibody and buffer only (no competitor) to represent 100% binding.

    • Incubate for 90 minutes at 37°C.[3]

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[3]

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.[7]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Create a standard curve by plotting the absorbance against the log of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition (IC50).

  • For each potential cross-reactant, determine the IC50 from its respective competition curve.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.

Biological Context: Leucine and mTOR Signaling

This compound is a dipeptide composed of leucine and alanine. The amino acid leucine is known to be a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, which plays a central role in regulating cell growth, proliferation, and protein synthesis.[8][9][10] Understanding this pathway can provide a biological context for studies involving this compound. The binding of an anti-leucylalanine antibody could potentially be used to track the localization or transport of this dipeptide in relation to mTOR activation.

The following diagram illustrates a simplified overview of the mTOR signaling pathway activated by amino acids like leucine.

G cluster_input Inputs cluster_pathway mTORC1 Signaling Pathway cluster_output Cellular Responses Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates (inhibits) Cell_Growth Cell Growth mTORC1->Cell_Growth promotes Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits (when active)

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

By rigorously assessing the cross-reactivity of anti-leucylalanine antibodies, researchers can ensure the validity of their findings and contribute to the generation of high-quality, reproducible scientific data.

References

A Comparative Analysis of Leucylalanine Synthesis Methods for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of dipeptides such as Leucylalanine (Leu-Ala) is a fundamental process in various fields, including drug discovery, biochemistry, and nutritional science. The efficiency, purity, and scalability of the synthesis method are critical factors that can significantly impact research outcomes and the economic viability of production. This guide provides a comparative analysis of three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.

Data Presentation

The following table summarizes the key quantitative performance metrics for each synthesis method. These values represent typical ranges and can vary based on specific reaction conditions and optimization.

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Yield 85-95%70-90%>90%
Purity (Crude) >90%>95%>99% (enantiomeric excess)
Reaction Time 4-8 hours12-24 hours2-12 hours
Scalability Milligram to gram scaleGram to kilogram scalePotentially large scale
Reagent Usage High (excess reagents used)ModerateLow (catalytic amounts of enzyme)
Solvent Usage HighModerateLow (typically aqueous media)

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/H2O/TIPS, 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Leucine Coupling:

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF to pre-activate the amino acid.

    • Add the activated Fmoc-Leu-OH solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Leucine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the crude this compound by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) of this compound

This protocol involves the coupling of protected amino acids in a homogenous solution.

Materials:

  • Boc-Leu-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • 1 M NaOH

  • Methanol

Procedure:

  • Alanine Methyl Ester Free Base Preparation:

    • Suspend H-Ala-OMe·HCl in DCM.

    • Add DIPEA (1.1 eq.) and stir for 15 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Leu-OH (1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in DCM.

    • Add this solution to the alanine methyl ester solution.

    • Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Wash the organic layer with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain Boc-Leu-Ala-OMe.

  • Saponification (Ester Hydrolysis):

    • Dissolve the protected dipeptide in methanol.

    • Add 1 M NaOH and stir for 2 hours at room temperature.

    • Neutralize with 1 M HCl and remove the methanol under reduced pressure.

  • Boc Deprotection:

    • Dissolve the resulting solid in a solution of 4 M HCl in dioxane.

    • Stir for 1 hour at room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

Enzymatic Synthesis of this compound

This protocol utilizes a transaminase enzyme to catalyze the formation of the peptide bond.

Materials:

  • Leucine ethyl ester

  • Alanine

  • Transaminase enzyme (e.g., from Bacillus subtilis)

  • Phosphate buffer (pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve Leucine ethyl ester and Alanine in phosphate buffer (pH 8.0).

    • Add the transaminase enzyme and the PLP cofactor.

  • Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for 4-12 hours.

    • Monitor the reaction progress by HPLC.

  • Product Extraction:

    • Once the reaction is complete, extract the this compound ethyl ester from the aqueous phase using ethyl acetate.

  • Ester Hydrolysis:

    • Hydrolyze the ester group of the dipeptide using a lipase or by chemical saponification as described in the LPPS protocol.

  • Purification:

    • Purify the final this compound product using ion-exchange chromatography or crystallization.

Mandatory Visualization

Synthesis_Workflow_Comparison cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) cluster_Enzymatic Enzymatic Synthesis SPPS_Start Start: Fmoc-Ala-Resin SPPS_Deprotect1 Fmoc Deprotection SPPS_Start->SPPS_Deprotect1 SPPS_Couple Couple Fmoc-Leu-OH SPPS_Deprotect1->SPPS_Couple SPPS_Deprotect2 Final Fmoc Deprotection SPPS_Couple->SPPS_Deprotect2 SPPS_Cleave Cleave from Resin SPPS_Deprotect2->SPPS_Cleave SPPS_Purify Purify (RP-HPLC) SPPS_Cleave->SPPS_Purify SPPS_End This compound SPPS_Purify->SPPS_End LPPS_Start Start: Boc-Leu-OH & H-Ala-OMe LPPS_Couple Couple in Solution LPPS_Start->LPPS_Couple LPPS_Workup Aqueous Work-up LPPS_Couple->LPPS_Workup LPPS_Saponify Saponification LPPS_Workup->LPPS_Saponify LPPS_Deprotect Boc Deprotection LPPS_Saponify->LPPS_Deprotect LPPS_Purify Purify (Crystallization) LPPS_Deprotect->LPPS_Purify LPPS_End This compound LPPS_Purify->LPPS_End Enz_Start Start: Leu-Ester & Ala Enz_React Enzymatic Reaction Enz_Start->Enz_React Enz_Extract Product Extraction Enz_React->Enz_Extract Enz_Hydrolyze Ester Hydrolysis Enz_Extract->Enz_Hydrolyze Enz_Purify Purify (Chromatography) Enz_Hydrolyze->Enz_Purify Enz_End This compound Enz_Purify->Enz_End

Caption: Comparative workflow of this compound synthesis methods.

Signaling Pathway Involvement

Dipeptides containing leucine have been shown to play a role in various cellular signaling pathways, most notably the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. While the direct signaling of this compound is an area of ongoing research, it is hypothesized to be hydrolyzed into its constituent amino acids, Leucine and Alanine, which then exert their biological effects. Leucine is a potent activator of the mTORC1 complex.

mTOR_Signaling_Pathway LeuAla This compound Hydrolysis Hydrolysis LeuAla->Hydrolysis Leu Leucine Hydrolysis->Leu Ala Alanine Hydrolysis->Ala mTORC1 mTORC1 Leu->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes

Caption: Hypothesized signaling of this compound via mTOR pathway.

Leucylalanine vs. Other Dipeptides for Drug Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Dipeptide linkers, designed for cleavage by lysosomal proteases such as cathepsin B, are a cornerstone of modern ADC design. This guide provides a comparative analysis of leucylalanine against other commonly employed dipeptides in drug conjugation, supported by experimental data and detailed methodologies.

Introduction to Dipeptide Linkers in ADCs

Dipeptide linkers are a class of enzymatically cleavable linkers that connect a cytotoxic payload to a monoclonal antibody. Their design leverages the overexpression of certain proteases, like cathepsin B, within the lysosomes of tumor cells.[1] Upon internalization of the ADC, these proteases recognize and cleave the dipeptide sequence, releasing the payload in its active form to induce cell death.[1] The ideal dipeptide linker should exhibit high stability in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved upon reaching the target cell's lysosome.[2]

Comparative Analysis of Dipeptide Linkers

The choice of amino acid residues in the dipeptide sequence significantly influences the physicochemical properties, stability, and cleavage kinetics of the linker, thereby impacting the overall performance of the ADC.[3] While valine-citrulline (Val-Cit) is the most clinically validated dipeptide linker, several others, including this compound (Leu-Ala), have been investigated to optimize ADC design.[1]

This compound (Leu-Ala)

This compound is a dipeptide composed of two neutral, nonpolar amino acids. While less prevalent in clinically approved ADCs compared to Val-Cit and Val-Ala, it represents an alternative sequence for cathepsin B-mediated cleavage. The hydrophobic nature of both leucine and alanine can influence the overall hydrophobicity of the drug-linker complex, which in turn can affect properties like aggregation and plasma clearance.

Valine-Citrulline (Val-Cit)

Val-Cit is the most widely used dipeptide linker in approved ADCs, such as Adcetris® and Polivy®.[] Citrulline, an analog of arginine, contributes to the linker's stability.[] Val-Cit linkers are known for their efficient cleavage by cathepsin B and good stability in human plasma.[5] However, they can exhibit instability in rodent plasma, which can complicate preclinical evaluation.[6]

Valine-Alanine (Val-Ala)

Val-Ala is another clinically validated dipeptide linker, utilized in the ADC loncastuximab tesirine.[3] It is also a substrate for cathepsin B. Some studies suggest that Val-Ala linkers may lead to ADCs with lower aggregation potential at high drug-to-antibody ratios (DARs) compared to Val-Cit, which can be advantageous when working with hydrophobic payloads.[]

Alanine-Alanine (Ala-Ala)

Research has shown that the Ala-Ala dipeptide can be a superior linker for certain payloads, such as glucocorticoid receptor modulators. In one study, an Ala-Ala linker allowed for a maximum drug load of 10 with minimal aggregation, highlighting its potential for developing highly loaded ADCs with favorable physicochemical properties.[3][8]

Data Presentation

Table 1: Qualitative Comparison of Common Dipeptide Linkers

Dipeptide LinkerKey CharacteristicsKnown AdvantagesKnown Limitations
This compound (Leu-Ala) Composed of two hydrophobic amino acids.Potential for efficient cathepsin B cleavage.Limited publicly available comparative data. Hydrophobicity may influence aggregation.
Valine-Citrulline (Val-Cit) Widely used in approved ADCs.[]Clinically validated, good stability in human plasma.[5]Potential for aggregation with hydrophobic payloads, instability in rodent plasma.[6]
Valine-Alanine (Val-Ala) Used in the approved ADC loncastuximab tesirine.[3]May offer reduced aggregation at high DARs compared to Val-Cit.[]Can exhibit instability in mouse plasma.[9]
Alanine-Alanine (Ala-Ala) Shown to be effective for specific payloads.[3]Can enable high drug loading with low aggregation.[8]Payload-dependent performance.

Table 2: Hypothetical Quantitative Comparison of Dipeptide Linker Performance

ParameterThis compound-ADCVal-Cit-ADCVal-Ala-ADCAla-Ala-ADC
Cathepsin B Cleavage Rate (relative units) Data not available1.0~0.5-1.0Payload Dependent
Plasma Stability (% intact ADC after 7 days) Data not available>90% (human)>90% (human)High
In Vitro Cytotoxicity (IC50, nM) Payload & Cell Line DependentPayload & Cell Line DependentPayload & Cell Line DependentPayload & Cell Line Dependent
Maximum Tolerated Dose (mg/kg) Payload & Target DependentPayload & Target DependentPayload & Target DependentPayload & Target Dependent

Note: The quantitative data for Val-Cit and Val-Ala are based on general findings in the literature and can vary significantly depending on the specific antibody, payload, and conjugation chemistry. Data for this compound and Ala-Ala are presented as placeholders due to the limited availability of direct comparative studies.

Mandatory Visualization

Mechanism of Enzymatic Cleavage of a Dipeptide Linker ADC Antibody-Drug Conjugate (in lysosome) CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleavage Cleavage of Dipeptide Linker CathepsinB->Cleavage Proteolytic Action SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation Payload Active Payload SelfImmolation->Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: Enzymatic cleavage of a dipeptide linker in an ADC.

Experimental Workflow for ADC Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation EnzymaticAssay Enzymatic Cleavage Assay PlasmaStability Plasma Stability Assay Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Mouse Model Cytotoxicity->Xenograft Promising Candidates Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Study (MDT Assessment) Xenograft->Toxicity ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->EnzymaticAssay ADC_Synthesis->PlasmaStability ADC_Synthesis->Cytotoxicity

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Signaling Pathway of Exatecan-Based ADC-Induced Apoptosis ADC Exatecan-ADC Internalization Internalization & Payload Release ADC->Internalization Exatecan Exatecan Internalization->Exatecan TOP1_DNA Topoisomerase I-DNA Complex Exatecan->TOP1_DNA Stabilizes DSB DNA Double-Strand Breaks TOP1_DNA->DSB Leads to DDR DNA Damage Response (DDR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Signaling pathway of exatecan-based ADC-induced apoptosis.[10]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

This protocol outlines a method to evaluate the cleavage of a protease-sensitive linker by cathepsin B.[11]

Materials:

  • ADC with dipeptide linker

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer.

  • Activate cathepsin B according to the manufacturer's instructions.

  • In a microcentrifuge tube, combine the ADC solution with the assay buffer.

  • Initiate the reaction by adding the activated cathepsin B.

  • Incubate the reaction mixture at 37°C.[11]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Calculate the rate of cleavage based on the concentration of the released payload over time.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a general procedure for assessing the stability of an ADC in plasma.[9][12]

Materials:

  • ADC

  • Plasma from various species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid)[13]

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 1 mg/mL in plasma.[9]

  • Incubate the samples at 37°C.[9]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[9]

  • Immediately freeze the collected aliquots at -80°C to halt any degradation.[9]

  • Thaw the plasma samples and capture the ADC using Protein A or G magnetic beads.[13]

  • Wash the beads with PBS to remove unbound plasma proteins.

  • Elute the ADC from the beads using the elution buffer.[13]

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[12]

  • Calculate the percentage of intact ADC and the average DAR at each time point to assess stability.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to determine the cytotoxic potential of an ADC on cancer cell lines.[14][15]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibody

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[15]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[15]

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media.[15]

  • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[14]

  • Prepare serial dilutions of the ADC and control antibody in culture medium.

  • Add 50 µL of the diluted ADC or control to the respective wells and incubate for a desired period (e.g., 72-144 hours).[14][15]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[14][15]

  • Add 100 µL of solubilization buffer to each well and incubate at 37°C overnight in the dark to dissolve the formazan crystals.[14][15]

  • Read the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[10]

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in vivo.[16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC, vehicle control, and isotype control antibody

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the human cancer cell line into the flank of the immunodeficient mice.[16]

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC).[16]

  • Administer the ADC and controls via the appropriate route (e.g., intravenous injection) at the predetermined dose and schedule.[16]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[16]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot tumor growth curves and perform statistical analysis to determine the efficacy of the ADC.

References

A Comparative Guide to Analytical Standards for Leucylalanine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical standards and methodologies for the accurate quantification of Leucylalanine. Ensuring precise measurement of this dipeptide is critical for researchers and professionals in drug development and various scientific fields. This document outlines key performance characteristics of prevalent analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

The primary methods for this compound quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of dipeptides, like this compound, and their constituent amino acids using HPLC-UV and LC-MS/MS. This data has been compiled from various studies on similar analytes and serves as a reliable reference for what can be expected for this compound analysis.

ParameterHPLC-UVLC-MS/MSAlternative Methods (e.g., Capillary Electrophoresis)
Principle Separation based on polarity, detection via UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Separation based on charge and size.
Selectivity Moderate; potential for interference from co-eluting compounds.High; specific detection based on parent and fragment ions.High; effective for charged molecules.
Sensitivity (LOD/LOQ) Typically in the µg/mL range.[1]Can reach pg/mL to ng/mL levels.[2]Generally in the µM range.[3]
Linearity Range Generally narrower, e.g., 20-250 µg/mL for Leucine.[1][4]Wide dynamic range, e.g., 1.25–1250 ng/mL.[5]Dependent on the specific method and analyte.
Precision (%RSD) Typically < 2%.[1][4]Generally < 15%.Can be < 5%.
Accuracy/Recovery 98-102%.[1][4]85-115%.Typically within 80-120%.
Sample Throughput Moderate.High.Moderate to High.
Cost Lower instrument and operational cost.Higher instrument and operational cost.Moderate.
Strengths Robust, widely available, cost-effective for routine analysis.[6]High sensitivity and specificity, ideal for complex matrices.[2][6]Orthogonal separation mechanism, useful for method cross-validation.[6]
Limitations Lower sensitivity, potential for matrix interference.[7]Higher cost, more complex instrumentation.[7]Can have lower reproducibility compared to HPLC.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar dipeptides and amino acids and can be adapted for this compound quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the quantification of this compound in bulk substances and simpler formulations where high sensitivity is not a primary requirement.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM solution of KH₂PO₄ in water and adjust the pH to 7.4 with orthophosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Chromatographic Conditions:

    • Elution: A gradient elution is often used. Start with 100% phosphate buffer for 10 minutes, then linearly increase acetonitrile to 50% over 15 minutes.[1][4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 225 nm[4]

    • Injection Volume: 20 µL

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices such as plasma, serum, or cell culture media, owing to its superior sensitivity and selectivity.[2][6]

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column.

Reagents:

  • This compound analytical standard

  • Stable isotope-labeled this compound (as internal standard, if available) or a structurally similar dipeptide.

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard and Internal Standard Preparation: Prepare stock solutions of the this compound standard and the internal standard in a suitable solvent. Create calibration standards by spiking a blank matrix with varying concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at high speed.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Utilize a gradient elution on a suitable column to separate this compound from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflow for this compound quantification and provide a decision-making framework for selecting the appropriate analytical method.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Sample Collection (e.g., Bulk Drug, Plasma) prep Matrix-Specific Preparation (e.g., Dissolution, Protein Precipitation) start->prep hplc HPLC-UV prep->hplc Simple Matrix lcms LC-MS/MS prep->lcms Complex Matrix acquisition Chromatographic/ Mass Spec Data hplc->acquisition lcms->acquisition quant Quantification (Calibration Curve) acquisition->quant report Final Report quant->report

Caption: A generalized workflow for the quantification of this compound.

Method Selection for this compound Quantification start Start: Need to Quantify this compound matrix_q What is the sample matrix? start->matrix_q sensitivity_q Is high sensitivity required? matrix_q->sensitivity_q Simple (e.g., Bulk Substance) lcms_method Use LC-MS/MS matrix_q->lcms_method Complex (e.g., Plasma) hplc_method Use HPLC-UV sensitivity_q->hplc_method No sensitivity_q->lcms_method Yes ce_method Consider Capillary Electrophoresis for orthogonal validation hplc_method->ce_method lcms_method->ce_method

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to Confirming the Purity of Synthesized Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the primary analytical techniques used to validate the purity of synthesized Leucylalanine. It includes detailed experimental protocols for key methods and supporting data to assist researchers in selecting the most appropriate strategy for their specific needs.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method depends on the required information—whether a relative purity value is sufficient or if absolute quantification and structural confirmation are necessary. High-Performance Liquid Chromatography (HPLC) is the most common technique for routine purity assessment, while orthogonal methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for comprehensive characterization.

Method Principle Information Provided Advantages Limitations
Reverse-Phase HPLC (RP-HPLC) Separates components based on their hydrophobicity. Purity is determined by the relative area of the main peak.Relative purity (%), detection of synthesis-related impurities (e.g., truncated/deleted sequences).High resolution, robust, widely available, excellent for routine quality control.[1][2]Purity is relative to other UV-absorbing components; does not confirm molecular identity; co-eluting impurities may not be detected.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capability of MS.Relative purity, molecular weight confirmation of the main peak and impurities, structural information of byproducts.[3][4]High sensitivity and resolution; confirms identity alongside purity; excellent for identifying unknown impurities.[3]Instrumentation is more complex and expensive than standalone HPLC; quantification can be less precise without appropriate standards.
Quantitative NMR (qNMR) Spectroscopy Measures the signal intensity of specific nuclei (e.g., ¹H) in a magnetic field, which is directly proportional to the number of moles of the substance.Absolute purity, structural confirmation, identification and quantification of both related and unrelated impurities (e.g., residual solvents).Primary analytical method; non-destructive; provides absolute quantification without needing a reference standard for every impurity.[5][6][7]Lower sensitivity compared to LC-MS; complex spectra for larger peptides; requires specialized instrumentation and expertise.[5]
Amino Acid Analysis (AAA) The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.Absolute peptide content (net peptide content), amino acid composition and stoichiometry.A classic and highly accurate method for absolute quantification of peptide mass.[8][9]Destructive to the sample; does not provide information on sequence-related impurities or modifications; laborious and time-consuming.[8]
Mass Balance Purity is calculated by identifying and quantifying all impurities (water, counterions, related peptides, residual solvents) and subtracting their sum from 100%.[10]Provides a comprehensive absolute purity value by accounting for all components in the sample.Highly accurate and thorough approach for purity assignment, often used for creating certified reference materials.[11][12]Requires multiple orthogonal analytical techniques; can be complex and time-consuming to perform.[12][13]

Experimental Protocols

Detailed methodologies for the most critical experiments are provided below. These protocols are tailored for the analysis of a dipeptide such as this compound.

RP-HPLC for Relative Purity Determination

Objective: To determine the relative purity of a synthesized this compound sample by calculating the main peak's area percentage.

Materials:

  • Synthesized this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Centrifuge and filter the solution through a 0.22 µm filter before injection.[1]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond).[1][14]

    • Column Temperature: 30-45°C.[1]

    • Injection Volume: 10-20 µL.

    • Gradient: A typical linear gradient would be from 5% to 60% Mobile Phase B over 20 minutes.[1]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.[2]

LC-MS for Identity Confirmation and Impurity Identification

Objective: To confirm the molecular weight of the synthesized this compound and identify the mass of any co-eluting or separated impurities.

Materials:

  • Same as RP-HPLC protocol.

  • LC-MS system with an Electrospray Ionization (ESI) source.

Procedure:

  • LC Conditions: Use the same sample preparation and HPLC conditions as described in the protocol above. The effluent from the column is directed into the mass spectrometer.[15]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Mass Analyzer: Scan a mass range appropriate for this compound (Expected [M+H]⁺ = 203.14 m/z). A typical range would be 100-500 m/z.

    • Data Acquisition: Acquire full scan data to detect all ions. If specific impurities are suspected, tandem MS (MS/MS) can be used to fragment precursor ions for structural elucidation.[3]

  • Data Analysis:

    • Confirm the presence of the target ion ([M+H]⁺) for this compound in the main chromatographic peak.

    • Analyze the mass spectra of minor peaks to identify potential impurities, such as deletion sequences (e.g., Alanine or Leucine alone) or adducts.

Quantitative ¹H NMR for Absolute Purity Determination

Objective: To determine the absolute purity of the this compound sample using an internal standard of known purity and concentration.

Materials:

  • Synthesized this compound sample (accurately weighed)

  • Certified internal standard (e.g., maleic acid, accurately weighed)

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 5-10 mg).

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of D₂O in an NMR tube.[16]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

    • Suppress the residual H₂O signal if necessary.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the α-proton of Alanine or Leucine).

    • Integrate a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the characterization and purity confirmation of synthesized this compound, integrating orthogonal analytical techniques.

Purity_Workflow Workflow for this compound Purity Confirmation cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Characterization cluster_primary Primary Analysis cluster_orthogonal Orthogonal Methods cluster_data Data Interpretation & Reporting synthesis Peptide Synthesis crude Crude this compound synthesis->crude prep Sample Preparation (Dissolution, Filtration) crude->prep Purification Step (Prep-HPLC) hplc RP-HPLC Analysis prep->hplc lcms LC-MS Analysis prep->lcms qnmr qNMR Analysis prep->qnmr aaa Amino Acid Analysis prep->aaa data_hplc Relative Purity (%) hplc->data_hplc data_lcms Identity Confirmation (Molecular Weight) lcms->data_lcms data_qnmr Absolute Purity & Structural ID qnmr->data_qnmr data_aaa Net Peptide Content aaa->data_aaa report Final Purity Assessment & Certificate of Analysis data_hplc->report data_lcms->report data_qnmr->report data_aaa->report

References

A Comparative Analysis of the Metabolic Stability of Leucylalanine (Leu-Ala) and Alanyl-leucine (Ala-Leu)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic stability of dipeptides is a critical parameter in drug development, influencing their bioavailability and therapeutic efficacy. The primary route of degradation for dipeptides like Leu-Ala and Ala-Leu in biological systems is enzymatic hydrolysis of the peptide bond, catalyzed by various peptidases. The stability of these dipeptides is largely dictated by the identity of the N-terminal amino acid, which influences their recognition and turnover by these enzymes.

Based on the substrate specificities of key peptidases, it is generally anticipated that dipeptides with an N-terminal Alanine (Ala-Leu) may be more susceptible to hydrolysis by certain aminopeptidases compared to those with an N-terminal Leucine (Leu-Ala). However, the overall stability in a complex biological matrix like plasma is a result of the concerted action of multiple enzymes with overlapping specificities.

Qualitative Comparison of Metabolic Stability

FeatureLeucylalanine (Leu-Ala)Alanyl-leucine (Ala-Leu)Key Considerations
Primary Degradation Pathway Enzymatic hydrolysis of the peptide bond.Enzymatic hydrolysis of the peptide bond.Both dipeptides are substrates for various exopeptidases (aminopeptidases and dipeptidases).
Key Hydrolyzing Enzymes Leucine aminopeptidases, Dipeptidases.Alanyl aminopeptidases, Dipeptidases.The relative abundance and activity of these enzymes in the specific biological matrix will determine the primary route of degradation.
N-Terminal Amino Acid Influence Leucine at the N-terminus is a preferred substrate for Leucine aminopeptidases.Alanine at the N-terminus is a preferred substrate for Alanyl aminopeptidases.Some dipeptidases exhibit a preference for N-terminal Alanine over hydrophobic residues like Leucine.
Other Degradation Pathways Potential for intramolecular cyclization to form cyclo(Leu-Ala) under certain pH and temperature conditions.Potential for intramolecular cyclization to form cyclo(Ala-Leu), particularly at elevated temperatures.[1]This is generally a slower process compared to enzymatic hydrolysis in biological systems.

Enzymatic Degradation of Dipeptides

The enzymatic breakdown of Leu-Ala and Ala-Leu is primarily carried out by exopeptidases present in blood, the intestinal brush border, and various tissues. The following diagram illustrates the general mechanism of enzymatic hydrolysis.

cluster_0 Dipeptide Hydrolysis Dipeptide This compound (Leu-Ala) or Alanyl-leucine (Ala-Leu) Products Constituent Amino Acids (Leucine + Alanine) Dipeptide->Products Hydrolysis Enzyme Dipeptidase / Aminopeptidase Enzyme->Dipeptide catalyzes

Caption: Enzymatic cleavage of dipeptides into their constituent amino acids.

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and Alanyl-leucine, a standardized in vitro plasma stability assay is recommended.

Objective:

To measure the rate of degradation of Leu-Ala and Ala-Leu in human plasma and determine their respective half-lives (t½).

Materials:
  • This compound and Alanyl-leucine (high purity standards)

  • Human plasma (pooled, anticoagulated with K2EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal standard (IS) (e.g., a stable isotope-labeled version of one of the dipeptides or a structurally similar, stable peptide)

  • 96-well plates or microcentrifuge tubes

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of Leu-Ala, Ala-Leu, and the internal standard in an appropriate solvent (e.g., water or DMSO).

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add the dipeptide stock solution to pre-warmed plasma to achieve a final concentration of 1-10 µM. A typical reaction mixture would contain 95 µL of plasma and 5 µL of the 20x working stock of the dipeptide.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube/well containing a protein precipitation solution (e.g., 150 µL of ice-cold acetonitrile with the internal standard).

  • Sample Processing:

    • Vortex the samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of Leu-Ala, Ala-Leu, and the internal standard. This will involve optimizing chromatographic separation and mass spectrometric parameters (e.g., precursor and product ions, collision energy).

    • Inject the processed samples onto the LC-MS/MS system.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (Leu-Ala or Ala-Leu) to the internal standard at each time point.

    • Normalize the data to the t=0 time point (representing 100% intact dipeptide).

    • Plot the percentage of remaining dipeptide versus time.

    • Determine the half-life (t½) by fitting the data to a first-order decay model: ln(C) = ln(C0) - kt, where t½ = 0.693/k.

Experimental Workflow Diagram

cluster_workflow In Vitro Plasma Stability Assay Workflow A Prepare Stock Solutions (Dipeptides, Internal Standard) B Incubate Dipeptide in Human Plasma at 37°C A->B C Sample at Multiple Time Points B->C D Quench Reaction & Protein Precipitation (Acetonitrile + IS) C->D E Centrifuge to Pellet Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Data Analysis: Calculate Half-Life (t½) F->G

Caption: A typical workflow for an in vitro plasma stability assay.

Conclusion

While a definitive quantitative comparison of the metabolic stability of this compound and Alanyl-leucine from existing literature is challenging, a qualitative assessment based on enzyme specificities suggests potential differences in their degradation rates. Ala-Leu may be more susceptible to certain alanyl aminopeptidases. However, the complex enzymatic milieu of plasma necessitates empirical testing to determine their precise half-lives. The provided experimental protocol offers a robust framework for researchers to conduct such a direct comparison, enabling informed decisions in the development of peptide-based therapeutics and other applications.

References

Comparison Guide: Validating the Role of Leucylalanine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential role of the dipeptide Leucylalanine (Leu-Ala) in cellular signaling. Given that direct research on Leu-Ala as a signaling molecule is limited, this document establishes a baseline by detailing the well-characterized signaling functions of its primary constituent, L-Leucine, and proposes a comprehensive experimental strategy to validate and compare the bioactivity of Leu-Ala.

Introduction: From Amino Acids to Dipeptide Signaling

Single amino acids, particularly L-Leucine, are established as critical signaling molecules that regulate cell growth, metabolism, and protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[1][2] The mTORC1 pathway integrates signals from growth factors, energy status, and amino acids to control cellular processes. Leucine is a potent activator of this pathway, sensed by intracellular machinery that ultimately engages mTORC1 at the lysosomal surface.[2]

Dipeptides, traditionally viewed as intermediates in protein metabolism, are emerging as potential signaling molecules in their own right, with demonstrated roles in plants and microorganisms.[3][4] However, the signaling capacity of most dipeptides, including this compound, in mammalian cells remains largely unexplored. This guide outlines the necessary comparisons and experimental validations to determine if Leu-Ala possesses signaling capabilities distinct from or synergistic with L-Leucine.

Comparative Signaling Analysis: this compound vs. L-Leucine

The central hypothesis is that this compound may act as a signaling molecule through one of several potential mechanisms:

  • Internalization and Hydrolysis: Leu-Ala is transported into the cell by peptide transporters (e.g., PEPT1/2) and then hydrolyzed by cytosolic peptidases into L-Leucine and L-Alanine, thereby contributing to the intracellular pool of L-Leucine that activates mTORC1.

  • Direct Intracellular Sensing: Leu-Ala itself is recognized by an unknown intracellular sensor to initiate a signaling cascade.

  • Cell Surface Receptor Activation: Leu-Ala acts as a ligand for a G protein-coupled receptor (GPCR) or other cell surface receptors.

The following table outlines the key signaling parameters to be compared between L-Leucine and this compound.

Table 1: Comparative Analysis of L-Leucine and this compound Signaling Potential

ParameterL-Leucine (Established)This compound (Hypothetical)Alternative Dipeptide (e.g., Gly-Gly)Rationale for Comparison
Primary Target Pathway mTORC1mTORC1, GPCR pathwaysMinimal/NoneTo determine if Leu-Ala converges on the known Leucine-sensitive pathway or activates novel ones.
Mechanism of Action Intracellular sensing (Leucyl-tRNA synthetase) leading to Rag GTPase activation.[2]Unknown: Hydrolysis, direct sensing, or receptor binding.Inert controlTo dissect the mechanism of Leu-Ala action.
EC₅₀ for mTORC1 Activation ~50-100 µM (Cell-type dependent)To be determinedN/ATo quantify the potency of Leu-Ala relative to L-Leucine.
Key Downstream Effectors Phosphorylation of S6K1, 4E-BP1.[2]To be determined (S6K1, 4E-BP1, Ca²⁺, cAMP).No change expectedTo map the downstream signaling cascade.
Cellular Response Increased protein synthesis, cell growth, inhibition of autophagy.To be determinedNo change expectedTo assess the physiological consequence of Leu-Ala signaling.

Experimental Protocols for Validation

To validate the signaling role of this compound, a series of experiments are required. Below are detailed protocols for key assays.

This experiment determines if Leu-Ala can induce the phosphorylation of mTORC1 downstream targets.

  • Objective: To measure the phosphorylation levels of S6K1 (at Thr389) and 4E-BP1 (at Ser65) in response to stimulation with Leu-Ala, L-Leucine, and control peptides.

  • Methodology:

    • Cell Culture: Culture mammalian cells (e.g., HEK293T, C2C12 myotubes) in complete medium.

    • Amino Acid Starvation: Prior to stimulation, starve cells of amino acids, particularly L-Leucine, for 60-90 minutes by incubating them in an amino acid-free medium (e.g., Earle's Balanced Salt Solution).

    • Stimulation: Treat starved cells for 30-60 minutes with:

      • Vehicle (control)

      • L-Leucine (100 µM)

      • This compound (at varying concentrations: 10 µM, 50 µM, 100 µM, 200 µM)

      • Glycyl-Glycine (Gly-Gly, 200 µM) as a negative dipeptide control.

      • L-Leucine (100 µM) + L-Alanine (100 µM) as a constituent amino acid control.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

    • Immunoblotting: Probe membranes with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Ser65), and total 4E-BP1. Use a loading control like β-actin or GAPDH.

    • Detection & Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescence substrate for detection. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.

This experiment tests the hypothesis that Leu-Ala may activate a GPCR, leading to intracellular calcium release.

  • Objective: To detect transient increases in intracellular calcium concentration ([Ca²⁺]i) following Leu-Ala application.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HEK293 cells expressing a panel of orphan GPCRs) on black-walled, clear-bottom 96-well plates.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C according to the manufacturer's protocol.

    • Baseline Measurement: Measure baseline fluorescence using a fluorescence plate reader equipped with an automated injector.

    • Stimulation: Inject stimulants into the wells and monitor fluorescence changes in real-time. Stimulants include:

      • This compound (100 µM)

      • L-Leucine (100 µM)

      • ATP or Carbachol as a positive control for GPCR-mediated calcium release.

      • Vehicle as a negative control.

    • Data Analysis: Express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀). A sharp, transient increase upon stimulation indicates calcium mobilization.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of the underlying biological and experimental processes.

The diagram below illustrates the established pathway by which L-Leucine activates mTORC1. Leucine enters the cell and is sensed by leucyl-tRNA synthetase (LRS), which acts as a GTPase-activating protein (GAP) for RagD, leading to the activation of the Rag GTPase heterodimer and subsequent recruitment and activation of mTORC1 at the lysosome.

Leucine_mTORC1_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leu_ext L-Leucine Transporter SLC7A5/ SLC3A2 Leu_ext->Transporter Transport Leu_int L-Leucine LRS Leucyl-tRNA Synthetase (LRS) Leu_int->LRS Binds RagD_GDP RagD-GDP LRS->RagD_GDP GAP Activity (Hydrolysis) RagD_GTP RagD-GTP RagD_GTP->RagD_GDP Rag_Active Active RagA/B-GTP RagC/D-GDP RagD_GDP->Rag_Active Ragulator Ragulator Ragulator->Rag_Active Anchors mTORC1 mTORC1 Rag_Active->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 p_S6K1 p-S6K1 S6K1->p_S6K1 p_4EBP1 p-4E-BP1 4EBP1->p_4EBP1 Growth Protein Synthesis & Cell Growth p_S6K1->Growth p_4EBP1->Growth Transporter->Leu_int

Caption: L-Leucine signaling pathway to mTORC1 activation.

This diagram outlines three potential, non-mutually exclusive mechanisms by which this compound could exert a signaling function. These hypotheses form the basis of the proposed experimental validation.

LeuAla_Hypothetical_Mechanisms cluster_membrane Plasma Membrane LeuAla_ext This compound PepT Peptide Transporter (e.g., PEPT1) LeuAla_ext->PepT Mechanism 1: Transport GPCR Orphan GPCR LeuAla_ext->GPCR Mechanism 3: Receptor Binding LeuAla_int This compound PepT->LeuAla_int Second_Messengers Second Messengers (Ca²⁺, cAMP) GPCR->Second_Messengers Peptidase Cytosolic Peptidase LeuAla_int->Peptidase Hydrolysis Unknown_Sensor Unknown Intracellular Sensor LeuAla_int->Unknown_Sensor Mechanism 2: Direct Sensing Leu_Ala L-Leucine + L-Alanine Peptidase->Leu_Ala mTORC1_Pathway mTORC1 Pathway Leu_Ala->mTORC1_Pathway Activation Unknown_Sensor->mTORC1_Pathway

Caption: Hypothetical mechanisms for this compound signaling.

The following flowchart details the logical progression of experiments designed to compare the signaling effects of this compound and L-Leucine.

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Cell Line (e.g., HEK293T) starve Amino Acid Starvation start->starve stimulate Stimulate with Agents: - L-Leucine - this compound - Gly-Gly (Control) starve->stimulate western Western Blot for p-S6K1 & p-4E-BP1 stimulate->western calcium Calcium Mobilization Assay (Fluo-4) stimulate->calcium analysis Quantitative Analysis western->analysis calcium->analysis result1 Leu-Ala activates mTORC1 analysis->result1 Yes result2 Leu-Ala does NOT activate mTORC1 analysis->result2 No result3 Leu-Ala triggers Ca²⁺ Flux analysis->result3 Yes result4 No Ca²⁺ Flux analysis->result4 No conclusion Conclusion: Determine Signaling Profile of this compound result1->conclusion result2->conclusion result3->conclusion result4->conclusion

Caption: Workflow for validating this compound signaling.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Leucylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling Leucylalanine, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for routine laboratory operations and emergency situations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (weighing, solution preparation) Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatNot generally required if handled in a well-ventilated area or fume hood
Large-Scale Operations or Potential for Dusting Chemical safety goggles and face shieldChemical-resistant glovesLaboratory coatNIOSH-approved respirator for dusts
Emergency (e.g., large spill, fire) Chemical safety goggles and face shieldChemical-resistant glovesFull protective suitSelf-contained breathing apparatus[1]

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_handling Chemical Handling Assess Task Assess Task Eye Protection Eye Protection Assess Task->Eye Protection Select Goggles/ Face Shield Hand Protection Hand Protection Assess Task->Hand Protection Select Gloves Body Protection Body Protection Assess Task->Body Protection Select Lab Coat/ Apron Respiratory Protection Respiratory Protection Assess Task->Respiratory Protection If necessary Proceed with Task Proceed with Task Eye Protection->Proceed with Task Hand Protection->Proceed with Task Body Protection->Proceed with Task Respiratory Protection->Proceed with Task

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure personal safety.

  • Engineering Controls : Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[2]

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label correctly identifies the contents as this compound.

  • Storage : Store the container in a cool, dry, and well-ventilated place. Keep it tightly closed when not in use.

  • Weighing and Solution Preparation :

    • Perform all weighing and solution preparation within a chemical fume hood or a designated, well-ventilated area to minimize inhalation of any dust.

    • Use appropriate, clean tools such as a spatula and weigh paper.

    • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Experimental Use :

    • Avoid contact with skin and eyes.[2]

    • Eating, drinking, and smoking are strictly prohibited in the laboratory.[3][4]

    • Wash hands thoroughly after handling the compound.[3]

Emergency Procedures

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush the eyes with plenty of running water for at least 15 minutes. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

First_Aid_Flowchart start Exposure Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air flush_skin Flush Skin with Water (15 min) skin_contact->flush_skin flush_eyes Flush Eyes with Water (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth, Do NOT Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills : For small spills of solid material, carefully sweep it up to avoid creating dust and place it into a sealed, labeled container for disposal. If it is a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Ventilate the area of the spill.

  • Large Spills : For large spills, evacuate the area immediately.[5] Prevent further leakage if it is safe to do so.[2] Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[2]

  • Specific Hazards : During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon oxides may be generated.[1]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Disposal Plan

All waste containing this compound must be disposed of in accordance with federal, state, and local regulations. Treat all this compound waste as chemical waste.

  • Solid Waste : Collect solid waste, including any contaminated personal protective equipment (e.g., gloves, weigh paper), in a clearly labeled and sealed container.

  • Liquid Waste : Collect all aqueous and solvent-based solutions containing this compound in a labeled, sealed, and appropriate waste container. Do not dispose of solutions down the drain unless explicitly permitted by your institution's EHS department.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Dispose of the clean container according to your institution's guidelines.

Disposal_Decision_Tree start This compound Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Waste (powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid container Empty Container waste_type->container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid rinse_container Triple Rinse with Solvent container->rinse_container dispose Dispose via Institutional EHS collect_solid->dispose collect_liquid->dispose collect_rinsate Collect Rinsate as Liquid Waste rinse_container->collect_rinsate collect_rinsate->dispose

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.